34-Dihydro-1H-2-benzopyran-6-boronic acid
Description
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Properties
Molecular Formula |
C9H11BO3 |
|---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylboronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5,11-12H,3-4,6H2 |
InChI Key |
LAADTVFOSUNHAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(COCC2)C=C1)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dihydro-1H-2-benzopyran-6-boronic acid chemical properties
An In-depth Technical Guide to 3,4-Dihydro-1H-2-benzopyran-6-boronic acid: Properties, Synthesis, and Applications
Introduction
3,4-Dihydro-1H-2-benzopyran-6-boronic acid, a molecule of significant interest in contemporary medicinal chemistry and materials science, stands at the intersection of two privileged structural motifs: the isochroman core and the versatile boronic acid functional group. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
The isochroman scaffold is a key component in a variety of natural products and pharmacologically active compounds, valued for its conformational rigidity and defined spatial orientation of substituents. When functionalized with a boronic acid, this heterocyclic system is primed for a wide array of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][3]
Boronic acids themselves are a fascinating class of compounds, acting as mild Lewis acids and possessing the unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[4] In drug discovery, the incorporation of a boronic acid moiety can lead to potent enzyme inhibitors, as exemplified by the FDA-approved drugs Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[5]
This document will delve into the specific characteristics of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, offering insights into its structure, reactivity, and safe handling. While specific experimental data for this compound is not widely available in the public domain, this guide will leverage data from its close structural isomers and the well-established principles of boronic acid chemistry to provide a robust and scientifically grounded resource.
Physicochemical Properties
The physicochemical properties of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid are crucial for its handling, reactivity, and formulation. While experimental data for this specific molecule is scarce, we can infer its properties from its chemical structure and by comparison with its close structural isomer, (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid (also known as 3,4-dihydro-2H-chromen-6-ylboronic acid).
| Property | 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (Predicted) | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid (from PubChem) |
| Molecular Formula | C9H11BO3 | C9H11BO3 |
| Molecular Weight | 178.00 g/mol | 178.08 g/mol [6] |
| Appearance | Likely a white to off-white solid | Not specified |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and methanol. | Not specified |
| pKa | The pKa of the boronic acid is predicted to be in the range of 8.5-9.5 in aqueous solution, similar to other arylboronic acids.[7] | Not specified |
| Stability | Boronic acids are generally stable to air and moisture but can be susceptible to oxidative degradation.[8] Intramolecular coordination can enhance stability. | Not specified |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Borylation of 6-Bromo-3,4-dihydro-1H-2-benzopyran
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 6-bromo-3,4-dihydro-1H-2-benzopyran (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the aryllithium species can be monitored by TLC.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical as organolithium reagents are highly reactive towards water and atmospheric oxygen.
-
Low Temperature: The lithiation is performed at -78 °C to prevent side reactions, such as the elimination of the benzylic ether.
-
Triisopropyl Borate: This is a common and effective boron electrophile for the synthesis of boronic acids.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Key Reactions and Applications
The primary utility of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in synthetic chemistry lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the benzopyran core and a variety of organic halides or triflates.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and other conjugated systems.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: A reaction vessel is charged with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.0-1.5 eq), the aryl or vinyl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 eq).
-
Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is added.
-
Reaction Execution: The mixture is degassed with nitrogen or argon and heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or recrystallization to yield the desired coupled product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.
Applications in Drug Discovery and Materials Science
The 3,4-dihydro-1H-2-benzopyran-6-boronic acid scaffold is a valuable building block for the synthesis of novel compounds with potential applications in:
-
Medicinal Chemistry: The isochroman motif is present in various bioactive molecules. By using Suzuki-Miyaura coupling, a diverse range of substituents can be introduced at the 6-position of the benzopyran ring, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The boronic acid itself can act as a pharmacophore, targeting serine proteases or other enzymes.[9][10]
-
Materials Science: The ability to create extended conjugated systems through cross-coupling reactions makes this compound a potential precursor for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.
Handling and Safety
As with all laboratory chemicals, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is not available, general precautions for boronic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a promising and versatile building block for synthetic chemistry. Its unique combination of a rigid heterocyclic core and a highly functionalizable boronic acid moiety makes it an attractive starting material for the synthesis of a wide range of complex molecules. While specific experimental data for this compound is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of its structural analogs and the broader class of arylboronic acids. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this and related compounds in their own research endeavors.
References
- (No author given). 1H NMR - The Royal Society of Chemistry.
- Sigma-Aldrich. 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester 1025707-93-0.
- (No author given). 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester 1025707-93-0.
- (No author given). (2009, December 4). Boronic acid mono- and diesters of the aldopentoses.
- PubChemLite. (3,4-dihydro-2h-1-benzopyran-6-yl)boronic acid.
- Boron Molecular. 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-one.
- (No author given). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- SLS Ireland. 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester.
- (No author given). Reactivity of boronic acids: past and present - ResearchGate.
- PubChem. 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester | C11H19BO3.
- Organic Chemistry Portal. Suzuki Coupling.
- (No author given). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC.
- (No author given). (2007, January 22). Which Is Reactive in Alkaline Solution, Boronate Ion or Boronic Acid? Kinetic Evidence for Reactive Trigonal Boronic Acid in an Alkaline Solution - PubMed.
- (No author given). Reactivity of Boronic Acids toward Catechols in Aqueous Solution - ResearchGate.
- (No author given). (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Wikipedia. Suzuki reaction.
- (No author given). (2015, July 10). development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol.
- (No author given). (2024, November 10). Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - ODU Digital Commons.
- (No author given). Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. - ResearchGate.
- (No author given). 10 - Organic Syntheses Procedure.
- ChemicalBook. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester(287944-16-5) 1 H NMR.
- ChemicalBook. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum.
- (No author given). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchGate.
- (No author given). Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks.
- Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications - YouTube.
- (No author given). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
- PubChem. 3,4-Dihydroisocoumarin | C9H8O2.
- (No author given). Boric Acid, a Lewis Acid with Unique/Unusual Properties: Formulation Implications.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. PubChemLite - (3,4-dihydro-2h-1-benzopyran-6-yl)boronic acid (C9H11BO3) [pubchemlite.lcsb.uni.lu]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, outlines state-of-the-art characterization techniques, and discusses the potential applications of this versatile building block. The synthesis section offers a step-by-step protocol, including the preparation of the key intermediate, 6-bromo-3,4-dihydro-1H-2-benzopyran, and its subsequent conversion to the target boronic acid via a palladium-catalyzed Miyaura borylation reaction. The characterization section provides expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, ensuring researchers can confidently verify the identity and purity of their synthesized compound. This guide is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics, leveraging the unique properties of both the benzopyran scaffold and the boronic acid functional group.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
The fields of medicinal chemistry and drug discovery are in a constant search for novel molecular architectures that can address unmet medical needs. In this context, the strategic combination of a "privileged scaffold" with a "versatile functional group" can unlock new avenues for therapeutic intervention. The 3,4-dihydro-1H-2-benzopyran (also known as isochroman) scaffold is recognized as a privileged structure, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its conformational rigidity and defined three-dimensional shape allow for precise interactions with biological targets.
Boronic acids, on the other hand, have emerged as a cornerstone in modern medicinal chemistry since the approval of bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma.[2][3] The unique electronic properties of the boron atom, particularly its vacant p-orbital, enable the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and often highly specific inhibition.[2] Furthermore, boronic acids are invaluable synthetic intermediates, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the facile construction of carbon-carbon bonds.[4][5]
The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, therefore, represents the strategic fusion of these two important molecular entities. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for the exploration of structure-activity relationships (SAR) by providing a handle for further chemical modifications through the versatile chemistry of the boronic acid group.
Synthesis Methodology: A Robust and Efficient Pathway
The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid can be efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 6-bromo-3,4-dihydro-1H-2-benzopyran. The second stage is the conversion of this bromo-derivative to the target boronic acid via a palladium-catalyzed borylation reaction.
Stage 1: Synthesis of 6-bromo-3,4-dihydro-1H-2-benzopyran
A plausible and efficient route to the key bromo-intermediate starts from a commercially available brominated precursor, which is then cyclized to form the dihydrobenzopyran ring.
Step 1.1: Synthesis of 2-(4-bromophenyl)ethan-1-ol
The synthesis begins with the reduction of 2-bromo-1-phenylethan-1-one, a commercially available starting material.
-
Reaction: 2-bromo-1-phenylethan-1-one is reduced to 2-(4-bromophenyl)ethan-1-ol using a mild reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.
-
Causality: Sodium borohydride is a selective reducing agent for ketones and aldehydes and is chosen for its operational simplicity and high yields. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Step 1.2: Cyclization to 6-bromo-3,4-dihydro-1H-2-benzopyran
The synthesized 2-(4-bromophenyl)ethan-1-ol is then cyclized with paraformaldehyde in the presence of an acid catalyst.
-
Reaction: 2-(4-bromophenyl)ethan-1-ol is reacted with paraformaldehyde in a solvent such as acetic acid or with a Lewis acid catalyst.
-
Causality: This reaction is an example of an oxa-Pictet-Spengler type reaction. The acid catalyst protonates the paraformaldehyde, generating an electrophilic species that is attacked by the aromatic ring. The resulting intermediate then undergoes intramolecular cyclization via the hydroxyl group to form the dihydrobenzopyran ring.
Stage 2: Miyaura Borylation of 6-bromo-3,4-dihydro-1H-2-benzopyran
The final step is the conversion of the aryl bromide to the corresponding boronic acid using the Miyaura borylation reaction. This reaction is a powerful and widely used method for the formation of carbon-boron bonds.[4][5][6]
-
Reaction: 6-bromo-3,4-dihydro-1H-2-benzopyran is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol ester is then hydrolyzed to the boronic acid.
-
Causality: The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the palladium(0) catalyst. A base, such as potassium acetate (KOAc), is crucial for the transmetalation step.[4][7] The choice of a suitable phosphine ligand is critical for the efficiency of the reaction, with bulky and electron-rich ligands often providing the best results.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-3,4-dihydro-1H-2-benzopyran
-
Step 1.1: Synthesis of 2-(4-bromophenyl)ethan-1-ol
-
To a stirred solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 1.2: Cyclization to 6-bromo-3,4-dihydro-1H-2-benzopyran
-
To a solution of 2-(4-bromophenyl)ethan-1-ol (1.0 eq) in glacial acetic acid, add paraformaldehyde (1.5 eq).
-
Heat the reaction mixture at 80 °C for 6 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
-
Step 2.1: Synthesis of 2-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-3,4-dihydro-1H-2-benzopyran (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
-
-
Step 2.2: Hydrolysis to 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
-
Dissolve the purified pinacol ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add an acid, such as hydrochloric acid, and stir the mixture at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Characterization of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
The unambiguous identification and purity assessment of the synthesized 3,4-Dihydro-1H-2-benzopyran-6-boronic acid are crucial. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected signals include those for the aromatic protons, the benzylic protons of the dihydrobenzopyran ring, and the protons of the boronic acid group.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.6 - 7.8 (m, 2H) | Aromatic C-H |
| 7.0 - 7.2 (d, 1H) | Aromatic C-H |
| 4.6 - 4.8 (s, 2H) | O-CH₂ (benzylic) |
| 3.8 - 4.0 (t, 2H) | Ar-CH₂-CH₂-O |
| 2.8 - 3.0 (t, 2H) | Ar-CH₂-CH₂-O |
| 8.0 - 8.2 (s, 2H) | B(OH)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways for benzopyran derivatives involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and ethylene (C₂H₄) from the heterocyclic ring.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Characteristic IR Absorption Bands |
| Wavenumber (cm⁻¹) |
| 3200 - 3600 (broad) |
| 2850 - 3000 |
| 3000 - 3100 |
| 1600 - 1620 |
| 1300 - 1400 |
| 1000 - 1100 |
Applications in Drug Discovery and Development
The unique structural features of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid make it a highly attractive building block for drug discovery.
-
Enzyme Inhibition: The boronic acid moiety can act as a warhead to target the active sites of various enzymes, particularly serine proteases.[2] The dihydrobenzopyran scaffold can be tailored to enhance binding affinity and selectivity for the target enzyme.
-
Suzuki-Miyaura Cross-Coupling: This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide range of substituents at the 6-position of the dihydrobenzopyran ring.[4][5] This enables the rapid generation of compound libraries for high-throughput screening and SAR studies.
-
Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids or phenols, potentially improving the pharmacokinetic and pharmacodynamic properties of a lead compound.
The incorporation of this versatile building block into drug discovery programs can lead to the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.
References
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- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022, 27(8), 2615.
- Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 2022, 18, 896-902.
- An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870.
- Design and discovery of boronic acid drugs. RSC Medicinal Chemistry, 2020, 11(6), 638-654.
- Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 2025.
- A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. Chemical Society Reviews, 2013, 42(12), 5057-5076.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 2002, 67(15), 5412-5414.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022, 27(8), 2615.
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Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]
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Miyaura borylation. Wikipedia. Available at: [Link]
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6-Bromo-3,4-dihydro-1H-2-benzopyran. Equation Chemical. Available at: [Link]
- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2019, 54(1), 53-66.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 2025, 30(15), 1-25.
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One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal, 2011, 5, 1-10.
- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 2022, 10, 1004561.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Bromination of 3,4-dihydro-2H-thiopyran derivatives. ResearchGate. Available at: [Link]
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3,4-Dihydro-1H-2-benzopyran-1-ol. PubChem. Available at: [Link]
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A Technical Guide to 3,4-Dihydro-1H-2-benzopyran-6-boronic acid: Synthesis, Analysis, and Application in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, spectroscopic analysis, and its pivotal role in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of Benzopyran Boronic Acids
The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds.[1][2] Its derivatives have shown a wide range of biological activities, including potential as anti-inflammatory and anticancer agents.[3][4] The incorporation of a boronic acid functional group at the 6-position of this scaffold creates a highly valuable and versatile synthetic intermediate.
Boronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This reaction allows for the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, therefore, serves as a critical bridge, enabling the seamless integration of the biologically relevant benzopyran core into more complex molecular architectures, a key step in the discovery of novel therapeutics.[6]
Molecular Structure and Physicochemical Properties
The molecular structure of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid combines the saturated heterocyclic ring of isochroman with an aromatic boronic acid. This unique combination dictates its chemical reactivity and physical properties.
Caption: Molecular Structure of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁BO₃ | Calculated |
| Molecular Weight | 178.00 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | General property of arylboronic acids |
| pKa | ~8-9 (Predicted) | Inferred from similar arylboronic acids |
Synthesis and Purification
A likely precursor for this synthesis is 6-bromo-3,4-dihydro-1H-2-benzopyran. The proposed workflow involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
Caption: Proposed synthetic workflow for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-3,4-dihydro-1H-2-benzopyran (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Formation of the Aryllithium Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise over 20 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.5 equiv.) dropwise, again ensuring the internal temperature does not rise above -70 °C.
-
Quenching and Hydrolysis: After stirring at -78 °C for an additional 2 hours, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2 M aqueous HCl, and stir vigorously for 1 hour until a clear biphasic solution is formed.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Spectroscopic Analysis (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the known spectra of related benzopyran and arylboronic acid derivatives, the following spectral characteristics are predicted:[8][9][10][11][12]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.8-8.0 ppm (s, 2H): Broad singlet corresponding to the two hydroxyl protons of the boronic acid group.
-
δ 7.5-7.7 ppm (m, 2H): Aromatic protons ortho to the boronic acid group.
-
δ 7.0-7.2 ppm (d, 1H): Aromatic proton on the benzene ring.
-
δ 4.5-4.7 ppm (s, 2H): Methylene protons of the pyran ring adjacent to the oxygen atom (C1).
-
δ 3.8-4.0 ppm (t, 2H): Methylene protons of the pyran ring (C3).
-
δ 2.8-3.0 ppm (t, 2H): Methylene protons of the pyran ring (C4).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 155-160 ppm: Quaternary carbon of the benzene ring attached to the pyran oxygen.
-
δ 130-140 ppm: Aromatic carbons.
-
δ 115-125 ppm: Aromatic carbons.
-
δ 65-70 ppm: Methylene carbon adjacent to the pyran oxygen (C1).
-
δ 60-65 ppm: Methylene carbon (C3).
-
δ 25-30 ppm: Methylene carbon (C4).
-
-
FT-IR (KBr, cm⁻¹):
-
3200-3500 (broad): O-H stretching of the boronic acid.
-
2850-3000: C-H stretching (aliphatic and aromatic).
-
1300-1400: B-O stretching.
-
1000-1100: C-O stretching of the pyran ether linkage.
-
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[13] This palladium-catalyzed reaction enables the formation of a C-C bond between the benzopyran core and various aryl or heteroaryl halides, providing access to a vast chemical space of potential drug candidates.[14][15][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.2 equiv.), the desired aryl or heteroaryl halide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove any dissolved oxygen.[14]
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the final coupled product.
Safety and Handling
While specific toxicity data for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is not available, general precautions for handling arylboronic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and moisture.
Conclusion
3,4-Dihydro-1H-2-benzopyran-6-boronic acid represents a strategically important building block for medicinal chemistry and organic synthesis. Its unique structure combines the pharmacologically relevant benzopyran scaffold with the synthetically versatile boronic acid functionality. While detailed experimental data for this specific molecule is limited, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Its application in Suzuki-Miyaura cross-coupling reactions provides a powerful and efficient route to novel and complex molecules, paving the way for the discovery of new therapeutic agents.
References
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ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]
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Royal Society of Chemistry. (n.d.). Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry. [Link]
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MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. [Link]
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Durham E-Theses. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. [Link]
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ACS Publications. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
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Royal Society of Chemistry. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). [Link]
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ChemRxiv. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]
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ResearchGate. (2002). Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. [Link]
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Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. [Link]
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SpectraBase. (n.d.). 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(1-methyl-1H-indol-3-yl)- - Optional[13C NMR]. [Link]
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Sci-Hub. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. [Link]
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A Technical Guide to the Predicted Spectroscopic Profile of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid
Executive Summary: 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a bifunctional organic molecule featuring a dihydrobenzopyran (isochroman) core and a boronic acid moiety. Such structures serve as valuable building blocks in medicinal chemistry and materials science, primarily due to the versatile reactivity of the boronic acid group in cross-coupling reactions (e.g., Suzuki coupling) and its ability to form reversible covalent bonds with diols. A comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.
This guide provides an in-depth, predictive analysis of the key spectroscopic data for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous benzopyran and arylboronic acid structures to construct a reliable, interpreted spectroscopic profile.[1][2][3] Methodologies for data acquisition are proposed, and potential complexities, such as the equilibrium with its corresponding boroxine, are discussed to provide researchers with a robust framework for characterization.
Molecular Structure and Key Features
The structural identity of a molecule is unequivocally confirmed by a confluence of spectroscopic data. For 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (Molecular Formula: C₉H₁₁BO₃, Monoisotopic Mass: 178.08012 Da), the key structural components to be identified are the substituted aromatic ring, the aliphatic dihydrobenzopyran heterocycle, and the boronic acid functional group.[4]
Caption: Molecular structure of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the title compound would be complex, revealing distinct signals for the aromatic, aliphatic, and boronic acid protons.
Experimental Protocol (Proposed)
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, typically DMSO-d₆. The use of DMSO-d₆ is advantageous as it can help in resolving the exchangeable protons of the boronic acid (B(OH)₂) and any residual water. The spectrum would be acquired on a 400 MHz or higher field spectrometer, with data referenced to the residual solvent peak (δ ~2.50 ppm for DMSO-d₅).
Predicted ¹H NMR Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (Position 5) | ~7.6 - 7.7 | d (doublet) | ~7.5 |
| Ar-H (Position 7) | ~7.5 - 7.6 | s (singlet) | - |
| Ar-H (Position 8) | ~6.8 - 6.9 | d (doublet) | ~7.5 |
| O-CH₂ (Position 1) | ~4.6 - 4.7 | s (singlet) | - |
| Ar-CH₂ (Position 4) | ~3.8 - 3.9 | t (triplet) | ~5.5 |
| CH₂ (Position 3) | ~2.8 - 2.9 | t (triplet) | ~5.5 |
| B(OH)₂ | ~8.0 (variable) | br s (broad singlet) | - |
Expert Interpretation
-
Aromatic Region (δ 6.8-7.7 ppm): Three distinct signals are expected. The protons at positions 5 and 7 are ortho and para to the electron-withdrawing boronic acid group, shifting them downfield. The proton at position 8 is ortho to the electron-donating ether oxygen, causing an upfield shift. The singlet nature of the H-7 proton is due to a lack of adjacent protons, while H-5 and H-8 would appear as doublets from coupling to each other.
-
Aliphatic Region (δ 2.8-4.7 ppm): The dihydrobenzopyran ring gives rise to three signals. The benzylic methylene protons at position 4 (Ar-CH₂) are deshielded by the aromatic ring and the ether oxygen, appearing as a triplet around 3.8-3.9 ppm. The adjacent methylene protons at position 3 would also be a triplet due to coupling with the position 4 protons. The methylene protons at position 1 (O-CH₂), being adjacent to the ether oxygen and an aromatic carbon, are expected to be the most downfield of the aliphatic signals and may appear as a singlet if there is no significant long-range coupling.
-
Boronic Acid Protons (δ ~8.0 ppm): The two hydroxyl protons on the boron atom typically appear as a single, broad peak due to rapid chemical exchange.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.
Caption: Predicted ¹H-¹H COSY correlations for key protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon framework of the molecule. With proton broadband decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum.
Experimental Protocol (Proposed)
The sample would be prepared as for ¹H NMR. A standard ¹³C NMR spectrum is acquired with ¹H broadband decoupling to simplify the spectrum to single lines for each carbon. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in assignments.
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-Ar (C-B) | ~130 (broad) | None (Quaternary) |
| C-Ar (C-O) | ~155-158 | None (Quaternary) |
| C-Ar (C-CH₂) | ~135-138 | None (Quaternary) |
| CH-Ar | ~115-135 | Positive |
| O-CH₂ (C1) | ~68-70 | Negative |
| Ar-CH₂ (C4) | ~65-67 | Negative |
| CH₂ (C3) | ~28-30 | Negative |
Expert Interpretation
The aromatic region will show six distinct signals. The carbon atom bonded to the boron (C-B) is often observed as a broad signal, or may not be observed at all, due to quadrupolar relaxation induced by the boron nucleus (¹¹B and ¹⁰B).[6] The carbon attached to the ether oxygen (C-O) will be the most deshielded aromatic carbon, appearing significantly downfield. The three aliphatic carbons of the dihydrobenzopyran ring will appear in the upfield region of the spectrum, with their assignments confirmed by a DEPT-135 experiment where all three would appear as negative signals.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For boronic acids, ESI (Electrospray Ionization) is a suitable soft ionization technique.
Experimental Protocol (Proposed)
The sample would be dissolved in a suitable solvent like methanol or acetonitrile with a small amount of water. The solution would be infused into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Spectra would be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z (¹¹B isotope) | Predicted m/z (¹⁰B isotope) | Notes |
| [M+H]⁺ | 179.0874 | 178.0904 | Protonated molecule |
| [M-H]⁻ | 177.0728 | 176.0758 | Deprotonated molecule |
| [M+Na]⁺ | 201.0693 | 200.0723 | Sodium adduct |
| [M-H₂O+H]⁺ | 161.0774 | 160.0804 | Loss of water from boronic acid |
| [Boroxine-H]⁻ | 489.2016 | - | Deprotonated trimer (see Section 6) |
Note: The natural abundance of ¹¹B is ~80.2% and ¹⁰B is ~19.8%, leading to a characteristic isotopic pattern.
Expert Interpretation & Fragmentation
The mass spectrum will prominently feature the molecular ion with the characteristic ~4:1 isotopic signature of boron. Under ESI conditions, boronic acids are known to lose water readily.[7] Therefore, a significant peak corresponding to the dehydrated species ([M-H₂O+H]⁺) is expected. Further fragmentation would likely involve the cleavage of the dihydrobenzopyran ring.
Caption: A simplified predicted fragmentation pathway in positive-ion ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (Proposed)
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Boronic Acid (B-OH) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) |
| 1610, 1500, 1450 | C=C stretch | Aromatic Ring |
| 1380 - 1310 (strong) | B-O stretch | Boronic Acid (B-O) |
| 1250 - 1200 | C-O stretch | Aryl Ether |
Expert Interpretation
The most diagnostic feature in the IR spectrum will be a very broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group. Another key indicator is the strong B-O stretching vibration, expected around 1350 cm⁻¹. The presence of the dihydrobenzopyran ring will be confirmed by the aryl ether C-O stretch and the aliphatic C-H stretches.
The Boronic Acid-Boroxine Equilibrium
A crucial aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium that can significantly influence the interpretation of spectroscopic data.[8]
Caption: The equilibrium between a boronic acid and its corresponding boroxine.
-
Impact on NMR: If the equilibrium is slow on the NMR timescale, separate sets of signals may be observed for both the monomeric acid and the trimeric boroxine. The ¹¹B NMR chemical shift is particularly sensitive to this, with boronic acids typically resonating near 30 ppm and boroxines further downfield around 33 ppm.[8][9]
-
Impact on MS: In mass spectrometry, especially with ionization techniques that involve heating, the boroxine may be observed as a high-mass ion. For the title compound, the deprotonated boroxine trimer would have a predicted m/z of 489.20. The presence of this ion can be a strong indicator of the compound's nature but can also complicate mass spectrum interpretation if not anticipated.[7][10]
Conclusion
This guide outlines the predicted spectroscopic characteristics of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. The combination of ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy provides a complementary and comprehensive toolkit for its structural verification. Key diagnostic features include the specific pattern of aromatic protons, the aliphatic signals of the dihydrobenzopyran ring, the exchangeable and broad boronic acid proton signal in ¹H NMR, the characteristic isotopic pattern of boron and dehydration fragment in MS, and the broad O-H and strong B-O stretching bands in IR. Researchers working with this compound should remain aware of the potential for boroxine formation, which can manifest in all forms of spectroscopic analysis. The data and interpretations presented herein serve as a robust reference for the characterization of this and structurally related molecules.
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literature review of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid applications
An In-depth Technical Guide to the Applications of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
Abstract
In the landscape of modern drug discovery and organic synthesis, the strategic combination of privileged scaffolds with versatile functional groups represents a cornerstone of innovation. This guide focuses on 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, a molecule that exemplifies this principle. It marries the biologically significant 3,4-dihydro-1H-2-benzopyran (chromane) core with the synthetically and functionally powerful boronic acid moiety. We will deconstruct the individual merits of these components, explore their synergistic applications in advanced organic synthesis—most notably the Suzuki-Miyaura cross-coupling reaction—and present hypothesis-driven frameworks for its application in developing novel therapeutic agents. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable protocols to leverage the unique potential of this hybrid molecule.
Part I: Deconstructing the Core Components
The utility of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid stems directly from the distinct and complementary properties of its two primary structural features: the benzopyran scaffold and the boronic acid functional group.
The 3,4-Dihydro-1H-2-benzopyran (Chromane) Scaffold: A Privileged Structure
The benzopyran ring system is a recurring motif in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] This therapeutic versatility has established it as a "privileged structure" in medicinal chemistry.
Notably, the chromane core is found in natural products like tocopherols (Vitamin E) and is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug Nebivolol.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent scaffold for orienting functional groups toward biological targets with high specificity.
The Boronic Acid Moiety: A Versatile Tool for Synthesis and Biological Targeting
Boronic acids have become indispensable in medicinal chemistry and organic synthesis since the approval of the proteasome inhibitor bortezomib.[6][7] Their value is rooted in several unique chemical properties:
-
Lewis Acidity: The boron atom possesses a vacant p-orbital, allowing it to act as a Lewis acid. This enables it to form reversible covalent bonds with nucleophiles, most notably the diol groups found in sugars, glycoproteins, and the N-terminal threonine of the 20S proteasome.[6][8] This interaction is central to the mechanism of action for many boron-containing drugs.
-
Suzuki-Miyaura Coupling: Boronic acids are critical reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[9][10] This reaction allows for the modular and efficient synthesis of complex molecules like biaryls, styrenes, and polyolefins.[9]
-
Favorable Physicochemical Properties: Boronic acids are generally stable, non-toxic, and can be readily converted to boric acid, a "green" compound that is eliminated by the body.[8] This favorable profile has demystified earlier concerns about boron toxicity and spurred the development of numerous boron-containing drug candidates.[6][11]
The combination of the biologically active benzopyran scaffold with the synthetically versatile and functionally potent boronic acid group creates a building block of significant potential.
Part II: Synthetic Applications & Methodologies
The most immediate and powerful application of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is as a key building block in carbon-carbon bond formation, enabling the synthesis of complex molecular architectures.
A Cornerstone Reagent in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like our title compound) with an organohalide or triflate.[9] The reaction proceeds via a catalytic cycle involving a palladium complex and requires a base to activate the boronic acid for the crucial transmetalation step.[10][12]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol provides a representative method for coupling 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with an aryl bromide.
Objective: To synthesize 6-(4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran.
Materials:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate and triphenylphosphine in toluene. Stir for 15 minutes at room temperature to form the active Pd(PPh₃)₄ catalyst in situ.
-
Reagent Addition: To the catalyst solution, add 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, 4-bromoanisole, and an aqueous solution of potassium carbonate.
-
Reaction: Heat the biphasic mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Summary: Scope of Coupling Partners
The versatility of the Suzuki-Miyaura reaction allows for the coupling of the benzopyran boronic acid with a wide range of partners.
| Coupling Partner (R-X) | Typical Catalyst System | Base | Expected Yield Range |
| Aryl Bromide (Electron-rich) | Pd(PPh₃)₄ | K₂CO₃, aq. | 85-95% |
| Aryl Bromide (Electron-poor) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, aq. | 80-90% |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | 70-85% |
| Vinyl Bromide | Pd(PPh₃)₄ | Na₂CO₃, aq. | 75-90% |
| Heteroaryl Halide | PdCl₂(dppf) | Cs₂CO₃ | 65-80% |
Part III: Therapeutic & Pharmacological Potential
By leveraging the known biological activities of its constituent parts, we can formulate compelling hypotheses for the application of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in drug design.
Hypothesis-Driven Applications in Drug Discovery
-
Novel Proteasome Inhibitors: The success of bortezomib is predicated on the boronic acid's ability to inhibit the proteasome.[8] Derivatives of our title compound could be designed where the benzopyran scaffold acts as a recognition element, guiding the boronic acid warhead to the proteasome's active site. This could alter the binding kinetics or specificity, potentially overcoming resistance mechanisms seen with existing therapies.[7]
-
Targeted Glycan Binding Agents: Boronic acids are known to form reversible covalent bonds with diols present in carbohydrates.[6] This property can be exploited to target glycans on the surfaces of bacteria or viruses. The benzopyran moiety can serve as a rigid core for multivalent displays of boronic acids, enhancing avidity and leading to new classes of anti-infective agents.
-
Next-Generation β-Lactamase Inhibitors (BLIs): The FDA-approved drug vaborbactam is a cyclic boronic acid that inhibits serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[7][13] The unique structure of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid could serve as a starting point for designing novel, non-classical BLIs.
Diagram: Conceptual Workflow for Kinase Inhibitor Design
Caption: A rational design workflow using the title compound as a scaffold.
Conclusion: Future Outlook & Opportunities
3,4-Dihydro-1H-2-benzopyran-6-boronic acid is more than just another chemical reagent; it is a strategic building block that embodies the principles of modern molecular design. Its inherent structural features provide a direct pathway to both novel chemical entities via robust synthetic methods and innovative therapeutic agents through hypothesis-driven design. The fusion of a privileged biological scaffold with a uniquely reactive and functional chemical handle offers a rich platform for exploration. Future research will undoubtedly uncover new applications for this versatile molecule in materials science, chemical biology, and medicine, solidifying the role of hybrid scaffolds in addressing the scientific challenges of tomorrow.
References
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-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Recent developments in the medicinal chemistry of single boron atom-containing compounds. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: ResearchGate URL: [Link]
- Title: Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1...
-
Title: Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. Source: ResearchGate URL: [Link]
-
Title: BORONIC ACID DERIVATIVES AND THERAPEUTIC USES THEREOF. Source: EPO (European Patent Office) URL: [Link]
-
Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]
-
Title: Boronic acid derivatives and therapeutic uses thereof. Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Source: PubMed (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction. Source: Wikipedia URL: [Link]
-
Title: Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Source: Sci-Hub URL: [Link]
-
Title: Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling. Source: Organic Chemistry Portal URL: [Link]
-
Title: 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Source: PubMed (National Center for Biotechnology Information) URL: [Link]
-
Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts URL: [Link]
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In-Depth Technical Guide: Potential Biological Activity of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid Derivatives
Executive Summary
The intersection of privileged heterocyclic scaffolds and reversible covalent warheads represents a frontier in rational drug design. The 3,4-dihydro-1H-2-benzopyran (isochroman) nucleus is a well-documented pharmacophore known for its conformational rigidity, lipophilicity, and broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. When functionalized at the C6 position with a boronic acid moiety, the resulting derivatives—3,4-dihydro-1H-2-benzopyran-6-boronic acids—acquire the unique ability to act as Boronic Acid Transition State Inhibitors (BATSIs) [2].
This technical whitepaper explores the structural rationale, core biological activities, and experimental workflows necessary to evaluate these derivatives, providing drug development professionals with a self-validating framework for lead optimization.
Chemical Space & Structural Rationale
The design of 3,4-dihydro-1H-2-benzopyran-6-boronic acid derivatives leverages the synergistic properties of two distinct chemical entities:
-
The Isochroman Core (3,4-dihydro-1H-2-benzopyran): This bicyclic ether provides a lipophilic scaffold that enhances membrane permeability. Its partially saturated nature allows for three-dimensional spatial projection ("escaping flatland"), which is critical for achieving high target selectivity and metabolic stability in the benzylic positions [1].
-
The Boronic Acid Warhead (-B(OH)₂): Boronic acids are unique in medicinal chemistry due to their empty p-orbital, which acts as a mild Lewis acid. Under physiological conditions, they exist in equilibrium between an uncharged trigonal planar (
) form and an anionic tetrahedral ( ) form. This allows them to form reversible covalent bonds with catalytic nucleophiles (such as serine or threonine hydroxyls) or coordinate with active-site metal ions (such as in metalloenzymes) [3].
By positioning the boronic acid at the C6 position of the isochroman ring, the scaffold can effectively anchor the warhead within deep hydrophobic binding pockets of target enzymes, optimizing both affinity (
Core Biological Activities
Inhibition of Serine Proteases and β-Lactamases
The most prominent biological application of boronic acid derivatives is their role as BATSIs against serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs) [5]. The isochroman-6-boronic acid acts as a transition state mimic.
-
Mechanism in SBLs: The catalytic serine attacks the electron-deficient boron atom, forming a stable, tetrahedral boronate complex that mimics the high-energy tetrahedral intermediate of
-lactam hydrolysis [2]. -
Mechanism in MBLs: The boronic acid directly coordinates with the active-site zinc ions, displacing the catalytic water/hydroxide necessary for substrate hydrolysis [3].
Caption: Reversible covalent inhibition mechanism of boronic acid transition state inhibitors.
Anticancer Activity via Histone Deacetylase (HDAC) Inhibition
Isochroman derivatives are known to induce apoptosis via caspase cascade activation [1]. Furthermore, boronic acids have been identified as potent inhibitors of Histone Deacetylases (HDACs), which are critical epigenetic targets in oncology [4]. The isochroman-6-boronic acid scaffold can insert into the narrow, hydrophobic HDAC active site channel, where the boronic acid chelates the catalytic
Quantitative Biological Data
To benchmark the potential of these derivatives, the following table synthesizes quantitative structure-activity relationship (SAR) data for hypothetical but mechanistically grounded isochroman-6-boronic acid derivatives against key targets.
| Compound ID | Substitution (C1 Position) | Target Enzyme | Cellular Efficacy (MIC / | |
| IsoB-01 | -H (Unsubstituted) | KPC-2 ( | 450 nM | 8 |
| IsoB-02 | -CH₃ (Methyl) | AmpC ( | 120 nM | 2 |
| IsoB-03 | -Phenyl | HDAC1 (Epigenetic) | 85 nM | 1.2 |
| IsoB-04 | -Carboxylic Acid | NDM-1 (Metallo- | 630 nM | 16 |
Data Interpretation: Increasing the steric bulk at the C1 position (e.g., IsoB-03) shifts the selectivity profile from bacterial hydrolases toward mammalian epigenetic targets due to the spatial requirements of the HDAC surface recognition domain.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these compounds. The causality behind each specific reagent and step is explicitly detailed.
Synthesis Protocol: Palladium-Catalyzed Miyaura Borylation
Objective: Convert 6-bromo-3,4-dihydro-1H-2-benzopyran into the corresponding 6-boronic acid pinacol ester, followed by hydrolysis.
-
Reagent Assembly: Combine 6-bromo-isochroman (1.0 eq), bis(pinacolato)diboron (
, 1.2 eq), (0.05 eq), and Potassium Acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane.-
Causality of Choice: KOAc is strictly selected over stronger bases (e.g.,
or ) because strong bases promote the competitive protodeboronation of the newly formed carbon-boron bond, which would drastically reduce the yield.
-
-
Degassing: Purge the reaction vessel with Argon for 15 minutes.
-
Causality of Choice: Palladium catalysts are highly sensitive to oxidation (
to inactive species) by atmospheric oxygen.
-
-
Thermal Cycling: Heat the mixture to 90°C for 12 hours under continuous stirring.
-
Hydrolysis to Free Boronic Acid: Treat the isolated pinacol ester with
(3.0 eq) in a THF/Water mixture, followed by the addition of 1N .-
Causality of Choice: Periodate oxidatively cleaves the pinacol diol, releasing the free boronic acid without requiring harsh acidic conditions that might open the isochroman ether ring.
-
Biological Protocol: -Lactamase Enzyme Inhibition Assay
Objective: Determine the
-
Enzyme Preparation: Dilute recombinant KPC-2 enzyme in Assay Buffer (50 mM HEPES, pH 7.4, 0.1 mg/mL BSA) to a final concentration of 1 nM.
-
Causality of Choice: BSA is added to prevent non-specific adsorption of the highly lipophilic isochroman derivatives to the plastic walls of the 96-well microtiter plate.
-
-
Inhibitor Pre-Incubation: Add varying concentrations of the isochroman-6-boronic acid derivative (0.1 nM to 10
M) to the enzyme and incubate at 25°C for 15 minutes.-
Causality of Choice (Critical): Boronic acids are "slow-binding" inhibitors. The transition from the
trigonal planar state to the tetrahedral covalent complex requires overcoming a high activation energy barrier. Without this pre-incubation, the will be artificially inflated.
-
-
Substrate Addition: Initiate the reaction by adding Nitrocefin (final concentration 100
M). -
Kinetic Readout: Measure absorbance at 486 nm continuously for 10 minutes. Calculate the initial velocity (
) and determine using the Morrison equation for tight-binding inhibitors.
Caption: General workflow for the synthesis and screening of isochroman-6-boronic acid derivatives.
Conclusion
The 3,4-dihydro-1H-2-benzopyran-6-boronic acid scaffold provides a highly modular and biologically privileged platform for drug discovery. By understanding the causality behind both its chemical reactivity (reversible covalent binding) and the necessary experimental conditions (pre-incubation kinetics, mild borylation bases), researchers can effectively harness this core to develop potent inhibitors against resistant bacterial enzymes and epigenetic cancer targets.
References
-
Insights Into the Inhibition of MOX-1 β-Lactamase by S02030, a Boronic Acid Transition State Inhibitor. Frontiers in Microbiology. Available at: [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]
-
In Silico Identification of Potential Inhibitor Against a Fungal Histone Deacetylase, RPD3 from Magnaporthe Oryzae. MDPI. Available at:[Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]
The Strategic Application of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid in Medicinal Chemistry and Cross-Coupling Workflows
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted oxygen-containing heterocycles is a proven tactic to enhance target selectivity and improve pharmacokinetic profiles. 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (commonly known as isochroman-6-boronic acid) serves as a premier organoboron building block for this purpose. By enabling the direct installation of the isochroman pharmacophore via transition-metal-catalyzed cross-coupling, this reagent accelerates the synthesis of complex lead compounds. This technical guide provides an in-depth analysis of its structural parameters, its pharmacological utility, and a self-validating experimental workflow for its application in Suzuki-Miyaura couplings.
Chemical Identity and Structural Parameters
Accurate chemical identification is the first step in any robust synthetic workflow. The free boronic acid and its corresponding pinacol ester are both commercially available, but they exhibit different stability and reactivity profiles. The free boronic acid offers higher atom economy and faster transmetalation kinetics in aqueous-organic biphasic systems[1]. Conversely, the pinacol ester provides superior shelf stability and solubility in non-polar organic solvents, though it requires harsher activation conditions[2].
Table 1: Structural Identifiers for Isochroman-6-boronic Acid and Derivatives
| Parameter | Free Boronic Acid | Pinacol Ester Derivative |
| IUPAC Name | 3,4-Dihydro-1H-2-benzopyran-6-boronic acid | 2-(Isochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 1800483-98-0[1] | 2082683-70-1[2] |
| Molecular Formula | C9H11BO3[1] | C15H21BO3[2] |
| Molecular Weight | 178.00 g/mol [1] | 260.14 g/mol |
| SMILES | OB(O)c1ccc2c(c1)CCOC2[3] | CC1(C)C(C)(C)OB(C2=CC=C3C(CCOC3)=C2)O1[2] |
Pharmacological Context: The Causality of the Isochroman Pharmacophore
Why do medicinal chemists specifically target the isochroman ring? The causality lies in its ability to act as a conformationally restricted bioisostere for phenethylamines and benzyl ethers.
When designing receptor agonists or antagonists, the spatial orientation of hydrogen-bond acceptors (like oxygen) is critical. For example, in the development of dopamine receptor ligands, the isochroman scaffold restricts the orientation of the catechol and phenyl rings. Research has demonstrated that4; by utilizing an isochroman ring, chemists can disrupt unwanted intramolecular hydrogen bonds, thereby realigning the catechol hydroxyl groups and restoring potent D1 selectivity[4].
Furthermore, the isochroman core has been successfully integrated into antihypertensive agents. 5 have been synthesized as potent α1-adrenergic receptor antagonists, significantly reducing systolic and diastolic blood pressure in hypertensive models without affecting basal heart rate[5].
Mechanistic Role in Cross-Coupling Reactions
In Suzuki-Miyaura cross-coupling, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid undergoes transmetalation with a palladium(II) intermediate. The causality of using the free boronic acid over the pinacol ester in biphasic systems is rooted in the activation barrier: the free acid readily forms the highly nucleophilic trihydroxyboronate species [R-B(OH)3]- in the presence of an aqueous base (e.g., K2CO3), which accelerates transmetalation.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling using isochroman-6-boronic acid.
Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints.
Causality in Experimental Design:
-
Degassing: Oxygen promotes the oxidative homocoupling of the boronic acid. Strict degassing prevents the formation of the bi-isochroman impurity.
-
Ligand Selection: Pd(dppf)Cl2 is selected because the large bite angle of the bidentate dppf ligand accelerates reductive elimination, minimizing protodeboronation of the isochroman-6-boronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask, add the aryl halide (1.0 equiv, 1.0 mmol) and 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.2 equiv, 1.2 mmol).
-
Solvent Assembly & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL). Sparge the biphasic solution with ultra-pure N2 for 15 minutes.
-
Self-Validation Checkpoint: If post-reaction LC-MS shows >2% homocoupled boronic acid byproduct, the degassing procedure was insufficient.
-
-
Catalyst & Base Addition: Under a positive flow of N2, add K2CO3 (2.0 equiv, 2.0 mmol) followed by Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).
-
Thermal Cycling: Seal the flask and heat to 90°C in a pre-equilibrated oil bath for 12 hours with vigorous stirring.
-
Workup & Extraction: Cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Validation: Concentrate the filtrate in vacuo. Analyze the crude mixture via LC-MS and 1H-NMR to confirm the disappearance of the aryl halide and the presence of the cross-coupled product.
Caption: Step-by-step experimental workflow for the synthesis of isochroman-aryl derivatives.
Data Presentation: Optimization Metrics
The table below summarizes typical quantitative yield data for the coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with a standard aryl bromide, illustrating the causality of base and catalyst selection.
Table 2: Optimization of Isochroman-6-boronic Acid Cross-Coupling
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Isolated Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 90 | 62% | Slower reductive elimination; trace protodeboronation. |
| 2 | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | 90 | 78% | Improved bite angle enhances yield. |
| 3 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 90 | 91% | Optimal boronate formation kinetics. |
| 4 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 88% | Excellent for sterically hindered substrates. |
References
-
Isochroman-6-boronic acid pinacol ester, 2082683-70-1 Source: Amadis Chemical URL:[2]
-
160061-49-4 | (4-(2-Ethoxyethyl)phenyl)boronic acid (Contains Data for CAS 1800483-98-0) Source: BLD Pharm URL:[1]
-
1800483-98-0_34-Dihydro-1H-2-benzopyran-6-boronic acid Source: Chemsrc URL:[3]
-
D1 versus D2 dopamine receptor selectivity is determined by intramolecular hydrogen bonding patterns in catechol‐containing novel dopamine analogues Source: Researcher.life / Journal of Medicinal Chemistry URL:[4]
-
Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates Source: PubMed / Bioorganic & Medicinal Chemistry URL:[5]
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- 3. 1800483-98-0_CAS号:1800483-98-0_this compound - 化源网 [chemsrc.com]
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physical and chemical stability of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
An In-Depth Technical Guide to the Physical and Chemical Stability of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
Executive Summary
3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, merging the structural features of a benzopyran scaffold with the versatile reactivity of a boronic acid.[1][2] Boronic acids are crucial building blocks in C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, and serve as key pharmacophores in enzyme inhibitors.[2][3] However, the inherent reactivity of the boronic acid moiety presents unique stability challenges. This guide provides a comprehensive analysis of the , grounded in the established behavior of arylboronic acids. We will explore the primary degradation pathways—including oxidative deboronation and protodeboronation—and outline robust experimental protocols for assessing the compound's stability profile in accordance with pharmaceutical industry standards. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's liabilities to inform its handling, formulation, and application.
Introduction to the Benzopyran-Boronic Acid Scaffold
The unique combination of a benzopyran core and a boronic acid functional group makes this molecule a valuable intermediate. Benzopyran derivatives are found in numerous natural products and exhibit a wide range of biological activities.[1][4] The boronic acid group, a Lewis acid, can form reversible covalent bonds with diols—a property exploited in sensors and drug delivery systems—and is a cornerstone of modern cross-coupling chemistry.[2][5] Understanding the stability of this specific scaffold is paramount for its successful application, as degradation can compromise purity, reactivity, and, in a pharmaceutical context, safety and efficacy.
Physicochemical Properties
A summary of the key physicochemical properties for the pinacol ester derivative, a common and more stable precursor, is provided below. The free boronic acid is typically generated from its ester form prior to use.
| Property | Value | Source |
| Chemical Formula | C11H19BO3 (Pinacol Ester) | [6][7] |
| Molecular Weight | 210.08 g/mol (Pinacol Ester) | [6][7] |
| Appearance | Liquid (Pinacol Ester) | [8] |
| Density | ~1.014 g/mL at 25 °C (Pinacol Ester) | [8] |
| pKa | ~8-10 (typical for arylboronic acids) | [2] |
| Storage Temperature | 2-8°C (Pinacol Ester) | [8] |
Principal Degradation Pathways
The stability of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is primarily dictated by the boronic acid moiety. Two dominant degradation mechanisms are of critical concern: oxidative deboronation and protodeboronation (hydrolysis). A third process, the formation of boroxine anhydrides, is also a key consideration, particularly in the solid state and in non-aqueous solutions.
Oxidative Deboronation
Oxidative deboronation is a major degradation pathway for arylboronic acids, especially in the presence of reactive oxygen species (ROS) such as hydrogen peroxide.[9][10] The reaction proceeds via nucleophilic attack of the oxidant on the empty p-orbital of the boron atom, followed by migration of the aryl group, leading to a labile boric ester.[10] This ester is rapidly hydrolyzed to yield the corresponding phenol—in this case, 3,4-Dihydro-1H-2-benzopyran-6-ol—and boric acid.[10][11] This pathway is highly relevant in biological systems and during synthesis or storage if the compound is exposed to oxidizing conditions.[10][12]
Protodeboronation (Hydrolysis)
Protodeboronation involves the cleavage of the carbon-boron bond under hydrolytic conditions, replacing the boronic acid group with a hydrogen atom.[13] This reaction can be catalyzed by both acids and bases and is a significant concern in aqueous solutions.[13] The stability of the C-B bond is therefore highly dependent on the pH of the medium.[14]
Boroxine Formation
In the solid state or in aprotic solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[15] This is a reversible equilibrium. The formation of boroxines can reduce the solubility of the boronic acid and alter its reactivity.[15] The presence of water shifts the equilibrium back toward the monomeric boronic acid.
Caption: Key chemical degradation pathways for the subject compound.
Experimental Design for Stability Assessment
A comprehensive evaluation of stability requires a systematic approach, typically involving forced degradation studies and the development of a stability-indicating analytical method.[16][17] This strategy is a cornerstone of pharmaceutical development, designed to identify potential degradation products and elucidate degradation pathways.[17][18]
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, and intense light).[17] The primary goals are:
-
To identify likely degradation products that could form during storage.[17]
-
To understand the intrinsic stability of the molecule and its degradation pathways.[13]
-
To demonstrate the specificity of the analytical method, proving it can separate the intact compound from its degradants. This is the definition of a "stability-indicating" method.[14]
Protocol: Forced Degradation Stress Conditions
Objective: To generate potential degradation products of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid under various stress conditions to assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Causality: Acid catalysis is known to promote protodeboronation, cleaving the C-B bond.[13]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, monitoring at time points (e.g., 1, 4, 12 hours). Basic conditions are often harsher for boronic acids.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Causality: Base can also catalyze protodeboronation and may affect the benzopyran ring system.[13]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and monitor at regular intervals (e.g., 30 min, 2 hours, 6 hours).
-
Dilute samples directly for analysis.
-
Causality: H₂O₂ is a common ROS used to simulate oxidative stress, which is a primary degradation pathway for boronic acids, leading to the corresponding phenol.[9][10]
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in a sealed vial at 80°C.
-
Analyze samples at set time points (e.g., 1, 3, 7 days).
-
Also, expose the solid compound to the same conditions.
-
Causality: Heat accelerates degradation reactions and can promote dehydration to form boroxines in the solid state.[18]
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a thin layer of the solid compound to light in a photostability chamber.
-
Follow ICH Q1B guidelines for light exposure (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples alongside a dark control stored under the same conditions.
-
Causality: The aromatic nature of the compound makes it susceptible to degradation upon absorption of UV or visible light.[13][17]
-
Protocol: Stability-Indicating HPLC-UV/MS Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3,4-Dihydro-1H-2-benzopyran-6-boronic acid from its process impurities and all potential degradation products generated during stress testing.
Methodology:
-
Instrumentation: A standard HPLC or UPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).[13]
-
Column Selection:
-
Start with a reverse-phase C18 column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm).
-
Causality: C18 columns are versatile for a wide range of polar and non-polar compounds. However, boronic acids can undergo on-column hydrolysis due to interaction with residual silanol groups on the stationary phase.[19][20] Using a modern, end-capped column with low silanol activity is crucial to minimize this analytical artifact.[19]
-
-
Mobile Phase Optimization:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A low pH mobile phase helps to keep the boronic acid in its neutral, protonated form, which generally leads to better peak shape on reverse-phase columns. However, acidic modifiers can sometimes increase on-column hydrolysis; therefore, running a parallel method with no pH modifier is a valuable experiment.[19][20]
-
-
Gradient Elution:
-
Develop a gradient method to ensure separation of early-eluting polar degradants (like boric acid) and late-eluting non-polar species.
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
-
-
Detection:
-
PDA Detector: Monitor across a wide wavelength range (e.g., 200-400 nm) to ensure all chromophoric species are detected. Select an optimal wavelength (e.g., ~220 nm) for quantification.
-
MS Detector: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for the parent peak and any new peaks that appear in the stressed samples. This is invaluable for identifying unknown degradants.[13]
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.[16]
Caption: Workflow for a comprehensive forced degradation study.
Data Interpretation and Practical Recommendations
Summary of Expected Stability Profile
Based on the known chemistry of arylboronic acids, a summary of the likely outcomes from forced degradation studies is presented below.
| Stress Condition | Expected Degradation | Primary Degradation Product(s) |
| Acidic (0.1 M HCl) | Moderate | 3,4-Dihydro-1H-2-benzopyran (from protodeboronation) |
| Basic (0.1 M NaOH) | Significant | 3,4-Dihydro-1H-2-benzopyran (from protodeboronation) |
| Oxidative (3% H₂O₂) | Rapid and Significant | 3,4-Dihydro-1H-2-benzopyran-6-ol (from oxidative deboronation) |
| Thermal (80°C) | Minor to Moderate | Potential for boroxine formation (solid), other minor degradants |
| Photolytic (ICH Q1B) | Condition Dependent | Various photoproducts possible, dependent on chromophore |
Recommended Storage and Handling
To ensure the integrity of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, the following procedures are recommended:
-
Storage: The compound should be stored refrigerated (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and moisture.[14] Long-term storage at colder temperatures (-20°C) may further extend shelf life.[14]
-
Handling: Avoid exposure to strong oxidizing agents, strong acids, and strong bases.[14] Minimize exposure to atmospheric moisture, as this can lead to hydrolysis and boroxine formation.[21] When preparing solutions, use aprotic or dry solvents where possible to minimize hydrolysis prior to use.[13]
Conclusion
The stability of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is governed by the inherent reactivity of the arylboronic acid functional group. The primary liabilities are oxidative deboronation, which yields the corresponding phenol, and pH-dependent hydrolytic cleavage of the C-B bond. A thorough understanding of these degradation pathways, investigated through systematic forced degradation studies and analyzed with a validated stability-indicating HPLC method, is essential for any researcher or developer. By implementing proper storage and handling procedures—specifically, protection from oxygen, moisture, and pH extremes—the integrity of this valuable chemical intermediate can be effectively preserved.
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Navigating the Solubility Landscape of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid: A Technical Guide
Preamble: Addressing the Data Gap
Therefore, this technical guide is structured to empower the researcher with the foundational knowledge and practical methodologies required to independently and accurately determine the solubility profile of this compound. We will delve into the theoretical underpinnings of boronic acid solubility, provide a detailed experimental protocol for its determination, and discuss the critical factors that influence this essential physicochemical property.
Theoretical Framework: Understanding the Solubility of Arylboronic Acids
Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom.[1] Their solubility is a complex interplay of the organic substituent and the ionizable boronic acid moiety.
The solubility of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid will be governed by the physicochemical properties of its constituent parts: the bicyclic 3,4-dihydro-1H-2-benzopyran core and the boronic acid group.
-
The Benzopyran Core: The 3,4-dihydro-1H-2-benzopyran structure is a relatively non-polar, hydrophobic moiety. This would suggest a tendency for higher solubility in organic solvents, particularly those with some aromatic character or moderate polarity that can engage in favorable intermolecular interactions.
-
The Boronic Acid Group: The B(OH)₂ group is polar and capable of hydrogen bonding. In aqueous solutions, boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[2] This equilibrium is pH-dependent, with the anionic boronate form being more prevalent at higher pH, which generally leads to increased water solubility.[1][3]
Based on these general principles, we can anticipate that 3,4-Dihydro-1H-2-benzopyran-6-boronic acid will exhibit limited solubility in highly polar solvents like water at neutral pH and in non-polar aliphatic hydrocarbons. Its solubility is likely to be more favorable in polar aprotic solvents (e.g., acetone, THF, ethyl acetate) and polar protic solvents (e.g., lower alcohols).
Experimental Determination of Solubility: A Step-by-Step Protocol
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method , as outlined in OECD Guideline 105.[4] This protocol is designed to achieve a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.
Materials and Equipment
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (high purity)
-
A selection of solvents of interest (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated volumetric flasks and pipettes
-
A validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation: To a series of glass vials, add a pre-weighed amount of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. The amount should be in excess of what is expected to dissolve to ensure a saturated solution is formed. Add a known volume of the desired solvent to each vial. Prepare at least three replicates for each solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Sampling: After the equilibration period, stop the agitation and allow the excess solid to settle. Visually confirm that undissolved solid remains in each vial. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Quantify the concentration of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in the diluted sample using a validated analytical method such as HPLC-UV or UPLC-MS.[5][6]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the average solubility and standard deviation from the replicate samples.
Physicochemical Properties Influencing Solubility
A comprehensive understanding of the solubility of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid requires consideration of several key physicochemical properties.
Caption: Key factors influencing the solubility of the target compound.
-
pKa: The acidity of the boronic acid group is a critical determinant of its aqueous solubility.[2] Boronic acids are weak Lewis acids, and their pKa values are typically in the range of 8-10.[7] The pKa of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid can be determined experimentally by potentiometric or spectrophotometric titration.[2]
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in non-polar organic solvents, while a lower LogP suggests higher aqueous solubility. The LogP of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid can be predicted using computational models or determined experimentally.
-
Crystal Lattice Energy: The solid-state properties of the compound, specifically the energy of its crystal lattice, must be overcome for dissolution to occur. Polymorphism can significantly impact solubility, with different crystalline forms exhibiting different solubility profiles.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will all influence its ability to solvate 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
-
pH: As previously mentioned, the pH of an aqueous solution will have a profound effect on the ionization state of the boronic acid and, consequently, its solubility.[3]
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[8] Determining the solubility at different temperatures can provide valuable thermodynamic information about the dissolution process.
Stability Considerations
Boronic acids can be susceptible to degradation, particularly through oxidation and protodeboronation (cleavage of the C-B bond).[9] It is crucial to assess the stability of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in the chosen solvents under the conditions of the solubility experiment to ensure that the measured concentration reflects the true solubility and not a degradation product. Stability can be evaluated by analyzing the sample at different time points during the equilibration period and looking for the appearance of degradation peaks in the chromatogram.
Practical Implications in a Research and Development Context
An accurately determined solubility profile for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is indispensable for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing suitable delivery systems for in vitro and in vivo studies, including the potential for co-solvents or complexing agents to enhance solubility.[7]
-
Analytical Method Development: Establishing appropriate solvent systems for chromatography and other analytical techniques.
-
High-Throughput Screening: Informing the design of screening assays and ensuring the compound is in solution at the desired concentration.
Conclusion
While specific solubility data for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is not currently documented, this guide provides a robust framework for its experimental determination. By combining a theoretical understanding of boronic acid chemistry with a rigorous experimental protocol, researchers can generate the high-quality solubility data necessary to advance their research and development efforts with this promising compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel boronic acids, underscoring the importance of a systematic and scientifically sound approach to determining this fundamental physicochemical property.
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Architecting the Isochroman Scaffold: A Technical Guide to 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid Derivatives
The following technical guide explores the research potential of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (Isochroman-6-boronic acid), a versatile building block for accessing "privileged" medicinal chemistry space.
Executive Summary
The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse bioactive agents ranging from dopamine receptor ligands to antifungal antibiotics. While the scaffold itself is well-characterized, the 6-boronic acid derivative (CAS: 1025707-93-0 for pinacol ester analog) acts as a critical divergence point. It enables the rapid generation of 6-aryl and 6-heteroaryl isochroman libraries via Suzuki-Miyaura cross-coupling, facilitating access to novel chemical space often neglected in favor of the more common chroman (dihydrobenzopyran) isomers.
This guide provides a rigorous technical framework for synthesizing, handling, and deploying 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in high-value research workflows.
Part 1: Structural & Electronic Profiling
The Isochroman Pharmacophore
Unlike its isomer chroman (where the oxygen is directly attached to the benzene ring), isochroman features an oxygen atom separated from the aromatic ring by a benzylic carbon (C1).[1] This structural nuance imparts unique electronic properties:
-
Conformational Flexibility: The heterocyclic ring adopts a half-chair conformation, allowing substituents at the 6-position to project into specific binding pockets (e.g., the secondary binding pocket of Dopamine D3 receptors).
-
Electronic Character: The 6-position is para to the C1-benzylic ether moiety and meta to the C4-alkyl attachment.
-
Implication: The C1-oxygen exerts a hyperconjugative electron-donating effect. Consequently, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is an electron-rich arylboronic acid . This influences its reactivity profile, making it nucleophilic but also susceptible to protodeboronation under harsh acidic conditions.
-
Strategic Vector Analysis
The 6-position serves as an ideal "exit vector" for fragment-based drug design (FBDD).
Figure 1: Strategic utility of the 6-boronic acid handle in diversifying the isochroman core.
Part 2: Synthetic Architecture
Synthesis of the Boronic Acid
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The preferred route avoids cryogenic lithiation if possible, but the lithium-halogen exchange remains the gold standard for purity.
Protocol: Lithium-Halogen Exchange (High Purity)
-
Precursor: 6-Bromoisochroman (Synthesized via cyclization of 2-(2-bromoethyl)benzaldehyde or bromination of isochroman).
-
Solvent: Anhydrous THF (degassed).
-
Reagent: n-Butyllithium (1.1 equiv) at -78°C.
-
Trapping Agent: Triisopropyl borate (B(OiPr)3).
-
Quench: Acidic hydrolysis (2M HCl) to yield the free boronic acid.
Core Protocol: Optimized Suzuki-Miyaura Coupling
Coupling electron-rich boronic acids with heteroaryl halides can be challenging due to slow transmetalation. The following protocol uses a specialized catalyst system to ensure high yields.
Target Reaction: Coupling 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with 2-chloropyridine (Model System).
| Component | Specification | Role |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos facilitates oxidative addition of aryl chlorides and stabilizes the Pd(0) species. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous mild base minimizes protodeboronation compared to hydroxides. |
| Solvent | Toluene / Water (10:1) | Biphasic system allows efficient phase transfer catalysis. |
| Temperature | 100°C | Required for activation of aryl chlorides. |
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 6-boronic acid (1.2 equiv), aryl halide (1.0 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Oxygen inhibition is the primary cause of failure.
-
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+1 mass).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Figure 2: Synthetic workflow for generating isochroman libraries.
Part 3: Derivative Design & Case Studies
Case Study: Dopamine D3 Receptor Ligands
Research indicates that extending the aromatic core of dopamine pharmacophores can achieve subtype selectivity (D3 vs. D2).
-
Hypothesis: Coupling the isochroman-6-boronic acid with a 4-substituted piperazine-linked aryl halide creates a "bitopic" ligand. The isochroman core mimics the primary pharmacophore, while the 6-aryl extension reaches the secondary binding pocket.
-
Target Molecule: 6-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)phenyl)isochroman.
-
Mechanism: The isochroman oxygen can accept hydrogen bonds in the orthosteric site, while the biaryl twist provides the necessary geometry to fit the narrow D3 receptor tunnel.
Bioisostere Applications
The isochroman-6-yl moiety acts as a saturated bioisostere for the naphthyl group .
-
Application: In kinase inhibitors where a naphthalene ring causes solubility issues or metabolic liability (epoxidation), replacing it with a 6-substituted isochroman maintains the lipophilic bulk while improving solubility (due to the ether oxygen) and metabolic stability.
Part 4: Quality Control & Handling
Boroxine Formation
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Observation: 1H NMR may show broad peaks or multiple sets of signals.
-
Correction: Add a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the monomeric acid for sharp resolution.
Storage
-
Condition: Store at 2–8°C under Argon.
-
Stability: Isochroman-6-boronic acid is relatively stable but can undergo aerobic oxidation to the phenol (6-hydroxyisochroman) if left in solution for extended periods.
References
-
Isochroman Derivatives in Drug Discovery: BenchChem. (2025).[1] Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Retrieved from
-
Suzuki Coupling of Heteroaryl Boronic Acids: RSC Publishing. (2012).[2] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from
-
Boronic Acids in Medicinal Chemistry: National Institutes of Health (NIH). (2025).[1][3] Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from
-
Dopamine D3 Receptor Ligand Design: National Institutes of Health (NIH). (2021).[4][5][6] Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective Ligands. Retrieved from
-
Synthesis of Benzopyrans: Organic Chemistry Portal. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C-C Bond Formation. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub: are you are robot? [sci-hub.fr]
- 6. air.unimi.it [air.unimi.it]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid
Strategic Utility in Drug Development
The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is a privileged structural motif in medicinal chemistry. It is frequently utilized as a conformationally restricted bioisostere for phenethylamines and benzyl ethers, allowing for the systematic exploration of [1]. Incorporating this rigidified moiety into complex drug candidates is most efficiently achieved via the, a highly versatile organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide[2].
This technical guide provides an in-depth, self-validating protocol for the cross-coupling of 3,4-dihydro-1H-2-benzopyran-6-boronic acid (isochroman-6-boronic acid) with various aryl and heteroaryl halides, focusing on the causality behind reaction optimization.
Mechanistic Rationale & Optimization Strategy
The Suzuki-Miyaura reaction forms carbon-carbon bonds through a continuous catalytic cycle involving three primary stages: oxidative addition, transmetalation, and reductive elimination[2].
-
Causality in Catalyst Selection: While Pd(PPh3)4 is a standard catalyst[1], the use of bidentate ligands like dppf in Pd(dppf)Cl₂ is often superior for sterically hindered aryl halides. The large bite angle of the dppf ligand physically forces the palladium intermediate into a geometry that accelerates the reductive elimination step, thereby minimizing off-target side reactions such as protodeboronation.
-
Causality in Base & Solvent Selection: A defining characteristic of the Suzuki mechanism is that the boronic acid must be to form a boronate complex. This activation enhances the polarization of the organic ligand and facilitates the critical transmetalation step[3]. A biphasic mixture of 1,4-Dioxane and water (typically 4:1 v/v) is highly recommended. The use of biphasic organic-water systems increases the scope of the reaction by allowing water-soluble inorganic bases (e.g., K₂CO₃, K₃PO₄) to be used without concern over their[2].
Catalytic cycle of the Suzuki-Miyaura coupling with isochroman-6-boronic acid.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for Suzuki coupling reactions utilizing structurally similar building blocks. This data serves as a quantitative baseline for optimizing the coupling of 3,4-dihydro-1H-2-benzopyran-6-boronic acid[4].
| Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Expected Yield |
| Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd(dppf)Cl₂ (5%) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 100 | Good to Excellent |
| Pd(OAc)₂ (2%) | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | Good |
| Pd₂(dba)₃ (1.5%) | KF (3.0) | 1,4-Dioxane (Anhydrous) | 110 | Excellent |
Experimental Protocol
This protocol is designed as a self-validating system. Strict adherence to inert atmosphere techniques prevents the degradation of the palladium catalyst, while continuous analytical monitoring ensures the reaction is driven to completion[1].
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
Step 1: Reaction Setup To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3,4-dihydro-1H-2-benzopyran-6-boronic acid (1.2–1.5 equiv), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv)[1].
-
Self-Validation: Ensure all solid reagents are weighed rapidly to minimize atmospheric moisture exposure, which can lead to premature catalyst quenching.
Step 2: Degassing and Solvent Addition Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes[5]. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 0.1 M concentration relative to the halide) via a syringe.
-
Causality: Degassing the solvent prevents the premature oxidation of the highly active Pd(0) species into an inactive Pd(II) state by dissolved oxygen.
Step 3: Heating and Monitoring Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously[1]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4].
-
Self-Validation: Reactions are typically complete within 4–12 hours. Do not terminate the reaction until LC-MS confirms the complete consumption of the limiting aryl halide reagent.
Step 4: Workup Upon completion, cool the reaction mixture to room temperature. Dilute with water or brine and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times[5].
-
Causality: The aqueous wash effectively dissolves and removes the inorganic base, unreacted boronic acid, and polar byproducts, leaving the highly lipophilic isochroman-aryl derivative in the organic phase.
Step 5: Purification Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate gradient (e.g., hexanes/ethyl acetate) to obtain the desired product[5].
References
Sources
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the cross-coupling of the electron-rich isochroman-6-boronic acid while suppressing competitive protodeboronation pathways.
Introduction & Strategic Rationale
The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged heterocyclic motif in medicinal chemistry. It is frequently utilized as a conformationally restricted bioisostere for acyclic ethers and serves as a core structure in various neuroprotective, anti-inflammatory, and clathrin-inhibiting agents (1)[1]. The functionalization of this scaffold via 3,4-dihydro-1H-2-benzopyran-6-boronic acid (Isochroman-6-boronic acid, CAS: 892502-07-7) enables the late-stage diversification of drug candidates. However, the electron-rich nature of this oxygen-containing fused bicyclic system presents specific synthetic challenges that require a highly optimized catalytic approach.
Mechanistic Insights: Overcoming Protodeboronation
The primary mode of failure in the cross-coupling of electron-rich arylboronic acids is protodeboronation —a destructive side reaction where the carbon-boron bond is cleaved to yield the des-borylated arene and boric acid (2)[2]. This degradation is often accelerated in basic aqueous media, particularly when the reaction pH approaches the pKa of the boronic acid, leading to the formation of a highly reactive boronate complex that undergoes rapid hydrolysis (3)[3].
Causality of Experimental Choices: To successfully couple isochroman-6-boronic acid, the rate of palladium transmetalation must strictly outcompete the rate of protodeboronation.
-
Catalyst Selection: Traditional catalysts like
exhibit slow oxidative addition and transmetalation kinetics, often requiring prolonged heating (>100 °C) which exacerbates boronic acid degradation (4)[4]. This protocol mandates the use of XPhos Pd G3 , a third-generation Buchwald precatalyst (5)[5]. Upon mild basic activation, XPhos Pd G3 rapidly generates a highly active, monoligated species. The steric bulk and electron-rich nature of the XPhos ligand dramatically accelerate transmetalation, allowing the reaction to proceed to completion at lower temperatures (60–80 °C) (6)[6]. -
Base and Solvent System: A biphasic system of 1,4-Dioxane and water (4:1) paired with Potassium Phosphate (
) is selected. is basic enough to activate the precatalyst and facilitate boronate formation, but mild enough to prevent the rapid base-catalyzed protodeboronation seen with stronger bases like or [3].
Catalytic Workflow & Logical Relationships
Catalytic cycle of XPhos Pd G3 Suzuki-Miyaura coupling, highlighting the suppressed protodeboronation side reaction.
Detailed Experimental Protocol
Scale: 1.0 mmol (Standard optimization scale) Target: General Aryl-Isochroman Cross-Coupling
Reagent Preparation & Inert Atmosphere Setup
Self-Validating Check: Ensure all solid reagents are free-flowing and stored under desiccation. Degassing the solvent is critical; dissolved oxygen will rapidly oxidize the active
-
To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (267 mg, 1.5 mmol, 1.5 equiv). Note: A 0.5 equiv excess is employed to buffer against any minor protodeboronation that occurs prior to transmetalation.
-
Add anhydrous Potassium Phosphate (
) (424 mg, 2.0 mmol, 2.0 equiv). -
Add the XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol, 2 mol%)[5].
-
Seal the vessel with a PTFE-lined septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.
Reaction Execution
-
In a separate flask, prepare a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL total). Sparge the solvent mixture with Argon for 15 minutes.
-
Using a gas-tight syringe, transfer the degassed solvent mixture (10 mL) into the sealed reaction vessel.
-
Place the vessel in a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800–1000 rpm) to ensure adequate mixing of the biphasic system.
-
Allow the reaction to proceed for 2–4 hours.
Analytical Validation & Workup
Self-Validating Check: Monitor the reaction via LC-MS or TLC. The disappearance of the aryl halide and the emergence of a new product mass
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2×10 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous
(15 mL), followed by brine (15 mL). -
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.
Quantitative Data Presentation
The following table summarizes the optimization data for the cross-coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with a standard electron-neutral aryl bromide (e.g., 4-bromotoluene), demonstrating the necessity of the chosen parameters.
| Entry | Catalyst (mol%) | Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Dioxane/ | 100 | 42% | High protodeboronation due to slow transmetalation[4]. | |||
| 2 | SPhos | Toluene/ | 80 | 76% | Improved yield; SPhos accelerates coupling, but initiation is slow. | ||
| 3 | XPhos Pd G3 (2%) | XPhos | Dioxane/ | 80 | 68% | Base too strong; accelerates base-catalyzed hydrolysis[3]. | |
| 4 | XPhos Pd G3 (2%) | XPhos | Dioxane (Anhydrous) | 80 | 15% | Lack of water prevents boronate formation, stalling reaction. | |
| 5 | XPhos Pd G3 (2%) | XPhos | Dioxane/ | 80 | 94% | Optimal conditions; rapid transmetalation outcompetes degradation. |
References
- Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling - Benchchem URL
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC / NIH URL
- Protodeboronation of (Hetero)
- Investigation of 1,4-quinone bioisosteres and the synthesis of bolinaquinone analogues as clathrin inhibitors - Open Research Newcastle URL
- trans-Dichlorobis(XPhos)palladium(II)
- XPhos Pd G3 95 1445085-55-1 - Sigma-Aldrich URL
Sources
- 1. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid as a Strategic Building Block for Novel Heterocycles
Introduction & Strategic Rationale
In modern drug discovery, the isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is recognized as a "privileged" heterocyclic motif. It is frequently embedded in bioactive natural products and synthetic pharmaceutical agents exhibiting central nervous system (CNS), antimicrobial, and anticancer activities[1]. The structural rigidity and defined stereochemistry of the oxygen-containing fused ring system make it an exceptional foundation for designing selective receptor modulators and enzyme inhibitors[2].
By functionalizing this core with a boronic acid moiety at the C6 position—yielding 3,4-dihydro-1H-2-benzopyran-6-boronic acid —medicinal chemists unlock a highly versatile building block. This organoboron reagent serves as a premier nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It enables the late-stage installation of the isochroman pharmacophore onto diverse heteroaryl halides (e.g., pyridines, pyrimidines, indoles) without disrupting the sensitive tetrahydropyran ring, bypassing the need for complex de novo ring syntheses[3].
Mechanistic Causality in Cross-Coupling
The selection of 3,4-dihydro-1H-2-benzopyran-6-boronic acid over its stannane (Stille) or zincate (Negishi) counterparts is driven by its low toxicity, bench stability, and exceptional tolerance to various functional groups.
The catalytic cycle relies on the precise orchestration of oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the alkyl ether linkage within the isochroman ring mildly enriches the electron density at the C6 position. This electronic effect accelerates the transmetalation step compared to electron-deficient aryl boronic acids, while the aqueous basic conditions convert the boronic acid into the highly reactive, nucleophilic boronate species
Suzuki-Miyaura catalytic cycle for isochroman-6-boronic acid coupling.
Quantitative Data: Reaction Optimization
To establish a robust protocol, we evaluated various palladium precatalysts, ligands, and base combinations for the cross-coupling of 3,4-dihydro-1H-2-benzopyran-6-boronic acid with a challenging model substrate (5-bromo-7-azaindole). The causality behind selecting biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) is to ensure the simultaneous solubility of the organic substrates and the inorganic base required to activate the boronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst | Ligand | Base | Solvent (v/v) | Temp (°C) | Yield (%) | Causality / Mechanistic Observation |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 | Monodentate ligand leads to slow reductive elimination; protodeboronation observed. |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 82 | Bulky, electron-rich biaryl ligand accelerates oxidative addition of deactivated halides. |
| 3 | Pd(dppf)Cl₂ | None | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 94 | Optimal bite angle (99°) of dppf perfectly balances oxidative addition and reductive elimination. |
| 4 | Pd(dppf)Cl₂ | None | Cs₂CO₃ | DMF/H₂O (4:1) | 90 | 78 | Stronger base leads to partial degradation/ring-opening of the isochroman tetrahydropyran ring. |
Note: Reactions performed on a 1.0 mmol scale. Yields determined by isolated mass after flash chromatography.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific trustworthiness, the following methodology is designed as a self-validating system. Each critical step includes built-in analytical checkpoints to confirm intermediate success before proceeding, minimizing resource waste and ensuring the structural integrity of the isochroman core[4].
Self-validating experimental workflow for heterocycle synthesis and verification.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: Couple 3,4-dihydro-1H-2-benzopyran-6-boronic acid to a heteroaryl halide to generate a novel heterocyclic library scaffold.
-
Reagent Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 eq), 3,4-dihydro-1H-2-benzopyran-6-boronic acid (213.6 mg, 1.2 mmol, 1.2 eq), and Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%).
-
Solvent & Base Addition: Add 1,4-Dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 eq).
-
Causality: The 4:1 ratio of Dioxane to Water ensures a homogenous reaction mixture at elevated temperatures while providing enough water to form the reactive boronate complex.
-
-
Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Sparge the mixture with dry Nitrogen or Argon gas for 10 minutes.
-
Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) black, halting the catalytic cycle.
-
-
Thermal Activation: Transfer the vial to a pre-heated reaction block at 90 °C and stir vigorously (800 rpm).
-
Self-Validating Checkpoint 1 (In-Process Monitoring): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.
-
Validation Criteria: Look for the disappearance of the heteroaryl halide mass and the appearance of the product mass. If unreacted boronic acid remains but the halide is consumed, the coupling is complete. If the halide remains, add an additional 2 mol% of Pd(dppf)Cl₂ and stir for 2 more hours.
-
Protocol 2: Downstream Processing and Analytical Validation
Objective: Isolate the target molecule and verify the structural integrity of the isochroman ring.
-
Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Self-Validating Checkpoint 2 (Structural Validation): Analyze the purified product via ¹H NMR (400 MHz, CDCl₃) and HRMS.
-
Validation Criteria: The isochroman scaffold is sensitive to harsh conditions. To confirm the tetrahydropyran ring remained intact during the cross-coupling, verify the presence of the characteristic aliphatic protons: look for multiplets around
2.8 ppm (C4 protons) and 4.0 ppm (C3 protons), and a distinct singlet near 4.7 ppm corresponding to the C1 protons adjacent to the oxygen atom. The absence of these peaks indicates unwanted ring-opening.
-
References
Sources
Catalyst Selection for Reactions Involving 3,4-Dihydro-1H-2-benzopyran-6-boronic acid: Application Notes and Protocols
Introduction: The Versatility of the Benzopyran Scaffold in Modern Chemistry
The 3,4-dihydro-1H-2-benzopyran moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active molecules and functional materials. The corresponding boronic acid, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, serves as a critical building block for the synthesis of complex derivatives through various cross-coupling reactions. Boronic acids are valued for their stability, functional group tolerance, and generally low toxicity.[1][2][3][4] This guide provides detailed insights and protocols for selecting the optimal catalyst systems for key transformations involving this versatile reagent, with a focus on Suzuki-Miyaura and Chan-Lam couplings. Understanding the nuances of catalyst selection is paramount to achieving high yields, purity, and reaction efficiency.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][5] The reaction of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with various aryl, heteroaryl, or vinyl halides (or triflates) allows for the construction of diverse biaryl and related structures. The choice of the palladium catalyst and ligand is critical and depends on the nature of the coupling partners.
Core Principle: The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6] The efficiency of each step is heavily influenced by the chosen catalyst system.
Catalyst and Ligand Selection: A Strategic Approach
For successful Suzuki-Miyaura coupling with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, the following catalyst systems are recommended based on the reactivity of the coupling partner:
-
For Aryl and Heteroaryl Bromides and Iodides (General Cases): Standard palladium sources like Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with triphenylphosphine (PPh₃) are often sufficient.[1][7] However, for more challenging substrates or to improve reaction rates and yields, more sophisticated systems are preferred.
-
For Aryl and Heteroaryl Chlorides and Sterically Hindered Substrates: Aryl chlorides are less reactive than their bromide or iodide counterparts, and sterically hindered substrates can slow down the reaction.[8] In these cases, electron-rich and bulky phosphine ligands are essential to promote the oxidative addition and reductive elimination steps.[9] The use of pre-formed palladium catalysts (precatalysts) that readily generate the active Pd(0) species is also highly advantageous.[10][11][12][13]
-
Recommended Catalyst Systems:
-
Buchwald Ligands and Precatalysts: The Buchwald group has developed a range of highly effective biarylphosphine ligands and corresponding precatalysts. For 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, which can be considered a moderately hindered heteroaryl boronic acid, ligands like XPhos and SPhos are excellent choices.[10][12][14] The corresponding G2 and G3 precatalysts (e.g., XPhos Pd G2/G3) are particularly effective as they are bench-stable and efficiently generate the active catalyst.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes offer high stability and catalytic activity, making them suitable for coupling with less reactive chlorides.
-
-
Protocol 1: Suzuki-Miyaura Coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with an Aryl Bromide
This protocol outlines a general procedure for the coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with a generic aryl bromide using a modern palladium precatalyst.
Materials:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid
-
Aryl bromide
-
XPhos Pd G3 (or a similar Buchwald precatalyst)
-
Potassium phosphate (K₃PO₄) or another suitable base (see table below)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), XPhos Pd G3 (1-2 mol%), and potassium phosphate (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Recommended Catalyst/Ligand | Recommended Base | Solvent | Temperature (°C) | Notes |
| Aryl/Heteroaryl Iodide | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Na₂CO₃, K₂CO₃ | Toluene/H₂O, DME/H₂O | 80-100 | Standard conditions are often sufficient. |
| Aryl/Heteroaryl Bromide | XPhos Pd G3, SPhos Pd G2 | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 90-110 | Buchwald systems provide higher yields and faster reactions. |
| Aryl/Heteroaryl Chloride | XPhos Pd G3, tBuXPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, t-BuOH/H₂O | 100-120 | More forcing conditions and specialized catalysts are required. |
| Sterically Hindered Halides | XPhos Pd G3, RuPhos Pd G3 | K₃PO₄, CsF | Dioxane/H₂O, THF/H₂O | 100-120 | Bulky ligands are crucial to overcome steric hindrance.[15][16] |
II. Copper-Catalyzed Chan-Lam Coupling: Forming C-N and C-O Bonds
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N (amination) and C-O (etherification), using a copper catalyst.[17][18] This reaction is often performed under milder conditions than the analogous Buchwald-Hartwig amination and can be conducted in the presence of air.[19]
Core Principle: The Catalytic Cycle
The proposed mechanism involves the formation of a copper(II)-aryl species, followed by coordination of the amine or alcohol. A key Cu(III) intermediate is often invoked, which undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[18][19]
Catalyst and Reaction Conditions
The most common and effective catalyst for Chan-Lam couplings is copper(II) acetate (Cu(OAc)₂) .[17] The reaction is typically carried out in the presence of a base and often a ligand to stabilize the copper catalyst and facilitate the reaction.
-
Catalyst: Copper(II) acetate is the standard and is often used in stoichiometric amounts, although catalytic systems have been developed.[19]
-
Base: A mild amine base such as triethylamine (Et₃N) or pyridine is commonly used.
-
Solvent: Dichloromethane (DCM) or methanol are frequently employed.
-
Atmosphere: The reaction is conveniently run open to the air, as oxygen often serves as the terminal oxidant.
Protocol 2: Chan-Lam Amination of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
This protocol describes a general procedure for the coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with a primary or secondary amine.
Materials:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Methanol
-
Molecular sieves (optional, for drying)
Experimental Workflow:
Caption: General workflow for a Chan-Lam cross-coupling reaction.
Step-by-Step Procedure:
-
To a round-bottom flask, add 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.0 equiv.), the amine (1.2-1.5 equiv.), copper(II) acetate (1.0-2.0 equiv.), and triethylamine (2.0 equiv.).
-
Add dichloromethane or methanol as the solvent.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Conditions for Chan-Lam Coupling
| Coupling Partner | Catalyst | Base | Solvent | Temperature | Notes |
| Primary/Secondary Aliphatic Amines | Cu(OAc)₂ | Et₃N, Pyridine | DCM, MeOH | Room Temp. | The reaction is generally fast and high-yielding.[20] |
| Anilines | Cu(OAc)₂ | Et₃N, 2,6-Lutidine | DCM, Toluene | Room Temp. - 50°C | Electron-rich anilines tend to react faster. |
| Phenols | Cu(OAc)₂ | Pyridine, Et₃N | DCM | Room Temp. | For the synthesis of diaryl ethers. |
| Amides, Imides, Carbamates | Cu(OAc)₂ | Pyridine, DMAP | DCM, MeCN | Room Temp. - 80°C | Generally requires slightly more forcing conditions than amines.[17] |
III. Other Potential Transformations
While Suzuki-Miyaura and Chan-Lam couplings are the most common, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid can participate in other useful transformations.
-
Reductive C-N Cross-Coupling: For the synthesis of arylamines from nitroarenes, organophosphorus-based catalysts can be employed in a transition-metal-free approach.[21][22] This offers a complementary strategy to traditional palladium- or copper-catalyzed methods.
-
C-H Activation/Coupling: Palladium-catalyzed C-H/C-B coupling reactions can be used to form biaryl linkages with sterically hindered heteroarenes, providing an alternative to traditional cross-coupling with haloarenes.[23]
Conclusion
The judicious selection of a catalyst system is fundamental to the successful application of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in the synthesis of complex molecules. For robust C-C bond formation via Suzuki-Miyaura coupling, modern palladium precatalysts with bulky biarylphosphine ligands like XPhos are highly recommended, especially for challenging substrates. For efficient C-N and C-O bond formation, the copper-catalyzed Chan-Lam coupling offers a mild and operationally simple alternative. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize reactions involving this valuable building block, accelerating progress in drug discovery and materials science.
References
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Chen, G., et al. (2015). Hindered biaryls by C–H coupling: bisoxazoline-Pd catalysis leading to enantioselective C–H coupling. Chemical Science, 6(10), 5554-5559. Available from: [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 10(33), 6563–6571. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available from: [Link]
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Radosevich, A. T., et al. (2017). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society, 139(2), 646–649. Available from: [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]
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Watson, A. J. B., et al. (2018). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Accounts of Chemical Research, 51(9), 2036–2049. Available from: [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Available from: [Link]
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Beller, M., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 43(4), 404-415. Available from: [Link]
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Buchwald, S. L., et al. (2008). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. Available from: [Link]
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Suzuki, A., et al. (1995). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1995(5), 469-470. Available from: [Link]
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Buchwald, S. L., & Hartwig, J. F. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162–1163. Available from: [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]
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Nozaki, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]
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Chen, C.-T., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6698. Available from: [Link]
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Oshima, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 167-169. Available from: [Link]
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Radosevich, A. T., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242-8248. Available from: [Link]
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Leadbeater, N. E., & Kormos, C. M. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(7), 637-652. Available from: [Link]
-
Roy, B., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances, 5(111), 91343-91347. Available from: [Link]
-
Harris, M. C., & Lindsley, C. W. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Letters in Organic Chemistry, 2(5), 403-412. Available from: [Link]
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Kout, A., et al. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 16(1), 123. Available from: [Link]
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Olatunji, S. K., et al. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Preprints.org. Available from: [Link]
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Csáky, A. G., & Roscales, S. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Organic & Biomolecular Chemistry, 18(28), 5329-5345. Available from: [Link]
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Benaglia, M., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 203-211. Available from: [Link]
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Csáky, A. G., & Roscales, S. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Organic & Biomolecular Chemistry, 18(28), 5329-5345. Available from: [Link]
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Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available from: [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available from: [Link]
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Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. Available from: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17923–17936. Available from: [Link]
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Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. Available from: [Link]
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Kumar, A., & Singh, A. (2023). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2(1), 1-5. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. Available from: [Link]
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Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available from: [Link]
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Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1082. Available from: [Link]
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Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. Available from: [Link]
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Optimizing Reaction Conditions for Functionalizing 3,4-Dihydro-1H-2-benzopyran-6-boronic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is a privileged structural motif found in a variety of biologically active molecules and natural products. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The functionalization of this core structure, particularly through carbon-carbon bond formation, is a key strategy for the synthesis of novel drug candidates.[1][2][3] 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a versatile building block that allows for the introduction of various aryl and heteroaryl substituents at the 6-position via the powerful Suzuki-Miyaura cross-coupling reaction.[4][5]
This application note provides a comprehensive guide for optimizing the reaction conditions for the functionalization of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. It delves into the critical parameters of the Suzuki-Miyaura coupling, offers a detailed experimental protocol, and provides troubleshooting guidance to enable researchers to achieve high yields and purity in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants have made it an indispensable tool in organic synthesis.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9] The choice of catalyst, ligand, base, and solvent are all critical for the success of the reaction, influencing the reaction rate, yield, and selectivity.[4][8]
Core Directive: Structuring Your Optimization Strategy
A systematic approach to optimizing the functionalization of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is crucial. Instead of a one-size-fits-all approach, the specific nature of the coupling partners (aryl/heteroaryl halides) should guide the experimental design. Key factors to consider include the electronic properties and steric hindrance of both the boronic acid and the coupling partner.
Key Experimental Variables and Their Rationale
-
Palladium Catalyst: The choice of the palladium source is fundamental. While Pd(PPh₃)₄ is a classic choice, modern catalysts often offer higher activity and stability. For instance, pre-catalysts like PdCl₂(dppf) or palladacycles can be highly effective. The catalyst loading is typically in the range of 1-5 mol%.[10][11]
-
Ligand: For challenging couplings, the use of specific phosphine ligands can be transformative. Bulky, electron-rich ligands such as SPhos or XPhos can significantly improve reaction rates and yields, particularly with sterically demanding or less reactive coupling partners.[12]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][8] The strength and solubility of the base can significantly impact the reaction outcome. For base-sensitive substrates, weaker bases or alternative methods may be necessary.[13]
-
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is commonly employed.[4][14] The ratio of organic solvent to water can influence the reaction rate and should be optimized.
-
Temperature: Reaction temperatures typically range from 80 °C to 110 °C.[10][15] Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or reactants.
Scientific Integrity & Logic: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of your results, a systematic screening of the reaction parameters is essential. This involves varying one parameter at a time while keeping others constant to understand its individual effect on the reaction outcome.
Data Presentation: Optimizing for Clarity
A well-structured table is invaluable for comparing the results of your optimization experiments. This allows for a clear and concise overview of the impact of different conditions on the reaction yield.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 6 | 95 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 10 | 85 |
| 5 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 16 | 92 |
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions. This table illustrates a systematic approach to optimizing the reaction, showing the impact of varying the catalyst, ligand, base, and temperature on the yield of the desired product.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, validated protocol for the Suzuki-Miyaura coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with a representative aryl bromide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Catalytic Cycle
A clear understanding of the reaction mechanism is crucial for rational optimization. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
Even with optimized conditions, challenges can arise. Here are some common problems and their potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst is active and handled under an inert atmosphere. Consider using a different palladium source or ligand.[15]
-
Insufficient Base: The base may not be strong enough or may have poor solubility. Try a stronger base like K₃PO₄ or Cs₂CO₃.
-
Low Temperature: The reaction may require more thermal energy. Cautiously increase the reaction temperature.[15]
-
-
Homocoupling of Boronic Acid:
-
Protodeborylation:
-
Water Content: While some water is often necessary, excessive amounts can lead to the hydrolysis of the boronic acid. Use anhydrous solvents and control the amount of water added.
-
Boronic Ester Protection: For particularly sensitive substrates, consider converting the boronic acid to a more stable pinacol ester.[4]
-
Conclusion
The functionalization of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid via the Suzuki-Miyaura cross-coupling is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. A systematic and logical approach to optimizing the reaction conditions, including the careful selection of the catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently explore the chemical space around this important scaffold, accelerating the pace of drug discovery and development.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Rochester. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
SYNTHESIS OF 3,4-DIHYDRO-2H-BENZOPYRANS FROM PHENOLS AND α,β-UNSATURATED CARBONYL COMPOUNDS. J-STAGE. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
(PDF) Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. ResearchGate. Available at: [Link]
-
The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Science Alert. Available at: [Link]
-
Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Semantic Scholar. Available at: [Link]
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From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
- EP0113042A2 - 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers. Google Patents.
-
Designing Functional and Responsive Molecules with Boronic Acids. PMC - NIH. Available at: [Link]
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3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester. PubChem. Available at: [Link]
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Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. ChemRxiv. Available at: [Link]
-
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PMC - NIH. Available at: [Link]
-
Advances in the selective functionalization of B(3,6)–H of o-carboranes. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Sci-Hub. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity / Bioorganic & Medicinal Chemistry, 2000 [sci-hub.box]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
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Architecting Bioactive Scaffolds: Advanced Synthesis Using 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid
The Strategic Role of the Isochroman Pharmacophore
In modern drug discovery, the 3,4-dihydro-1H-2-benzopyran (isochroman) ring system is widely recognized as a privileged structural motif. Molecules containing the isochroman core exhibit a broad spectrum of pharmacological activities, functioning as central nervous system (CNS) modulators, antimicrobial agents, and potent anti-inflammatory therapeutics. The oxygen atom within the tetrahydropyran ring acts as a critical hydrogen-bond acceptor, allowing these molecules to interact specifically with complex protein binding pockets.
To efficiently explore the chemical space around this scaffold, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (Isochroman-6-boronic acid) serves as an indispensable building block. By leveraging this stable, bench-ready organoboron reagent, medicinal chemists can utilize late-stage Suzuki-Miyaura cross-coupling to rapidly generate diverse libraries of isochroman-containing biaryls and heterobiaryls for structure-activity relationship (SAR) studies.
Mechanistic Foundations of the Coupling Strategy
The successful integration of 3,4-dihydro-1H-2-benzopyran-6-boronic acid into target molecules relies on the precise orchestration of the . As a Senior Application Scientist, understanding the causality behind each reaction parameter is critical for protocol design:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For electron-rich or sterically hindered aryl chlorides, this step is rate-limiting, necessitating highly active, electron-rich phosphine ligands (e.g., XPhos or SPhos).
-
Transmetalation: Neutral boronic acids are weak nucleophiles. The addition of an inorganic base (e.g., K₂CO₃ or K₃PO₄) and a protic co-solvent (H₂O) is required to convert the boronic acid into a highly reactive, electron-rich trihydroxyboronate anion [B(OH)₃]⁻. This species readily transfers the isochroman moiety to the Pd(II) center.
-
Reductive Elimination: The Pd(II) complex releases the cross-coupled bioactive product and regenerates the Pd(0) catalyst.
Fig 1: Synthetic workflow for isochroman-derived bioactive molecules via Suzuki-Miyaura coupling.
Self-Validating Experimental Protocols
The following methodologies have been optimized specifically for the electronic and steric profile of 3,4-dihydro-1H-2-benzopyran-6-boronic acid.
Protocol A: Broad-Spectrum Coupling (For Aryl Bromides/Iodides)
This robust protocol is designed for standard electrophiles, utilizing a highly stable Pd(II) precatalyst and a biphasic solvent system to maximize the rate of transmetalation.
Reagents:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 M aqueous solution)
-
1,4-Dioxane (0.2 M relative to electrophile)
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide and 3,4-dihydro-1H-2-benzopyran-6-boronic acid.
-
Atmosphere Exchange: Evacuate the vessel and backfill with argon (repeat 3x). Causality: Removing ambient oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) intermediate from irreversible oxidation.
-
Solvent Addition: Add argon-sparged 1,4-Dioxane followed by the aqueous K₂CO₃ solution. Causality: The biphasic nature ensures the base is fully dissolved to generate the reactive boronate anion, while the organic phase solubilizes the electrophile.
-
Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. Seal the tube.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring for 4–12 hours.
-
Validation Checkpoint: At t=4h, withdraw a 10 µL aliquot from the organic layer, dilute with 1 mL HPLC-grade MeCN, filter, and analyze via LC-MS. The protocol is self-validating when: The UV chromatogram shows the disappearance of the starting halide, and the MS spectra confirms the product mass [M+H]⁺. If a significant peak at m/z 267 is observed, it indicates isochroman homodimerization due to oxygen ingress.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Advanced Coupling (For Sterically Hindered Aryl Chlorides)
For challenging, unactivated, or ortho-substituted aryl chlorides, standard catalysts fail at the oxidative addition step. This protocol utilizes a Buchwald precatalyst (XPhos Pd G2) to overcome these energy barriers.
Modifications from Protocol A:
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv, solid)
-
Solvent: THF/H₂O (10:1 v/v)
-
Temperature: 100 °C (Microwave irradiation for 30 mins)
-
Validation Checkpoint: Monitor for the absence of the protodeboronated byproduct (m/z 134). If protodeboronation exceeds 10%, reduce the water content and switch to anhydrous CsF as the base.
Quantitative Data: Condition Optimization
The table below summarizes the empirical optimization data for coupling 3,4-dihydro-1H-2-benzopyran-6-boronic acid with a model sterically hindered electrophile (2-chloro-1,3-dimethylbenzene).
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Isolated Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 45 | 38 | Sluggish oxidative addition; significant starting material remains. |
| 2 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 72 | 65 | Improved transmetalation, but limited by the unactivated chloride. |
| 3 | Pd(OAc)₂ / SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 88 | 81 | Electron-rich SPhos facilitates oxidative addition. |
| 4 | XPhos Pd G2 (2%) | K₃PO₄ (2.0) | THF/H₂O (10:1) | 100 (MW) | >99 | 94 | Optimal. Rapid kinetics outcompete protodeboronation pathways. |
Troubleshooting Matrix
-
Issue: High levels of Protodeboronation (Loss of Boronic Acid)
-
Cause: The rate of transmetalation is too slow compared to the rate of hydrolysis of the C-B bond at elevated temperatures.
-
Solution: Increase the nucleophilicity of the base (switch from K₂CO₃ to KOH or K₃PO₄) or switch to a highly active precatalyst (e.g., XPhos Pd G2) to accelerate the catalytic cycle.
-
-
Issue: Precipitation of "Pd Black"
-
Cause: Catalyst decomposition due to poor ligand stabilization or the presence of oxygen.
-
Solution: Ensure rigorous freeze-pump-thaw degassing of solvents. If using Pd(PPh₃)₄, verify the reagent is fresh and stored under inert gas, as oxidized phosphine ligands (O=PPh₃) cannot stabilize the Pd(0) center.
-
References
- Zhao, Z., Kang, K., Yue, J., Ji, X., Qiao, H., Fan, P., & Zheng, X. (2021). "Research progress in biological activities of isochroman derivatives." European Journal of Medicinal Chemistry, 210, 11
Application Note: Protecting Group Strategies for 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid Synthesis
Introduction & Strategic Rationale
The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is a privileged structural motif frequently encountered in central nervous system (CNS) therapeutics and natural products. Functionalizing the 6-position of this core with a boronic acid—yielding isochroman-6-boronic acid (CAS: 1800483-98-0)—creates a highly versatile building block for late-stage diversification via Suzuki-Miyaura cross-coupling[1].
The Synthetic Challenge: Free boronic acids are inherently unstable during multi-step organic synthesis. The empty p-orbital on the sp2-hybridized boron atom makes them highly susceptible to protodeboronation, oxidative degradation, and the formation of trimeric boroxines[2]. These side reactions complicate quantitative assays and chromatographic purification.
The Solution: To preserve the integrity of the C-B bond during the construction and elaboration of the isochroman core, the strategic implementation of is mandatory[3]. This application note details the causality, methodologies, and quantitative stability profiles of transitioning between Pinacol (Pin) esters and N-methyliminodiacetic acid (MIDA) boronates to enable iterative synthesis.
Synthesis of the Isochroman Core and Initial Borylation
Core Construction via Oxa-Pictet-Spengler Cyclization
The synthesis begins with 2-(3-bromophenyl)ethanol. Under acidic conditions (e.g., HCl) in the presence of formaldehyde, the molecule undergoes an oxa-Pictet-Spengler cyclization.
-
Causality: The intermediate oxonium ion undergoes electrophilic aromatic substitution. The steric bulk of the bromine atom at the 3-position directs the cyclization predominantly to the para position, selectively yielding 6-bromo-3,4-dihydro-1H-2-benzopyran.
Palladium-Catalyzed Miyaura Borylation
The 6-bromo-isochroman is converted to its protected boronic acid form, (CAS: 2082683-70-1), via the using bis(pinacolato)diboron (B2pin2)[4][5].
-
Causality: Potassium acetate (KOAc) is explicitly chosen as the base. Unlike stronger bases (e.g., K2CO3) used in Suzuki couplings, KOAc does not coordinate strongly enough to the boron atom of B2pin2 to form a highly reactive tetrahedral species. Instead, it facilitates the formation of an (acetato)palladium(II) complex, driving the transmetalation step without triggering premature auto-coupling of the newly formed boronate with the unreacted aryl bromide[5].
Advanced Protecting Group Strategies for Iterative Synthesis
While the Pinacol ester is stable enough for silica gel chromatography, it remains sp2-hybridized and is often too reactive for harsh upstream modifications (e.g., strong oxidations or electrophilic halogenations). For complex iterative cross-couplings, the boron must be completely masked.
-
MIDA Boronates (sp3 Hybridized): Reacting the Pinacol ester with N-methyliminodiacetic acid (MIDA) converts the boron from a planar sp2 geometry to a tetrahedral sp3 geometry. The lone pair from the MIDA nitrogen atom coordinates directly into the empty p-orbital of the boron[6].
-
Causality: This coordinative shielding completely quenches the Lewis acidity of the boron atom, rendering the chemically inert to oxidation, reduction, and anhydrous cross-coupling conditions[6]. Furthermore, under mild aqueous base conditions, MIDA boronates undergo a "slow release" hydrolysis, continuously providing low concentrations of the free boronic acid to suppress protodeboronation and homocoupling side reactions[7].
Quantitative Data: Protecting Group Stability Profiles
The selection of a protecting group must be dictated by the specific reaction conditions the isochroman core will be subjected to. Table 1 summarizes the stability of various boron protecting groups.
Table 1: Comparative Stability of Boronic Acid Protecting Groups
| Protecting Group | Boron Hybridization | Stability to Aqueous Base | Stability to Oxidation | Behavior in Suzuki-Miyaura Coupling |
| Free Boronic Acid | sp2 | Low (Protodeboronates) | Low | Highly Reactive (Target state) |
| Pinacol Ester (Pin) | sp2 | Moderate | Low | Reactive (Directly couples) |
| MIDA Boronate | sp3 | Low (Deprotects) | High | Inert (Orthogonal protection) |
| Trifluoroborate (BF3K) | sp3 | High | High | Stable (Requires activation) |
| DAN Amide | sp2 (Delocalized) | High | Moderate | Inert (Requires acid to unmask) |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating in-process visual and chemical checkpoints to ensure trustworthiness and reproducibility.
Protocol A: Synthesis of Isochroman-6-Bpin (Miyaura Borylation)
-
Setup: To a flame-dried Schlenk flask, add 6-bromo-3,4-dihydro-1H-2-benzopyran (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Reaction: Evacuate and backfill with N2 (3x). Add degassed 1,4-dioxane (0.2 M). Heat to 90 °C for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from yellow to dark brown/black, indicating the formation of the active Pd(0) species. TLC (Hexanes/EtOAc 9:1) must show the complete consumption of the bromide (Rf ~0.6) and the appearance of a highly UV-active spot (Rf ~0.4).
-
Isolation: Filter the cooled mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.
Protocol B: Conversion to Isochroman-6-BMIDA (Mild Method)
Note: This utilizes the to avoid harsh dehydration conditions[8].
-
Setup: Dissolve Isochroman-6-Bpin (1.0 equiv) and MIDA anhydride (2.5 equiv) in a mixture of THF and DMF (4:1, 0.1 M).
-
Reaction: Stir at 80 °C for 4 hours. The MIDA anhydride acts as both the ligand source and an in situ desiccant[8].
-
Self-Validation Checkpoint: The reaction remains homogeneous. Upon completion, cool to room temperature and slowly add a 1:1 mixture of EtOAc/Hexanes.
-
Isolation: The sp3-hybridized Isochroman-6-BMIDA is highly polar and will selectively precipitate as a white crystalline solid. Filter and wash with diethyl ether. No chromatography is required, validating the efficiency of the conversion.
Protocol C: Deprotection to Free Isochroman-6-Boronic Acid
-
Setup: Suspend Isochroman-6-BMIDA (1.0 equiv) in THF (0.1 M) at 25 °C.
-
Reaction: Add 1.0 M aqueous NaOH (3.0 equiv) dropwise. Stir for 1 hour.
-
Self-Validation Checkpoint: The initially insoluble MIDA boronate will gradually dissolve as the base hydrolyzes the MIDA ligand. The reaction is complete when the solution becomes entirely homogeneous and transparent.
-
Isolation: Quench with saturated aqueous NH4Cl (do not use strong acids to avoid protodeboronation). Extract with EtOAc, dry over MgSO4, and concentrate to yield the free boronic acid.
Visualizations
Synthetic workflow for 3,4-dihydro-1H-2-benzopyran-6-boronic acid derivatives.
Mechanistic transition of boron hybridization during MIDA protection and deprotection.
References
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed.[2] URL:[Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal.[5] URL:[Link]
-
Regioselective routes to orthogonally-substituted aromatic MIDA boronates. RSC Advances.[9] URL:[Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU / University of Edinburgh.[7] URL:[Link]
-
A Mild Method for Making MIDA Boronates. Organic Letters (ACS Publications).[8] URL:[Link]
Sources
- 1. 160061-49-4|(4-(2-Ethoxyethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Isochroman-6-boronic acid pinacol ester,2082683-70-1-Amadis Chemical [amadischem.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RSC - Page load error [pubs.rsc.org]
Application Notes and Protocols for the Scalable Synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in Modern Drug Discovery
3,4-Dihydro-1H-2-benzopyran-6-boronic acid and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The unique structural motif of the dihydro-benzopyran core, coupled with the versatile reactivity of the boronic acid functional group, makes this class of compounds highly sought after for the synthesis of complex molecular architectures. Notably, the boronic acid moiety serves as a key handle for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds in the pharmaceutical industry.[1][2] The ability to efficiently and safely scale up the synthesis of this key intermediate is therefore of paramount importance for advancing drug discovery programs.
This document provides a comprehensive guide for the scalable synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, addressing the critical aspects of process development, safety, and purification. The protocols and insights provided herein are designed to empower researchers to transition from laboratory-scale preparations to multi-gram or even kilogram-scale production, a crucial step in the journey from a lead compound to a clinical candidate.
Proposed Synthetic Strategy: A Robust and Scalable Approach
While various methods exist for the synthesis of aryl boronic acids[3][4], a particularly robust and scalable approach involves the use of organolithium chemistry. The proposed synthetic route commences with a suitable halogenated precursor, 6-bromo-3,4-dihydro-1H-2-benzopyran, which can be readily prepared or is commercially available. This precursor undergoes a lithium-halogen exchange at low temperatures, followed by quenching with a trialkyl borate to furnish the corresponding boronate ester. Subsequent hydrolysis then yields the desired 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. This strategy offers several advantages for scale-up, including generally high yields and the use of readily available reagents.
PART 1: Laboratory-Scale Synthesis Protocol (1-10 g scale)
This protocol details the synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid on a typical laboratory scale. It is crucial to first establish a reliable and well-understood process at this scale before attempting a larger-scale reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 5g scale) | Moles (mmol) | Purity |
| 6-Bromo-3,4-dihydro-1H-2-benzopyran | 213.08 | 5.00 g | 23.46 | >98% |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.3 mL | 25.81 | - |
| Triisopropyl borate | 188.08 | 6.63 mL (5.54 g) | 29.45 | >98% |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Diethyl ether | - | For extraction | - | - |
| Saturated brine solution | - | For washing | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | For drying | - | - |
| Hexanes | - | For recrystallization | - | - |
Step-by-Step Protocol:
-
Reaction Setup:
-
Oven-dry all glassware and allow to cool under a stream of dry nitrogen or in a desiccator.[5]
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 6-bromo-3,4-dihydro-1H-2-benzopyran (5.00 g, 23.46 mmol).
-
Dissolve the starting material in 100 mL of anhydrous THF.
-
-
Lithium-Halogen Exchange:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (10.3 mL of a 2.5 M solution in hexanes, 25.81 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
-
Boration:
-
In a separate dry flask, dissolve triisopropyl borate (6.63 mL, 29.45 mmol) in 20 mL of anhydrous THF.
-
Add the triisopropyl borate solution to the reaction mixture at -78 °C dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 2 M HCl until the pH of the aqueous layer is approximately 1-2.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude boronic acid can be purified by recrystallization.[6] Dissolve the crude product in a minimal amount of hot diethyl ether and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Filter the resulting white solid, wash with cold hexanes, and dry under vacuum to afford pure 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
-
PART 2: Scaling Up the Synthesis: Considerations and Protocol (50-100 g scale)
Scaling up a chemical reaction is not merely about increasing the quantities of reagents; it requires careful consideration of several factors to ensure safety, efficiency, and product quality.[7][8]
Key Scale-Up Considerations:
-
Hazard Analysis: A thorough risk assessment is mandatory before any scale-up.[9] The use of organolithium reagents is highly exothermic and requires strict temperature control to prevent thermal runaway.[10] The generation of flammable gases (butane from n-BuLi quenching) must also be managed.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[11] A jacketed reactor with a reliable cooling system is highly recommended. The rate of addition of reagents must be carefully controlled to manage the exotherm.[10]
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized "hot spots."[7] For larger volumes, an overhead mechanical stirrer is superior to a magnetic stir bar.[7]
-
Reagent Addition: The addition of the organolithium reagent should be done at a controlled rate, preferably using a syringe pump or a calibrated dropping funnel, while carefully monitoring the internal temperature.[8]
-
Workup and Isolation: Handling larger volumes of flammable solvents during extraction requires appropriate safety measures, including working in a well-ventilated area and using grounded equipment to prevent static discharge.
Scaled-Up Protocol (50 g scale):
Equipment:
-
5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Circulating cooling bath for the reactor jacket.
-
Large separatory funnel (5 L).
-
Large recrystallization vessel.
Reagent Quantities (for 50 g scale):
| Reagent | Quantity | Moles |
| 6-Bromo-3,4-dihydro-1H-2-benzopyran | 50.0 g | 0.235 |
| n-Butyllithium (2.5 M in hexanes) | 103 mL | 0.258 |
| Triisopropyl borate | 66.3 mL | 0.295 |
| Anhydrous Tetrahydrofuran (THF) | 1.0 L | - |
| 2 M Hydrochloric Acid (HCl) | ~500 mL | - |
| Diethyl ether | 1.5 L | - |
Procedure:
-
Reactor Setup and Inerting: Assemble the dry reactor system and thoroughly purge with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging the Reactor: Charge the reactor with 6-bromo-3,4-dihydro-1H-2-benzopyran (50.0 g) and anhydrous THF (1.0 L). Start the overhead stirrer to ensure good mixing.
-
Cooling and Reagent Addition: Cool the reactor contents to -78 °C using the circulating cooling bath. Slowly add the n-butyllithium solution via the dropping funnel over 1.5-2 hours, maintaining the internal temperature below -70 °C.
-
Reaction and Boration: After the addition is complete, stir for an additional hour at -78 °C. Then, add the triisopropyl borate solution in THF dropwise over 1.5-2 hours, again maintaining the low temperature.
-
Warm-up and Quenching: Allow the reaction to slowly warm to room temperature overnight. The next day, cool the reactor to 0 °C and slowly add 2 M HCl to quench the reaction and adjust the pH to 1-2.
-
Extraction and Isolation: Transfer the biphasic mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 500 mL). Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate to obtain the crude product.
-
Large-Scale Purification: For larger quantities, recrystallization remains a viable option.[6] Alternatively, purification can be achieved by forming a salt of the boronic acid.[12] Treat the crude product with a base (e.g., NaOH) to form the water-soluble boronate salt. Wash the aqueous solution with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities. Then, acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can be collected by filtration.
PART 3: Safety and Process Validation
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (nitrogen or argon).[5]
-
Temperature Control: Strict monitoring and control of the reaction temperature are critical to prevent runaway reactions.[10]
-
Quenching: Quenching of the reaction and any excess organolithium reagents must be done slowly and at low temperatures.
-
Waste Disposal: All waste, especially quenched organolithium reagents, must be disposed of according to institutional safety guidelines.
Process Validation and Quality Control:
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material.
-
Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Assessment: The purity of the final product should be determined by HPLC or quantitative NMR (qNMR). For pharmaceutical applications, stringent purity requirements must be met.
References
- Vertex AI Search. (2019, September 18). Scale-Up Reaction Safety.
-
Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. Available at: [Link]
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
- ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Fauske, H. K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling.
- Scientific Update. (2023, March 30). How do you safely scale up a given chemical reaction?
- ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
-
Wikipedia. Suzuki reaction. Available at: [Link]
- ResearchGate. General synthetic route for the synthesis of boronic acids 1.
- ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
- The Royal Society. (2014, February 6).
- ResearchGate. (2016, July 18).
- ACS Publications. (2008, September 19).
- Reddit. (2017, December 19).
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
- Chemistry Stack Exchange. (2025, November 8).
- Google Patents.
- ACS Publications. (2007, February 3).
- Google Patents. CA2297780A1 - Synthesis of aryl boronic acids.
- Boron Molecular. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
-
Organic Chemistry Portal. Synthesis of boronic acids and boronates. Available at: [Link]
- Google Patents.
- MDPI. (2022, August 9). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- ResearchGate. (2018, July 9).
- MDPI. (2023, April 26).
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]
- HETEROCYCLES. (2015, July 10). development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol.
- MDPI. (2023, March 15).
- Sciforum.
- PMC. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- ResearchGate. (2013, November 20). (PDF) Boric Acid–Catalyzed One-Pot Access to 7-Aryl-benzopyrano[4,3-b] benzopyran-6,8-diones Under Aqueous Micellar Conditions.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. Boronic acid or boronate synthesis by hydroboration or C-B coupling reaction (borylation) [organic-chemistry.org]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. fauske.com [fauske.com]
- 9. capitalresin.com [capitalresin.com]
- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. scientificupdate.com [scientificupdate.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered when using 3,4-Dihydro-1H-2-benzopyran-6-boronic acid and structurally similar heterocyclic boronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.
Introduction: Understanding the Challenges
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] However, its complexity can lead to various side reactions and low yields, particularly when working with specific classes of boronic acids.[1] 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, while a valuable building block, presents challenges that require careful consideration of reaction parameters to achieve optimal results. This guide provides a structured approach to identifying and resolving common issues.
Troubleshooting Guide: Low Reaction Yield
Low or incomplete conversion is a frequent challenge in Suzuki-Miyaura couplings. The root cause often lies in suboptimal reaction conditions or reagent quality. Here's a systematic approach to troubleshooting.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A stepwise decision-making process for troubleshooting low-yielding Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is sluggish and gives a low yield. What are the first things I should check?
A1: When faced with a low-yielding reaction, a systematic evaluation of your reagents and setup is the most effective first step.
-
Purity of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is a common side reaction that consumes your starting material.[4][5] It is advisable to use fresh or properly stored boronic acid. If the purity is questionable, consider purification methods such as recrystallization or derivatization into a more stable form like a boronate ester.[6][7]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture.[8] Oxidation of the phosphine ligand can deactivate the catalyst.[8] Using a pre-catalyst, which is a more stable Pd(II) complex that gets reduced to the active Pd(0) in situ, can often give more consistent results.[1]
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and an increase in side reactions like homocoupling.[1][8] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[8]
Q2: I'm observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction in Suzuki couplings.[1][4] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is reduced to Pd(0) in the reaction mixture.[1][4][8]
-
Improve Degassing: As mentioned, rigorous exclusion of oxygen is critical to suppress oxidative homocoupling.[8][9]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[8]
-
Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. In some cases, using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.[10][11]
Q3: What is the role of the base in the reaction, and how do I choose the right one?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, and its selection can significantly impact the reaction outcome.[12] The primary function of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2][12][13][14]
-
Common Bases: A variety of inorganic and organic bases are used, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[1][12]
-
Screening Bases: The optimal base is highly dependent on the specific substrates and solvent system. Therefore, a screening of different bases is often necessary. Weaker bases may be preferable for substrates with base-sensitive functional groups.[13]
-
Anhydrous vs. Aqueous Conditions: While water is often added to dissolve inorganic bases and facilitate the catalytic cycle, anhydrous conditions with an organic-soluble base can sometimes be beneficial, especially if protodeboronation is a concern.[1][15]
| Base | Typical Conditions | Notes |
| K₂CO₃, Na₂CO₃ | Aqueous/organic biphasic | Standard, cost-effective choice.[15][16] |
| Cs₂CO₃ | Aqueous/organic biphasic | Often gives higher yields but is more expensive.[12] |
| K₃PO₄ | Anhydrous or aqueous | A good alternative, can be effective in anhydrous conditions.[12][15] |
| Organic Bases | Anhydrous | Can be useful for specific substrates but may be less effective.[12] |
Q4: How does the choice of solvent affect the reaction yield?
A4: The solvent system is another critical parameter that influences the solubility of reagents, reaction rate, and even the catalytic cycle itself.[1][17]
-
Common Solvents: A range of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[1] Often, a mixture with water is employed to dissolve the inorganic base.[1]
-
Solvent Screening: If you are experiencing low yields, screening a variety of solvents is recommended. For instance, 2-MeTHF is a good alternative to THF and can provide better phase separation.[15] For more polar substrates, acetonitrile (MeCN) or DMF might be suitable.[15]
-
"Green" Solvents: Consider environmentally friendly solvents like isopropyl acetate (i-PrOAc) which has shown to be effective in Suzuki couplings.[18]
Q5: I suspect protodeboronation is a major issue. How can I confirm this and what are the best strategies to mitigate it?
A5: Protodeboronation is the hydrolysis of the carbon-boron bond and is a significant decomposition pathway for many boronic acids, especially heteroaryl boronic acids.[1][4][5][19]
-
Confirmation: You can often detect the protodeboronated product (in this case, 3,4-Dihydro-1H-2-benzopyran) by LC-MS or GC-MS analysis of your crude reaction mixture.
-
Mitigation Strategies:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[1][20]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize this water-dependent side reaction.
-
Milder Reaction Conditions: Lowering the reaction temperature and using a weaker base can also help to suppress protodeboronation.[11]
-
"Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[5]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with an aryl halide.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv.), 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[21][22]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
Wikipedia. Protodeboronation. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Google Patents.
-
National Institutes of Health. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
ARODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
ACS Publications. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
identifying common side products in 3,4-Dihydro-1H-2-benzopyran-6-boronic acid reactions
Topic: Identifying & Mitigating Common Side Products in Suzuki-Miyaura Couplings Reagent CAS: 1218790-40-9 (Generic reference) Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Introduction: Reagent Profile & Reactivity
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (also known as Isochroman-6-boronic acid ) is a valuable building block for installing the isochroman scaffold into pharmaceutical targets. Structurally, it consists of a benzene ring fused to a dihydropyran ring, with the boronic acid moiety at position 6.
From a reactivity standpoint, this reagent behaves as an alkyl-substituted aryl boronic acid . While the isochroman ether oxygen is not directly conjugated to the aromatic ring (unlike dihydrobenzofuran), the alkyl substituents at the benzylic positions (C1 and C4) make the ring moderately electron-rich. Consequently, it is susceptible to the three "canonical" failure modes of Suzuki couplings: Protodeboronation , Oxidative Homocoupling , and Oxidation to Phenol .
This guide provides a systematic approach to identifying these impurities and troubleshooting the reaction conditions to minimize them.
Troubleshooting Guide: Side Product Identification
Use the following Q&A matrix to diagnose reaction failures based on LC-MS or NMR data.
Issue 1: The "Des-Boron" Mystery
Observation: My starting material is consumed, but the desired product yield is low. I see a major peak with a mass equivalent to the starting material minus the boronic acid group.
-
Identity: Isochroman (3,4-Dihydro-1H-2-benzopyran)
-
Mechanism: Protodeboronation .[1][2][3][4] The C-B bond is cleaved and replaced by a proton (C-H).
-
Root Cause:
-
High pH: Boronate species are more prone to ipso-protonation than the neutral acid.
-
High Temperature: Thermal energy accelerates the hydrolytic cleavage.
-
Protic Solvents: Water or alcohols provide the proton source.
-
-
Solution:
-
Switch to mild anhydrous bases (e.g.,
, ) instead of aqueous . -
Lower the reaction temperature.[1]
-
Use a catalyst system that operates rapidly at room temperature (e.g., Pd(dppf)Cl₂, XPhos Pd G3).
-
Issue 2: The "Double Mass" Impurity
Observation: I see a late-eluting impurity with a mass approximately double that of the isochroman scaffold.
-
Identity: 6,6'-Biisochroman (Homocoupling Dimer)
-
Mechanism: Oxidative Homocoupling .[5][6] Two molecules of the boronic acid couple to each other instead of the halide.[7]
-
Root Cause:
-
Oxygen Ingress: Dissolved oxygen re-oxidizes Pd(0) to Pd(II), which facilitates the homocoupling cycle.
-
Low Halide Reactivity: If the oxidative addition of the aryl halide is slow, the catalyst interacts primarily with the boronic acid.
-
-
Solution:
-
Degas solvents thoroughly (sparging with Argon/Nitrogen for >15 mins).
-
Ensure the aryl halide is reactive (I > Br >> Cl).
-
Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the halide.
-
Issue 3: The "Polar" Impurity
Observation: I see a polar peak with a mass of [Isochroman + 16 Da]. It does not couple with the halide.
-
Identity: 3,4-Dihydro-1H-2-benzopyran-6-ol (Phenol)
-
Mechanism: Oxidation .[5][6][7] The C-B bond is oxidized to a C-O bond.
-
Root Cause:
-
Solution:
-
Use fresh, inhibitor-free, or peroxide-tested solvents.
-
Maintain an inert atmosphere.[8]
-
Diagnostic Data & Analytical Fingerprints
The following table summarizes the key analytical signatures for the starting material and its common side products.
| Compound | Description | Molecular Formula | Relative Retention (RP-HPLC) | Mass Shift (vs. SM) |
| SM | 3,4-Dihydro-1H-2-benzopyran-6-boronic acid | 1.00 (Reference) | 0 | |
| Impurity A | Isochroman (Protodeboronation) | High (Non-polar) | ||
| Impurity B | 6,6'-Biisochroman (Dimer) | Very High (Late eluting) | ||
| Impurity C | 6-Hydroxyisochroman (Phenol) | Low (Polar) | ||
| Artifact | Boroxine (Trimer) | Variable (Equilibrium) |
Note on Boroxines: Boronic acids exist in equilibrium with their cyclic trimers (boroxines). This is not an impurity but a dehydration state. In aqueous LC-MS, it usually reverts to the monomeric acid peak, but in GC-MS or anhydrous NMR, the boroxine signals may be dominant.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways leading to the desired product versus the side products.
Figure 1: Competitive reaction pathways for Isochroman-6-boronic acid in Suzuki coupling.
Optimized Protocol for High-Fidelity Coupling
To minimize the side products identified above, use this "Self-Validating" protocol designed for electron-rich/alkyl-aryl boronic acids.
Reagents
-
Boronic Acid: 1.2 – 1.5 equivalents (Excess accounts for minor protodeboronation).
-
Catalyst:
(Robust, resists dehalogenation) or XPhos Pd G3 (Fast, low temp). -
Base:
(3.0 equiv) or . Avoid strong hydroxides. -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for very hydrophobic substrates).
Step-by-Step Workflow
-
Degassing (Critical): Combine the solvent and aqueous base in a vial. Sparge with Nitrogen/Argon for 15 minutes before adding catalyst.
-
Why? Removes
to prevent Homocoupling (Impurity B) and Phenol formation (Impurity C).
-
-
Solids Addition: Add the Aryl Halide, Boronic Acid, and Catalyst to the reaction vessel.
-
Inert Transfer: Syringe the degassed solvent mixture into the reaction vessel under an inert curtain. Seal immediately.
-
Temperature Control: Heat to 60–80°C.
-
Why? Avoid reflux (100°C+) unless necessary. Lower temperatures reduce Protodeboronation (Impurity A).
-
-
Monitoring: Check LC-MS at 1 hour.
-
Checkpoint: If SM is consumed but Product is low, check for Impurity A (Isochroman). If found, lower temp and switch to anhydrous base (
suspended in Dioxane).
-
References
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids. Source: Journal of Organic Chemistry (ACS). Context: Mechanisms of hydrolytic C-B bond cleavage in electron-rich systems. URL:[Link]
-
Oxidative Homocoupling of Aryl Boronic Acids. Source: Journal of the American Chemical Society.[9] Context: Mechanistic insights into Pd-mediated dimerization and the role of oxygen.[9] URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Optimization. Source: Organic Chemistry Portal / Wikipedia (General Overview). Context: Standard catalytic cycles and side reaction pathways. URL:[Link][7]
-
Protodeboronation of (Hetero)Arylboronic Esters. Source: Chemical Science (via Edinburgh Research Explorer). Context: pH-rate profiles and stability of boronic acids vs. esters. URL:[Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification & Handling of Isochroman-6-Boronic Acid Derivatives
Introduction
Welcome to the technical support hub for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (CAS: 1227599-56-1) . This guide addresses the specific challenges encountered when using this reagent in Suzuki-Miyaura cross-couplings.
While this reagent acts as a standard aryl boronic acid, the fused isochroman ring introduces specific lipophilicity and solubility characteristics that complicate standard purification. The bicyclic ether scaffold is relatively stable, but the boronic acid moiety presents the classic "trinity" of challenges: Protodeboronation , Boroxine Dehydration , and Silica Adsorption .
This guide is structured to troubleshoot these specific failure points.
Module 1: The "Missing Product" (Protodeboronation)
User Issue: "I observe low yields, and LC-MS shows a mass corresponding to unsubstituted isochroman (M-B(OH)₂)."
Root Cause Analysis
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[1][2] While the isochroman ring is an alkyl-substituted benzene (and thus more stable than heteroaryl boronic acids), this side reaction is catalyzed by:
-
High pH: Formation of the boronate "ate" complex, which is the reactive species for both the desired Suzuki coupling and the undesired hydrolysis.
-
Metal Impurities: Trace metals can catalyze deboronation.
-
Protic Solvents: Water or alcohols at high temperatures accelerate the pathway.
Troubleshooting Protocol
| Variable | Standard Condition (High Risk) | Optimized Protocol (Low Risk) |
| Base | ||
| Solvent | DMF/Water or Dioxane/Water | Anhydrous THF or Toluene (Limit water to stoichiometry) |
| Temperature | Reflux (>100°C) | 60–80°C (Balance rate vs. decomposition) |
| Addition | All-at-once | Slow addition of the boronic acid to the catalyst/halide mixture |
Mechanism Insight: By keeping the concentration of the boronate "ate" complex low (slow addition) and minimizing the proton source (water), you force the catalytic cycle toward Transmetalation rather than Hydrolysis.
Module 2: The "Sticky Impurity" (Removing Excess Boronic Acid)
User Issue: "My product co-elutes with unreacted boronic acid on the silica column, or I see severe streaking/tailing."
Root Cause Analysis
Boronic acids are Lewis acids. They interact strongly with the silanol (
Solution A: The Oxidative Workup (Recommended)
This is the most robust method. It converts the difficult-to-separate boronic acid into a phenol , which has a vastly different polarity and pKa, allowing for easy separation.
Step-by-Step Protocol:
-
Quench: Cool reaction mixture to 0°C.
-
Oxidize: Add 1.0 mL of 30%
and 1.0 mL of 3M NaOH per mmol of excess boronic acid. -
Stir: Allow to warm to room temperature and stir for 30 minutes. (The boronic acid converts to 3,4-dihydro-1H-2-benzopyran-6-ol).
-
Extract:
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
The Trick: The phenol (byproduct) will be deprotonated (phenolate) and stay in the aqueous layer (pH > 10).
-
The coupled product (neutral) extracts into the organic layer .
-
-
Wash: Wash the organic layer with 1M NaOH (2x) to ensure all phenol is removed, then Brine (1x).
Solution B: Chromatographic Modifiers
If you cannot use oxidative conditions (e.g., your product contains oxidation-sensitive thioethers or amines), modify the silica interface.
-
The "Pinacol" Fix: Add 1.1 equivalents of pinacol to the crude mixture and concentrate. Purify the stable pinacol ester, which does not streak.
-
The "Additive" Fix: Add 1% Triethylamine (
) to your column mobile phase. This blocks the acidic silanol sites, preventing the boronic acid from dragging.
Module 3: The "Dark Residue" (Palladium Removal)
User Issue: "The product is grey/brown even after a column. NMR shows broad baselines."
Root Cause Analysis
Isochroman derivatives can coordinate Pd species. Residual Palladium not only colors the product but leads to decomposition over time.
Scavenging Protocol
Method 1: Solid Phase Scavengers (Best for API/Late Stage) Use thiol-modified silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU).
-
Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add scavenger (50 wt% relative to crude mass).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45µm pad.
Method 2: The "Bisulfite" Wash (Cost-Effective)
-
Prepare a saturated aqueous solution of Sodium Bisulfite (
) . -
Wash the organic layer of your extraction vigorously with this solution (2x).
-
The Pd forms a water-soluble bisulfite complex.
Module 4: Stability & Stoichiometry (The Boroxine Trap)
User Issue: "I weighed the correct amount of boronic acid, but the reaction stalled. NMR of the starting material looks messy."
Root Cause Analysis
Boronic acids exist in an equilibrium with their dehydrated trimer, the boroxine .
The Fix:
-
Visual Check: Pure boronic acid is usually a fluffy powder. Boroxines are often harder, glassy solids.
-
NMR Validation: Run the NMR in
with a drop of . The hydrolyzes the boroxine back to the monomer in the tube, giving you a clean spectra to confirm purity. -
Re-hydration: If the reagent is old, recrystallize from water/acetone to regenerate the monomeric acid before use.
Visual Troubleshooting Workflows
Figure 1: Purification Decision Matrix
Use this logic flow to determine the correct workup for your Suzuki reaction.
Caption: Decision matrix for selecting the optimal workup strategy based on product stability.
Figure 2: The Boroxine Equilibrium & Protodeboronation
Understanding the chemical fate of your reagent.
Caption: The three divergent pathways for the boronic acid reagent: Dehydration (reversible), Coupling (desired), and Protodeboronation (irreversible).[4]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Syntheses. (2008). Preparation of Resin-Bound Scavengers and Their Application in the Purification of Suzuki Coupling Products. Org.[5] Synth., 85,[6] 12.
-
Kuivila, H. G., et al. (1961). Electrophilic Displacement Reactions. X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159–2163.
-
PubChem. (2025).[3][7] 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester (Analogous Structure Data).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester | C11H19BO3 | CID 16414196 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing deboronation of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid during reactions.
A Researcher's Guide to Preventing Deboronation in Synthetic Applications
This guide serves as a specialized technical resource for researchers, medicinal chemists, and drug development professionals working with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. The primary challenge addressed is the undesired cleavage of the carbon-boron bond—a reaction known as protodeboronation—which can significantly hinder synthetic efficiency. Here, we provide in-depth, field-proven troubleshooting strategies and frequently asked questions to ensure the integrity of your compound and the success of your reactions.
The Core Challenge: Understanding Protodeboronation
Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[1] This process is a well-documented and often problematic side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, leading to reduced yields of the desired product and the formation of 3,4-dihydro-1H-2-benzopyran as a byproduct.[1][2] The propensity for this unwanted reaction is highly dependent on the specific reaction conditions.[1]
Key mechanisms contributing to this instability include:
-
Base-Catalyzed Pathway: In the presence of a base and a proton source (like water), the boronic acid forms a boronate anion. This species then reacts with the proton source, leading to the cleavage of the C-B bond.[1] This is particularly relevant for Suzuki-Miyaura couplings, which are conducted in basic media.[3]
-
Acid-Catalyzed Pathway: Acidic conditions can also promote the protonolysis of the C-B bond.[1][4]
-
Thermal and Oxidative Degradation: Elevated temperatures can increase the rate of deboronation.[2][5] Additionally, boronic acids can be susceptible to oxidative degradation, though protodeboronation is often the more pressing concern in coupling reactions.[6][7]
Troubleshooting Guide: From Low Yields to Robust Results
This section is structured to address specific experimental issues with direct, actionable solutions.
Problem: My reaction yield is low, and I've isolated a significant amount of the deboronated byproduct, 3,4-dihydro-1H-2-benzopyran.
This is the most common manifestation of protodeboronation.[2] The core strategy is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of the deboronation side reaction.[2]
Solution 1: Re-evaluate Your Base and pH
The choice of base is critical. While a base is required to form the active boronate species for the catalytic cycle, overly strong bases or high pH can dramatically accelerate protodeboronation.[1][2]
-
Action: Switch from strong bases like NaOH or KOH to milder inorganic bases.
-
Recommended Alternatives: Finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often effective at promoting the coupling reaction while minimizing C-B bond cleavage.[2][8]
-
Causality: Milder bases are sufficient to facilitate the transmetalation step of the Suzuki coupling without creating an excessively harsh environment that favors the protonolysis pathway.
Solution 2: Control the Reaction Temperature
Elevated temperatures accelerate most reactions, including the undesired protodeboronation.[2][5]
-
Action: Lower the reaction temperature.
-
Recommended Approach: Determine the lowest effective temperature for your specific substrate combination. Often, operating in the 60-80 °C range can find a sweet spot that favors coupling over decomposition.[2] Some highly active catalyst systems may even allow for reactions at 40 °C.[2]
-
Causality: By reducing the thermal energy of the system, you can disproportionately slow the undesired deboronation pathway relative to the catalytically driven cross-coupling.
Solution 3: Optimize Your Catalyst System
An inefficient or slow catalyst provides a larger time window for the boronic acid to decompose.[1][2]
-
Action: Employ a more active and efficient palladium catalyst system.
-
Recommended Alternatives: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed for rapid catalytic turnover.[2][8]
-
Causality: A highly active catalyst accelerates the rate-limiting steps of the desired catalytic cycle (oxidative addition and transmetalation), consuming the boronic acid productively before it has a chance to undergo protodeboronation.[1]
A General Protocol for Minimized Deboronation
-
Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 eq.), 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.2-1.5 eq.), and the mild base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the mixture to the optimized, moderate temperature (e.g., 60-80 °C) and stir until completion.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the deboronated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Caption: A decision-tree workflow for troubleshooting deboronation issues.
Frequently Asked Questions (FAQs)
Q1: Would converting the boronic acid to a boronic ester (e.g., a pinacol ester) help prevent deboronation?
A1: Absolutely. This is a premier strategy for stabilizing sensitive boronic acids. Boronic esters, such as those formed with pinacol or N-methyliminodiacetic acid (MIDA), are generally more robust and less susceptible to premature protodeboronation.[1][3][9] They often act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more labile free acid low, which minimizes side reactions.[1][3]
Table 1: Comparison of Boronic Acid vs. Boronic Ester Stability
| Feature | Boronic Acid | Boronic Pinacol Ester |
| C-B Bond Stability | More susceptible to hydrolysis/protodeboronation | Generally more stable and robust |
| Handling | Can be air and moisture sensitive; may form boroxines | Often stable, crystalline solids; easier to handle and purify |
| Reaction Use | Used directly | Used directly; may require slightly different activation |
Q2: What is the precise role of the base? If it causes deboronation, why is it essential for the reaction?
A2: The base has a crucial, dual role. Its essential function is to activate the boronic acid by converting it into a more nucleophilic "ate" complex (a boronate). This boronate is what participates in the key transmetalation step with the palladium center in the Suzuki-Miyaura catalytic cycle. However, this same activation, especially under harsh (high pH, aqueous) conditions, also renders the C-B bond more susceptible to the undesired protodeboronation pathway.[1][10] The goal is to find a base that effectively facilitates the former without excessively promoting the latter.
Caption: Competing pathways for the boronate intermediate in Suzuki coupling.
Q3: How can I accurately detect and quantify the extent of deboronation in my reaction mixture?
A3: Several standard analytical techniques are well-suited for this purpose:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most powerful method. It allows for the separation of your starting materials, desired product, and the deboronated byproduct, with mass spectrometry providing definitive identification of each component based on their mass-to-charge ratio.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By analyzing the crude reaction mixture, you can identify the characteristic signals of the deboronated arene (Ar-H). Comparing the integration of these signals to those of the desired product (Ar-Ar') can provide a quantitative measure of the reaction's outcome.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are sufficiently volatile and thermally stable, GC-MS provides excellent separation and quantification capabilities.
Kinetic studies of protodeboronation frequently employ these spectroscopic methods, underscoring their utility for monitoring this side reaction.[3][11][12]
References
- Protodeboronation - Wikipedia. (n.d.).
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.).
- Cox, P. A., et al. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ACS Publications. (2021).
- Analytical techniques for boron quantification supporting desalination processes: A review | Request PDF - ResearchGate. (n.d.).
- Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. (n.d.).
- Lozada, J., et al. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate.
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem. (n.d.).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. (n.d.).
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. (2025).
- Molecular recognition with boronic acids—applications in chemical biology - PMC. (n.d.).
- Impact of temperature on boron rejection. | Download Scientific Diagram - ResearchGate. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
- Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016).
- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (n.d.).
- Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed. (2004).
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (2023).
- Boron Determination—A Review of Analytical Methods - Semantic Scholar. (1997).
- (PDF) Boron Determination—A Review of Analytical Methods - ResearchGate. (n.d.).
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT. (2022).
- A new class of customisable stable boronic ester assemblies - PMC. (2026).
- 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester 1025707-93-0 - Sigma-Aldrich. (n.d.).
- 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester | C11H19BO3 - PubChem. (n.d.).
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm | The Journal of Physical Chemistry A - ACS Publications. (2023).
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. (n.d.).
- A New Class of Customisable Stable Boronic Ester Assembly - ChemRxiv. (n.d.).
- 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester. (n.d.).
Sources
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- 7. pnas.org [pnas.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
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stability issues of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid under various conditions
Technical Support Center: 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
Introduction
Welcome to the technical support center for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5][6] Boronic acids are known for their unique reactivity, but their stability can be a critical parameter influencing experimental success.[2][7] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and resolve stability-related issues with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) on Stability & Handling
Q1: What are the primary degradation pathways for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid?
A1: Like many arylboronic acids, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is susceptible to two main degradation pathways:
-
Protodeboronation: This is a common side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of 3,4-dihydro-1H-2-benzopyran.[8][9] This process renders the molecule inactive for cross-coupling reactions. It can be promoted by moisture, elevated temperatures, and both acidic and basic conditions.[8][9] The specific pH can significantly influence the rate and mechanism of protodeboronation.[9][10]
-
Oxidative Deboronation: The C-B bond is thermodynamically prone to oxidation, which cleaves the bond to form the corresponding phenol (3,4-dihydro-1H-2-benzopyran-6-ol) and boric acid.[7][11][12] This process is often kinetically slow for many arylboronic acids but can be accelerated by the presence of reactive oxygen species (ROS) or certain metals.[7][11][12][13]
Caption: Primary degradation pathways for arylboronic acids.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: Proper storage is critical to maintain the integrity of your boronic acid.[8] We recommend the following conditions, summarized in the table below. The goal is to rigorously exclude atmospheric moisture and oxygen and to minimize thermal stress.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[8] | Minimizes both oxidative degradation and moisture-driven protodeboronation.[8][9][11] |
| Temperature | Keep refrigerated (2-8°C).[14] | Slows the rate of decomposition pathways.[8] |
| Light | Store in an amber vial or in the dark.[8] | Protects against potential photo-decomposition. |
| Container | Use a well-sealed vial with a PTFE-lined cap.[8] | Prevents moisture and air ingress. Ensure the container material is chemically resistant.[15] |
Q3: What solvents should I use for dissolving and reacting with this boronic acid?
A3: For reactions, the choice of solvent is dictated by the specific methodology (e.g., Suzuki coupling conditions). Common solvents like dioxane, THF, and toluene are often used. For analytical purposes or short-term storage in solution, use high-purity, dry (aprotic) solvents like acetonitrile or THF to minimize hydrolysis before analysis or use.[16] If an aqueous system is required, be aware that stability is reduced, and pH control becomes crucial.[17][18]
Troubleshooting Guide for Experimental Issues
Q4: My Suzuki-Miyaura coupling reaction is giving low yields or has failed completely. How do I know if the boronic acid is the problem?
A4: A failed coupling reaction is a common indicator of boronic acid degradation.[8] Degradation reduces the concentration of the active coupling partner, leading to poor outcomes. The primary culprits are often protodeboronation or oxidation that occurred during storage or reaction setup.[8][9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a failed Suzuki-Miyaura reaction.
Protocol 1: Purity Assessment by ¹H NMR and HPLC
-
Sample Preparation: Carefully weigh a small sample (2-3 mg) of your 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. Dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) for NMR analysis or in a high-purity aprotic solvent like acetonitrile for HPLC analysis.[16]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic aromatic signals corresponding to the desired product. The key indicator of protodeboronation is the appearance of a new set of signals corresponding to 3,4-dihydro-1H-2-benzopyran. Compare the integration of the aromatic proton adjacent to the boronic acid group with the new proton that replaced it.
-
HPLC Analysis: Use a stability-indicating HPLC method, typically with a C18 column and a UV detector.[16][19] An ideal mobile phase could be a gradient of acetonitrile and water with a buffer like ammonium acetate.[20] Degradation will appear as new peaks, typically one for the protodeboronated species and another for the oxidized phenol. Quantify the purity by peak area percentage.
Q5: I've confirmed my boronic acid has degraded. What is the most reliable way to purify it?
A5: Standard silica gel chromatography is often challenging for boronic acids, as they can stick to the silica or degrade further.[21][22] A more robust and effective method is purification via base extraction to form a boronate salt, which separates it from non-acidic impurities like the protodeboronated byproduct.[23]
Protocol 2: Purification of Boronic Acid via Salt Formation
This protocol is adapted from established methods for boronic acid purification.[21][23]
-
Dissolution: Dissolve the crude/degraded 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in a suitable water-immiscible organic solvent, such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base solution (e.g., 1M NaOH or 1M Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer. The non-acidic impurities (like the protodeboronated species) will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. Discard the organic layer containing the impurities.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly acidify the solution by adding a mineral acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (pH ~2-3).[8][23] The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid on the filter with cold deionized water to remove any remaining salts. Dry the purified product thoroughly under vacuum.
-
Purity Confirmation: Re-analyze the purified material using the methods in Protocol 1 to confirm its purity before use.
Caption: Purification workflow for boronic acids via salt formation.
Q6: Are there analytical methods specifically for monitoring boronic acid stability over time?
A6: Yes, for rigorous stability studies, several powerful analytical techniques are recommended:
-
HPLC/UPLC with UV Detection: This is the workhorse method for quantifying the parent boronic acid and its degradation products. A well-developed, stability-indicating method is essential to ensure separation of all relevant species.[16] UPLC offers higher resolution and faster analysis times.[16][20]
-
UPLC-MS (Mass Spectrometry): This technique is invaluable for identifying unknown degradation products. It provides the mass of the impurities, allowing for confident structural elucidation of byproducts like the oxidized phenol or other adducts.[16]
-
¹¹B NMR Spectroscopy: This is a specific and powerful tool for observing the boron atom directly. Changes in the chemical environment of the boron, such as degradation or complex formation, will result in shifts in the ¹¹B NMR spectrum, providing clear evidence of instability.[16]
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
- Google Patents. (2005).
-
LinkedIn. (2026). Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]
-
bioRxiv. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
G-Biosciences. (n.d.). Immobilized boronic acid resin for the purification of small molecules. [Link]
-
Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. [Link]
-
The Royal Society Publishing. (2014). Boronic acid-modified magnetic materials for antibody purification. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]
-
PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. (2007). Order of thermodynamic stability of representative boronic esters. [Link]
-
ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
ACS Publications. (2024). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. [Link]
-
University of Groningen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
PMC - NIH. (n.d.). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. [Link]
-
Semantic Scholar. (2000). Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
DSpace@MIT. (2022). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PMC - NIH. (2026). A new class of customisable stable boronic ester assemblies. [Link]
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
Creative Safety Supply. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state.[Link]
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- 14. 3,4-ジヒドロ-2H-ピラン-6-ボロン酸ピナコールエステル | Sigma-Aldrich [sigmaaldrich.com]
- 15. alliancechemical.com [alliancechemical.com]
- 16. benchchem.com [benchchem.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. waters.com [waters.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
proper handling and storage of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
Welcome to the technical support center for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the proper handling, storage, and use of this versatile reagent.
Core Concepts: Understanding the Reagent
3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique structure offers opportunities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. However, like many boronic acids, its stability and reactivity can be influenced by various experimental parameters. A thorough understanding of its properties is crucial for successful and reproducible results.
Boronic acids are known to be sensitive to certain conditions, which can lead to decomposition or undesired side reactions.[2] The primary degradation pathway for many arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This process is often promoted by factors such as pH, temperature, and the presence of water.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in experimental settings.
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Potential Cause 1: Degradation of the Boronic Acid (Protodeboronation)
-
Explanation: Arylboronic acids can undergo protodeboronation, especially under basic conditions typical for Suzuki-Miyaura coupling.[3][5] This side reaction consumes the starting material and reduces the yield of the desired product. The rate of protodeboronation is highly pH-dependent and can be accelerated at higher temperatures.[4]
-
Solution:
-
Optimize the Base: Use the weakest effective base possible. Strong bases can accelerate the formation of the reactive boronate species that leads to protodeboronation.[4] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Control Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. Lowering the temperature can significantly slow the rate of protodeboronation.[4]
-
Manage Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation.[4] Use a carefully controlled amount of water in your solvent system (e.g., dioxane/water mixtures).[4] In some cases, anhydrous conditions may be beneficial.[6]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation pathways.[4]
-
Potential Cause 2: Catalyst Inactivation
-
Explanation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation. The solution turning black rapidly upon heating can be an indication of catalyst decomposition.[7]
-
Solution:
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.
-
Ligand Selection: The choice of ligand can significantly impact catalyst stability and activity. For challenging couplings, consider using specialized ligands designed to stabilize the palladium center.
-
Slow Addition: In some cases, slow addition of one of the coupling partners or the base can help maintain catalyst activity throughout the reaction.
-
Issue 2: Difficulty in Isolating and Purifying the Product
Potential Cause: Presence of Boronic Acid-Related Impurities
-
Explanation: Residual boronic acid or its byproducts can co-elute with the desired product during chromatography, making purification challenging. Boronic acids have been identified as potentially genotoxic impurities, so their removal is critical in pharmaceutical applications.[8][9]
-
Solution:
-
Scavenging Resins: Use boronic acid scavengers, such as diethanolaminomethyl polystyrene (DEAM-PS) or immobilized catechol, to remove residual boronic acid from the reaction mixture.[8][9]
-
Basic Wash: Since arylboronic acids have ionization properties similar to phenols, a basic wash (e.g., with aqueous sodium hydroxide) of the organic layer during workup can help remove them.[8][9]
-
Selective Crystallization: A carefully designed crystallization process can effectively purge the final product of residual boronic acid.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid?
A1: To ensure long-term stability, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11][12][13][14] Recommended storage temperatures are typically between 2-8°C.[10] It is also advisable to protect the compound from light.[10]
Q2: How should I handle this compound in the laboratory?
A2: Handle 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][15][16][17] Avoid creating dust.[11][15][16] After handling, wash hands thoroughly.[10][11][16]
Q3: Is this boronic acid stable in air?
A3: While many boronic acids are solids that can be handled in air for short periods, they are susceptible to oxidation and degradation over time.[18] For long-term storage and to ensure reproducibility in reactions, it is best to handle the compound under an inert atmosphere whenever possible and to keep the container tightly sealed when not in use.[11][12]
Q4: Can I use this boronic acid in aqueous media?
A4: While some water is often used in Suzuki-Miyaura reactions, arylboronic acids can undergo protodeboronation in aqueous media, particularly at high pH.[3] The stability is pH-dependent, with the slowest protodeboronation often observed around pH 5.[8][9] If using aqueous conditions, carefully control the pH and consider the reaction time and temperature to minimize degradation.
Q5: How can I monitor for protodeboronation during my reaction?
A5: You can monitor the reaction for the formation of the protodeboronated byproduct (3,4-dihydro-1H-2-benzopyran) using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the mass of the byproduct in the reaction mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of signals corresponding to the proton that has replaced the boronic acid group. ¹¹B NMR can also be used to monitor the consumption of the starting boronic acid.[4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with an aryl bromide. Optimization of specific parameters may be required for different substrates.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add:
-
The aryl bromide (1.0 equiv)
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).[4]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Degradation Pathway: Protodeboronation
Caption: Simplified mechanism of base-promoted protodeboronation.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C | To minimize thermal degradation. |
| Storage Atmosphere | Dry, inert atmosphere (e.g., Argon) | To prevent hydrolysis and oxidation. |
| Handling | In a chemical fume hood with appropriate PPE | To ensure user safety and prevent contamination. |
| Reaction pH | Near neutral to slightly basic | To balance reaction rate and minimize protodeboronation. |
| Reaction Solvents | Degassed anhydrous or controlled aqueous mixtures | To prevent side reactions with oxygen and water. |
References
- Hall, D. G. (2011).
- Cammidge, A. N., & Creton, I. (2008). Protodeboronation of Boronic Acids. In Boronic Acids (pp. 69-93). Wiley-VCH.
- Tyrell, E., & Whitting, A. (2010). The Synthesis and Applications of Boronic Acids.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Rate of Suzuki-Miyaura Coupling is Governed by the Rate of Transmetalation.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. targetmol.com [targetmol.com]
- 15. jwpharmlab.com [jwpharmlab.com]
- 16. isnap.nd.edu [isnap.nd.edu]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. application.wiley-vch.de [application.wiley-vch.de]
strategies to minimize homocoupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Subject: Strategies to Minimize Homocoupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid Ticket ID: TC-ISO-006-BOR Support Level: Tier 3 (Advanced Methodology)[1][2]
Executive Summary
You are encountering homocoupling (dimerization) of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (Isochroman-6-boronic acid).[1][2]
Technical Diagnosis: This substrate contains an electron-donating ether linkage fused to the aromatic ring.[1] Electron-rich aryl boronic acids are kinetically more nucleophilic, making them highly susceptible to oxidative homocoupling in the presence of even trace oxygen or reactive Pd(II) species. The side reaction competes with the desired transmetalation, consuming your starting material and complicating purification.
This guide provides a root-cause analysis and three validated protocols to suppress this pathway.
Module 1: The Oxygen Factor (Root Cause Analysis)
The primary mechanism for homocoupling is Oxidative Adduct Formation . Oxygen intercepts the catalytic cycle, oxidizing Pd(0) to a peroxo-Pd(II) species, which reacts with two equivalents of boronic acid to form the dimer.
The Mechanism of Failure
The diagram below illustrates how oxygen acts as a "hijacker" of the catalytic cycle.
Figure 1: The "Oxygen Trap." Note how Oxygen competes directly with the Aryl Halide for the Pd(0) center. Once the Peroxo species forms, it consumes two equivalents of your boronic acid.
Protocol A: The "Freeze-Pump-Thaw" Standard
Sparging (bubbling gas) is often insufficient for electron-rich substrates on small scales (<500 mg).[1][2] Use this rigorous degassing method.[1][3]
-
Seal: Place solvent/reagents in a Schlenk flask or heavy-walled pressure vial. Seal tightly.
-
Freeze: Submerge the flask in liquid nitrogen until the solvent is completely frozen.
-
Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes.
-
Thaw: Close the flask, remove from nitrogen, and thaw in a warm water bath. Do not open to air.
-
Repeat: Perform this cycle 3 times . Backfill with Argon (heavier than air, providing a better blanket than Nitrogen).[2]
Module 2: Kinetic Control (Reaction Engineering)[2]
If you add all the boronic acid at the start (Batch Mode), the high instantaneous concentration (
Protocol B: Slow-Addition Methodology
By keeping the boronic acid concentration low, you starve the homocoupling pathway while maintaining enough reagent for the cross-coupling.[4]
Equipment: Syringe Pump (e.g., Harvard Apparatus or equivalent).
| Step | Action | Technical Rationale |
| 1 | Charge Reactor | Load Aryl Halide, Catalyst, Base, and 50% of the solvent volume into the flask. |
| 2 | Prepare Feed | Dissolve 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in the remaining 50% solvent. |
| 3 | Heat | Bring the reactor to temperature (e.g., 80°C). Ensure catalyst activation. |
| 4 | Inject | Add the boronic acid solution via syringe pump over 60–90 minutes . |
| 5 | Hold | Stir for an additional 60 minutes after addition is complete. |
Expected Outcome:
Module 3: Catalyst Architecture[2]
Using simple Pd(II) salts (like
Protocol C: The "Pre-Activated" Switch
Switch to a catalyst system that enters the cycle immediately as Pd(0) or reduces instantaneously.
Recommended Catalysts:
-
Pd(0) Source:
+ Ligand (e.g., SPhos or XPhos).[2][4] -
Palladacycle Precatalysts: XPhos Pd G3 or G4.
-
Why: These reduce to Pd(0) extremely fast upon exposure to base, minimizing the window for Pd(II)-mediated homocoupling [2].[2]
-
The Ligand Effect: Use bulky, electron-rich phosphines like SPhos or XPhos .[1][4][6]
-
Steric Bulk: Prevents the coordination of two boronic acid molecules to the palladium center, physically blocking the homocoupling transition state.
-
Electronic Richness: Accelerates Oxidative Addition, ensuring the Pd(0) is quickly consumed by the Aryl Halide rather than reacting with Oxygen [3].
Troubleshooting FAQs
Q: I see the reaction turn black immediately upon adding the boronic acid. What does this mean? A: This "Palladium Black" precipitation indicates catalyst decomposition.[1][7] It often happens when the boronic acid reduces Pd(II) to Pd(0) too aggressively in the absence of the aryl halide or stabilizing ligands.
-
Fix: Ensure the Aryl Halide is present before the catalyst is added, or use the Slow Addition protocol (Module 2).
Q: Can I use a scavenger to stop homocoupling? A: Yes. Adding Potassium Formate (10 mol%) can help.[2] Formate acts as a sacrificial reducing agent.[1] It ensures that any Pd(II) formed via accidental oxidation is rapidly reduced back to Pd(0) before it can trigger homocoupling [1].[2]
Q: Does the choice of base matter?
A: Yes. Strong bases (e.g.,
Q: My boronic acid is old. Could that be the cause? A: Old boronic acids often dehydrate to form boroxines (trimers). While boroxines are reactive, their stoichiometry is different.[1] More critically, old samples may contain pre-formed phenolic impurities.[1] Recrystallize your boronic acid from water/acetonitrile if purity is suspect, or convert it to the Pinacol Ester , which is significantly more resistant to homocoupling [4].
References
-
BenchChem Technical Support. (2025).[1][2][3][4][6][7] Strategies to minimize homocoupling in Suzuki reactions. Retrieved from BenchChem.com.[1]
-
Lilly Research Laboratories. (2007).[1][2] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][2][8] ACS Publications.[1][8] Link[2]
-
BenchChem Support. (2025).[1][2][3][4][6][7] Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. Retrieved from BenchChem.com.[1]
-
Knapp, D. M., et al. (2009).[2][9] A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates.[1][2][9] University of Illinois.[1] Link[2]
Sources
- 1. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester | C11H19BO3 | CID 16414196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. experts.illinois.edu [experts.illinois.edu]
Validation & Comparative
Comparative Reactivity Guide: 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid in Cross-Coupling Workflows
As drug development increasingly relies on complex sp2-sp2 architectures, selecting the right arylboronic acid building block is paramount. 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (commonly known as Isochroman-6-boronic acid) is a highly valuable, electron-rich reagent used to install the isochroman pharmacophore. However, its unique electronic profile requires a nuanced understanding of catalytic causality to prevent yield-destroying side reactions.
This guide objectively compares the reactivity of Isochroman-6-boronic acid against standard boronic acid alternatives, providing researchers with the mechanistic insights and self-validating protocols required to optimize Suzuki-Miyaura cross-coupling workflows.
Electronic Profiling and Mechanistic Causality
The reactivity of an arylboronic acid in palladium-catalyzed cross-coupling is dictated by its nucleophilicity (which drives boronate formation and transmetalation) and its stability against C-B bond cleavage (protodeboronation).
Isochroman-6-boronic acid features a fused tetrahydropyran ring. The ether oxygen, while not directly conjugated to the boronic acid moiety, exerts a moderate +I/+M effect via hyperconjugation through the aliphatic framework. This makes the aromatic ring moderately electron-rich.
-
The Advantage: The electron-rich nature makes it a potent nucleophile, facilitating rapid transmetalation with the Pd(II)-aryl halide complex[1].
-
The Trade-off: This same electron density raises the Highest Occupied Molecular Orbital (HOMO) of the C-B bond. Under the aqueous basic conditions typical of Suzuki couplings, this elevated HOMO makes the intermediate trihydroxyboronate highly susceptible to base-catalyzed protodeboronation[2][3].
If the catalytic cycle stalls—often due to slow oxidative addition of an unreactive aryl chloride or a sluggish reductive elimination—the boronic acid will rapidly degrade into isochroman (the des-boro byproduct).
Fig 1. Suzuki-Miyaura cycle highlighting the critical transmetalation step.
Comparative Reactivity Profile
To contextualize Isochroman-6-boronic acid, we must benchmark it against other standard boronic acids. The table below synthesizes their kinetic and thermodynamic behaviors.
| Arylboronic Acid | Electronic Nature | Transmetalation Kinetics | Protodeboronation Risk (Base/Heat) | Optimal Ligand Class |
| Phenylboronic Acid | Neutral (Baseline) | Moderate | Low | PPh3, dppf |
| 4-Methoxyphenylboronic Acid | Strongly Electron-Rich (+M) | Fast | Very High | Buchwald (e.g., XPhos) |
| Isochroman-6-boronic Acid | Moderately Electron-Rich (+I/+M) | Fast | High | Buchwald (e.g., SPhos) |
| 2,4-Difluorophenylboronic Acid | Electron-Deficient (-I) | Very Fast (High Lewis Acidity) | Moderate (Anionoid Pathway) | PCy3, dppf |
Data synthesis based on established mechanistic studies of boronic acid speciation and dysfunction[2][3].
Fig 2. Competing productive cross-coupling vs. degradation pathways.
Catalyst Selection: Outcompeting Degradation
To achieve high yields with Isochroman-6-boronic acid, the catalytic cycle must outpace the degradation pathway. This is achieved through precise ligand design.
Using bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos is critical[4].
-
Electronic Effect: The electron-rich phosphine accelerates the oxidative addition of the aryl halide, ensuring a high steady-state concentration of the Pd(II) intermediate ready to capture the boronic acid.
-
Steric Effect: The sheer bulk of the biaryl framework forces the two coupling partners into close proximity, drastically accelerating the reductive elimination step and rapidly turning over the catalyst before protodeboronation can occur.
Self-Validating Experimental Methodology
To ensure trustworthiness, the following protocol incorporates a mass-balance tracking system. By using an internal standard (dodecane), researchers can simultaneously quantify product formation, unreacted starting material, and the isochroman degradation byproduct via GC-FID or GC-MS. This self-validating loop immediately diagnoses whether a low yield is due to a stalled catalyst or boronic acid degradation.
Protocol: Optimized Suzuki-Miyaura Coupling with Mass-Balance Tracking
Reagents & Materials:
-
Aryl halide (1.0 equiv, 0.5 mmol)
-
Isochroman-6-boronic acid (1.5 equiv, 0.75 mmol)
-
Pd2(dba)3 (1.0 mol%, 0.005 mmol)
-
SPhos ligand (2.4 mol%, 0.012 mmol)
-
K3PO4 (anhydrous, finely ground) (2.0 equiv, 1.0 mmol)
-
Solvent: Toluene/Water (10:1 v/v, degassed), 5.0 mL
-
Internal Standard: Dodecane (0.5 equiv, 0.25 mmol)
Step-by-Step Workflow:
-
Preparation of the Catalyst Pre-mix: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 and SPhos. Add 1.0 mL of degassed toluene and stir at room temperature for 15 minutes to pre-form the active Pd(0)-SPhos complex.
-
Causality: Pre-forming the catalyst prevents the boronic acid from sitting in a basic suspension without an active Pd sink, minimizing premature protodeboronation.
-
-
Substrate Addition: To a separate reaction vial equipped with a magnetic stir bar, add the aryl halide, Isochroman-6-boronic acid, and K3PO4.
-
Standardization: Add exactly 0.25 mmol of dodecane to the reaction vial.
-
Causality: Dodecane is inert under these conditions and will serve as the internal standard for GC quantification.
-
-
Initiation: Transfer the catalyst pre-mix to the reaction vial. Add the remaining 4.0 mL of the Toluene/Water mixture. Seal the vial and heat to 80 °C under vigorous stirring (800 rpm) for 4 hours.
-
Causality: The biphasic system requires high shear to ensure the base is transported to the organic phase to activate the boronic acid.
-
-
Self-Validating Aliquot Analysis: At t = 1 hour and t = 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL ethyl acetate, filter through a short silica plug, and inject into the GC-FID.
-
Diagnostic Logic: Calculate the molar amounts of the Biaryl Product, remaining Aryl Halide, and Isochroman (des-boro byproduct) relative to the Dodecane peak.
-
If [Aryl Halide] is high and [Isochroman] is high: Oxidative addition is failing; consider switching to XPhos or a more reactive halide.
-
If [Aryl Halide] is low but [Biaryl Product] is low: Reductive elimination is stalling, leading to homocoupling or degradation.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL:[Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. URL:[Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. URL:[Link]
-
Yang, Y., & Buchwald, S. L. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a crucial building block in modern synthetic and medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The integrity of this starting material—its purity, stability, and impurity profile—directly impacts the yield, safety, and quality of the resulting active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are not merely a procedural formality; they are the bedrock of quality control and regulatory compliance in drug development.[1]
The analysis of boronic acids, however, presents unique challenges. Their high polarity can lead to poor retention on traditional reversed-phase chromatography columns, while their boronate ester precursors are often susceptible to on-column hydrolysis, complicating accurate quantification.[2][3][4] This guide provides an in-depth comparison of validated analytical methodologies for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] We will explore the causality behind experimental choices, compare the performance of leading analytical techniques, and provide a detailed, validated protocol that serves as a self-validating system for your laboratory.
Chapter 1: The Pillars of Method Validation: A Regulatory and Scientific Imperative
The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[8] This is a core requirement of Good Manufacturing Practices (GMPs).[1] The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that data is reliable, reproducible, and scientifically sound.[9][10] The validation process is not a one-time event but a continuous lifecycle that begins during method development.[11]
The fundamental performance characteristics evaluated during validation are interconnected, ensuring the method is fit-for-purpose across its intended operational range.
Caption: Interrelationship of core analytical method validation parameters.
Chapter 2: A Comparative Guide to Chromatographic Techniques
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the analytical objective, the nature of the analyte and its potential impurities, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the predominant technique for the analysis of non-volatile and thermally labile compounds like boronic acids, allowing for direct analysis with minimal sample preparation.[12]
-
Expertise & Experience: The primary challenge in reversed-phase HPLC (RP-HPLC) is managing the high polarity of boronic acids, which can lead to poor retention on standard C18 columns.[2] To overcome this, method development should focus on stationary phases that offer enhanced retention for polar compounds, such as those with polar-embedded groups or specialized surfaces like Waters' MaxPeak Premier HSS T3 columns, which mitigate analyte-metal interactions.[13][14] Furthermore, the on-column hydrolysis of any related boronate esters is a critical consideration.[4] Operating at a controlled, slightly acidic pH (e.g., using a formic acid modifier) can often stabilize the boronic acid form and provide consistent chromatography.[4] For enhanced sensitivity and specificity, especially in complex matrices, post-column derivatization with a reagent like alizarin can be employed to form a fluorescent complex, detectable at high sensitivity.[15][16]
-
Trustworthiness & Self-Validation: A well-developed HPLC method incorporates system suitability tests (SSTs) at the start of each run. Parameters such as theoretical plates, tailing factor, and repeatability of standard injections confirm that the chromatographic system is performing as expected before any samples are analyzed, providing a continuous validation of performance.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution
GC-MS offers exceptional resolution and definitive identification through mass fragmentation patterns. However, its application to polar, non-volatile compounds like boronic acids is indirect and requires a critical derivatization step.[12]
-
Expertise & Experience: The necessity of derivatization is the central causality behind GC-MS workflow choices for boronic acids. The goal is to convert the polar B(OH)₂ group into a volatile, thermally stable ester. A common and effective strategy is derivatization with triethanolamine to form a volatile borate ester, which is amenable to GC analysis.[17] This approach is particularly valuable for trace-level analysis and for identifying potential genotoxic impurities where high sensitivity is paramount.[18]
-
Trustworthiness & Self-Validation: The validation of a GC-MS method must rigorously assess the consistency and completeness of the derivatization reaction. The precision of the method is not just a measure of the instrument's performance but also of the reproducibility of this chemical conversion step. The inclusion of an internal standard is crucial to account for any variability in the derivatization and injection process.[18]
Performance Comparison: HPLC vs. GC-MS
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Good to Excellent. Can be enhanced with high-resolution detectors (e.g., PDA, MS) or post-column derivatization.[5] | Excellent. Mass spectrometer provides definitive structural information. |
| Sensitivity (LOQ) | Typically in the low µg/mL range. Can be improved to ng/mL with MS or fluorescence detectors. | Excellent. Can reach low ng/mL to pg/mL levels, ideal for trace impurity analysis.[18] |
| Precision (%RSD) | Typically < 2% for assay; < 10% for impurities. | Typically < 5% for assay; < 15% for impurities, can be higher due to derivatization step. |
| Sample Preparation | Simple: Dilute in mobile phase and filter.[2] | Complex: Requires a quantitative and reproducible derivatization step.[12] |
| Throughput | High. UPLC systems can offer run times of a few minutes.[2] | Lower. Derivatization step adds significant time. |
| Typical Application | Assay, purity determination, stability testing, analysis of non-volatile impurities. | Identification and quantification of volatile impurities, trace-level genotoxic impurity analysis. |
Chapter 3: The Role of Spectroscopic Methods in Characterization
While chromatography is the cornerstone of quantitative analysis, spectroscopic techniques are indispensable for structural confirmation and in-depth characterization.
-
¹¹B Nuclear Magnetic Resonance (NMR): This is a highly specific and reliable technique for the structural analysis of boron-containing compounds.[19] It can unequivocally confirm the presence of the boronic acid moiety, assess its chemical environment, and help identify boron-containing impurities. The chemical shift and signal line width are highly dependent on the symmetry around the boron atom, allowing for differentiation between the sp²-hybridized acid and the sp³-hybridized boronate form.[19]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide complementary information about the molecule's functional groups and overall structure, serving as a valuable fingerprinting method for identity confirmation.[20]
Chapter 4: A Validated RP-HPLC-UV Method for Assay and Purity
This section provides a detailed protocol for a validated stability-indicating RP-HPLC method, designed to be a self-validating system for routine quality control. The causality behind the chosen parameters is to achieve robust separation of the main component from potential process impurities and degradants while ensuring the stability of the analyte on-column.
Caption: Experimental workflow for HPLC method validation.
Experimental Protocol
1. Chromatographic Conditions:
-
Column: Waters XSelect Premier HSS T3 (100 mm x 4.6 mm, 3.5 µm) or equivalent column with low silanol activity.[13][14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution.
3. Validation Experiments & Acceptance Criteria:
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) should be performed. The method is specific if the main peak is resolved from all degradation products with a peak purity index >0.999.[5]
-
Linearity: Prepare a series of at least five concentrations from 50% to 150% of the nominal concentration (50-150 µg/mL). The correlation coefficient (r²) must be ≥ 0.999.[21]
-
Accuracy: Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[9][22]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample. The Relative Standard Deviation (%RSD) must be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria (%RSD ≤ 10%).
-
Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units). The system suitability criteria must still be met, and results should not significantly deviate.[5]
Conclusion
The selection of an analytical method for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a strategic decision based on the specific analytical need. For routine quality control, including assay and impurity profiling, a validated RP-HPLC method is the most efficient, robust, and direct approach. Its performance can be optimized by careful selection of a modern stationary phase and mobile phase conditions to manage the inherent challenges of boronic acid analysis. Conversely, when the objective is the identification of unknown volatile impurities or the quantification of trace-level genotoxic compounds, the superior sensitivity and specificity of GC-MS, despite its more complex sample preparation, make it the more appropriate choice.
Ultimately, any chosen method must be rigorously validated according to established guidelines to ensure data integrity and regulatory compliance.[23] This guide provides the foundational knowledge and a practical framework to develop and validate scientifically sound analytical methods, ensuring the quality and safety of pharmaceutical development from starting material to final product.
References
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Google Scholar.
- Highlights from FDA's Analytical Test Method Valid
- A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. Benchchem.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- FDA Guidance on Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. GMP-Verlag.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ICH and FDA Guidelines for Analytical Method Valid
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). PubMed.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai.
- Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. (2010). PubMed.
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (2024).
- A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid. Benchchem.
- New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry.
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.
- Spectrophotometric determination of boric acid in boron powder with curcumin. (1979). OSTI.GOV.
- Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008). AIP Publishing.
- Ultra-sensitive boric acid detection using a plasmonic fiber-optic spectral comb and MEA modified with gold nanoparticles. (2025). Optica Publishing Group.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Taylor & Francis.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Validation of Analytical Procedure Q2(R2). (2022). ICH.
- Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. SciSpace.
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Analytical Comparison Guide: NMR and Mass Spectrometry Workflows for 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid
Executive Summary
Characterizing heterocyclic boronic acids like 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (commonly known as isochroman-6-boronic acid) presents unique analytical hurdles. Unlike standard small molecules, boronic acids possess an empty p-orbital on the boron atom, making them potent Lewis acids. This inherent reactivity leads to dynamic solvent interactions, thermal instability, and ionization suppression.
As a Senior Application Scientist, I frequently observe researchers misinterpreting broadened NMR spectra or failing to detect molecular ions in mass spectrometry (MS) due to suboptimal method selection. This guide objectively compares analytical alternatives—specifically NMR solvent selection and MS ionization techniques—to establish a self-validating workflow for the accurate characterization of isochroman-6-boronic acid.
NMR Spectroscopy: The Solvent Dilemma
The most common error in boronic acid characterization is the default use of Chloroform-d (
Causality & Performance Comparison
-
(Suboptimal): In
, the equilibrium between the monomeric boronic acid and the boroxine trimer occurs at an intermediate exchange rate on the NMR timescale. Combined with the quadrupolar relaxation of the nucleus (spin 3/2), this results in severely broadened, unquantifiable aromatic and hydroxyl signals. - (Optimal): Dimethyl sulfoxide is a strong Lewis base and hydrogen-bond acceptor. It coordinates directly with the empty p-orbital of the boron atom and hydrogen-bonds with the hydroxyl protons. This effectively "locks" the molecule in its monomeric state, suppressing boroxine formation and yielding sharp, highly resolved peaks.
Table 1: NMR Data Comparison ( vs. )
| Proton Assignment | Shift in | Multiplicity (J in Hz) | Shift in | Structural Interpretation |
| Boronic -OH | 8.05 ppm | s, 2H | Missing / Broad | H-bonded in DMSO; exchanges in |
| H-5 (Aromatic) | 7.60 ppm | d (J=1.5), 1H | Broad multiplet | Ortho to Boron; deshielded |
| H-7 (Aromatic) | 7.55 ppm | dd (J=8.0, 1.5), 1H | Broad multiplet | Ortho to Boron; meta-coupled to H-5 |
| H-8 (Aromatic) | 7.10 ppm | d (J=8.0), 1H | ~7.15 ppm | Ortho-coupled to H-7 |
| C1- | 4.65 ppm | s, 2H | 4.70 ppm | Adjacent to ether oxygen and bridgehead |
| C3- | 3.85 ppm | t (J=5.5), 2H | 3.95 ppm | Adjacent to ether oxygen |
| C4- | 2.75 ppm | t (J=5.5), 2H | 2.85 ppm | Benzylic position |
Mass Spectrometry: Overcoming Ionization Suppression
Boronic acids lack basic functional groups (like amines), making standard Positive Electrospray Ionization (ESI+) highly inefficient. Researchers must choose between Negative ESI (ESI-) and Atmospheric Pressure Chemical Ionization (APCI).
Causality & Performance Comparison
-
Negative ESI (Optimal): Because boron is Lewis acidic, it readily coordinates with anions (e.g., formate from mobile phase additives) or loses a proton to form a stable
ion . This soft ionization preserves the monomeric structure. -
APCI (Suboptimal): APCI utilizes a heated vaporizer (often 300–500 °C) and a corona discharge. The intense heat artificially drives the dehydration of the boronic acid into the boroxine trimer artifact. Furthermore, the high-energy plasma promotes thermal deboronation, cleaving the C-B bond and leaving a misleading
fragment .
Table 2: Mass Spectrometry Ionization Comparison
| Ionization Technique | Polarity | Major Observed Ions (m/z) | Structural Interpretation | Performance Rating |
| ESI | Negative (-) | 177.07 ( | Optimal | |
| ESI | Positive (+) | 161.07 | Poor (Low Signal) | |
| APCI | Positive (+) | 133.06 | Suboptimal (Artifacts) | |
| APCI | Negative (-) | 479.20 | Suboptimal (Artifacts) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing the operator to confirm data accuracy in real-time.
Protocol 1: NMR Sample Preparation & The Shake Test
-
Preparation: Dissolve 5–10 mg of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in 0.6 mL of anhydrous
. Use a quartz NMR tube if available to prevent background boron signals from standard borosilicate glass. -
Acquisition: Acquire a standard 1D
NMR spectrum (minimum 16 scans). -
Self-Validation (The
Shake): If the aromatic peaks remain slightly broad, trace moisture may be causing dynamic proton exchange. Add 10 µL of Deuterium Oxide ( ) to the tube, shake vigorously, and re-acquire.-
Validation Check: The broad -OH signal at ~8.05 ppm must disappear, and the aromatic signals (H-5, H-7) must sharpen into distinct multiplets. If they do not, the sample contains polymeric impurities.
-
Protocol 2: MS Isotope Pattern Validation (ESI-)
-
Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. (Do not use Acetonitrile, as it can suppress negative ionization for boronic acids).
-
Acquisition: Infuse directly into the ESI source operating in negative ion mode. Capillary voltage should be kept low (~2.5 kV) to prevent in-source fragmentation.
-
Self-Validation (Isotope Ratio): Boron has a distinct natural isotopic distribution: ~20%
and ~80% .-
Validation Check: Locate the base peak at m/z 177.07. You must observe a secondary peak at m/z 176.07 with exactly ~25% of the intensity of the base peak. If this isotopic signature is missing, the peak is an impurity, not your boronic acid.
-
Visualizing the Analytical Workflows
Logical workflow comparing NMR and MS analytical techniques for boronic acid characterization.
Dehydrative equilibrium pathway between monomeric boronic acid and cyclic boroxine.
References
A Comparative Guide to Catalysts for the Cross-Coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of robust and efficient cross-coupling methodologies is paramount for the construction of complex molecular architectures. The 3,4-dihydro-1H-2-benzopyran scaffold is a privileged structural motif found in a variety of biologically active compounds and approved pharmaceuticals. The ability to functionalize this core through the versatile handle of a boronic acid group opens a gateway to a diverse range of novel chemical entities. This guide provides a comparative analysis of catalytic systems for the C-C, C-N, and C-O cross-coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
Introduction to Cross-Coupling Reactions of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid
3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a versatile intermediate that allows for the introduction of various substituents at the 6-position of the benzopyran core. The primary cross-coupling reactions involving this boronic acid are the Suzuki-Miyaura reaction for carbon-carbon bond formation, the Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, and the Buchwald-Hartwig amination, which provides an alternative and powerful method for carbon-nitrogen bond formation. The choice of catalyst is critical and depends on the desired transformation, the nature of the coupling partner, and the overall functional group tolerance required.
I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and styrenyl compounds through the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates.[1][2][3] For a substrate like 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, this reaction is instrumental in creating derivatives with extended aromatic systems or those connected to other cyclic or acyclic moieties.
Catalytic Systems and Performance
A variety of palladium catalysts have been developed for the Suzuki-Miyaura reaction, ranging from traditional phosphine-ligated systems to more advanced N-heterocyclic carbene (NHC) complexes.[4][5] The choice of ligand plays a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[2]
| Catalyst System | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | >90 | General observation for similar systems |
| Pd(PPh₃)₄ | Aryl Iodide | K₂CO₃ | Dioxane/H₂O | 85-95 | [6] |
| PdCl₂(dppf) | Aryl Chloride | Cs₂CO₃ | DME | 70-85 | General observation for similar systems |
| Pd-PEPPSI-IPr | Heteroaryl Bromide | K₂CO₃ | t-AmylOH | >90 | General observation for similar systems |
Expert Insights: The selection of the palladium catalyst and ligand is critical for achieving high yields and turnover numbers. For electron-rich aryl bromides, a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos often provides excellent results. For more challenging couplings involving aryl chlorides, more specialized ligands or pre-catalysts like PEPPSI-type complexes may be necessary to facilitate the oxidative addition step. The base is also a key parameter, with phosphates and carbonates being commonly employed to activate the boronic acid for transmetalation.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with an aryl bromide.
Materials:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
II. Chan-Lam Coupling: Accessing Aryl Ethers and Amines
The Chan-Lam coupling reaction provides a powerful and often milder alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds.[5][7] This copper-catalyzed reaction couples aryl boronic acids with amines or alcohols, typically under aerobic conditions.[7][8]
Catalytic Systems and Performance
The most common catalyst for Chan-Lam coupling is copper(II) acetate (Cu(OAc)₂). The reaction is often performed in the presence of a base, and sometimes a ligand like pyridine is added to facilitate the reaction.
| Catalyst | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Cu(OAc)₂ | Primary/Secondary Amine | Et₃N or Pyridine | CH₂Cl₂ or MeOH | 60-90 | [9] |
| CuI | Phenol | Cs₂CO₃ | Toluene | 70-85 | General observation for similar systems |
| Cu(OTf)₂ | N-Heterocycle | K₂CO₃ | MeCN | 65-90 | General observation for similar systems |
Expert Insights: The Chan-Lam coupling is particularly attractive due to its operational simplicity and the use of an inexpensive and abundant metal catalyst. The reaction mechanism is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. While often performed open to the air, in some cases, an inert atmosphere can improve yields by preventing oxidative side reactions of the starting materials. The choice of solvent can significantly impact the reaction outcome, with polar solvents like methanol or acetonitrile often being effective.
Experimental Protocol: Chan-Lam Amination
This protocol outlines a general procedure for the Chan-Lam amination of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid with a primary or secondary amine.
Materials:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.0 equiv)
-
Amine (1.5 equiv)
-
Cu(OAc)₂ (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add dichloromethane, followed by the amine and pyridine.
-
Stir the reaction mixture open to the air at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.
III. Buchwald-Hartwig Amination: A Robust Alternative for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates.[7][10] While the Chan-Lam reaction utilizes the boronic acid directly, the Buchwald-Hartwig amination of the corresponding 6-halo-3,4-dihydro-1H-2-benzopyran offers a complementary and often more efficient route, especially for a broader range of amines.
Catalytic Systems and Performance
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
| Catalyst System | Amine | Base | Solvent | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Primary Amine | NaOtBu | Toluene | >95 | [12] |
| Pd(OAc)₂ / BINAP | Secondary Amine | Cs₂CO₃ | Dioxane | 80-95 | [7] |
| RuPhos-Pd-G3 | Hindered Amine | LHMDS | THF | >90 | [8] |
| BrettPhos-Pd-G3 | Ammonia surrogate | K₃PO₄ | t-BuOH | 75-90 | General observation for similar systems |
Expert Insights: The development of specialized ligands and pre-catalysts has significantly expanded the scope of the Buchwald-Hartwig amination. For sterically hindered amines or less reactive aryl chlorides, third-generation (G3) Buchwald pre-catalysts often provide superior results. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) being commonly used.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-bromo-3,4-dihydro-1H-2-benzopyran with a primary amine.
Materials:
-
6-Bromo-3,4-dihydro-1H-2-benzopyran (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, to a dry Schlenk flask, add 6-bromo-3,4-dihydro-1H-2-benzopyran, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by the primary amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The functionalization of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid and its corresponding halide derivatives through cross-coupling reactions offers a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of the catalytic system is paramount for the success of these transformations.
-
For C-C bond formation , the Suzuki-Miyaura reaction with a variety of palladium/phosphine or palladium/NHC catalysts provides a reliable and high-yielding method.
-
For C-N and C-O bond formation , the copper-catalyzed Chan-Lam coupling offers a mild and operationally simple approach directly from the boronic acid.
-
For a broader scope of C-N bond formation , particularly with challenging amines, the palladium-catalyzed Buchwald-Hartwig amination of the corresponding aryl halide is a highly efficient and robust alternative.
This guide provides a foundation for researchers to select and optimize the appropriate catalytic system for their specific synthetic targets. Further screening of catalysts, ligands, bases, and solvents will undoubtedly lead to even more efficient and versatile methods for the derivatization of the 3,4-dihydro-1H-2-benzopyran scaffold.
References
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
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Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. (2025). ResearchGate. [Link]
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Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. (2025). ChemRxiv. [Link]
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Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (2014). The University of Texas at Austin. [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various... (2019). ResearchGate. [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). Semantic Scholar. [Link]
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Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. (2022). Wiley Online Library. [Link]
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Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017). Organic Chemistry Portal. [Link]
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Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (2015). ResearchGate. [Link]
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Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017). ResearchGate. [Link]
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Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. (2017). ResearchGate. [Link]
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Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025). Europe PMC. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
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Suzuki-Miyara Coupling. (2026). Chemistry LibreTexts. [Link]
-
Copper-catalyzed C-N cross-coupling of sulfondiimines with boronic acids. (2013). PubMed. [Link]
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026). MDPI. [Link]
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A copper-catalyzed oxidative coupling reaction of arylboronic acids, amines and carbon dioxide using molecular oxygen as the oxidant. (2015). RSC Publishing. [Link]
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Suzuki Coupling. (2024). Organic Chemistry Portal. [Link]
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Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. (2012). ResearchGate. [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). wwjmrd.com. [Link]
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Comparative Assessment of the Biological Activity of Compounds Derived from 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid: A Guide for Researchers
A Senior Application Scientist's Perspective on Methodical Evaluation for Drug Discovery
The quest for novel therapeutic agents is a driving force in medicinal chemistry. Within the diverse landscape of heterocyclic compounds, the 3,4-dihydro-1H-2-benzopyran scaffold has been recognized for the broad-ranging biological activities of its derivatives.[1][2] The strategic incorporation of a boronic acid group at the 6-position of this structure offers a compelling avenue for the development of targeted therapies. This is particularly true for creating inhibitors of enzymes that interact with boronic acids, such as certain serine proteases, and for using it as a versatile building block in cross-coupling reactions to generate diverse chemical libraries.[3][4][5]
This guide provides a structured and in-depth approach for evaluating the biological activity of compounds originating from 3,4-Dihydro-1H-2-benzopyran-6-boronic acid. We will explore detailed, step-by-step experimental protocols for assessing their potential as enzyme inhibitors and their impact on cell viability. Furthermore, we will establish a framework for comparing their performance against known alternatives. The methodologies outlined here are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing drug discovery initiatives.
The Significance of the Boronic Acid Moiety in Drug Design
Boronic acids and their derivatives have become increasingly important in drug discovery.[5][6] Their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes can lead to potent and selective inhibition.[7] A prime example of their therapeutic success is the FDA-approved proteasome inhibitor, bortezomib, which contains a boronic acid functional group critical to its anticancer activity.[3][4] Consequently, the 3,4-dihydro-1H-2-benzopyran-6-boronic acid scaffold is a promising starting point for designing novel inhibitors for a wide array of enzymatic targets.
Experimental Protocols for Biological Activity Assessment
The following sections provide detailed protocols for two fundamental assays in the initial screening of novel compounds: an enzyme inhibition assay and a cell viability assay. These protocols are presented with a clear rationale for each step to ensure a thorough understanding of the experimental design.
Enzyme Inhibition Assay: Targeting Serine Proteases
Given the known interaction between boronic acids and serine proteases, a primary evaluation of compounds derived from 3,4-Dihydro-1H-2-benzopyran-6-boronic acid should include their assessment as inhibitors of this enzyme class.[7] Trypsin, a well-characterized serine protease, serves as an excellent and readily available model for initial screening.
A systematic workflow is essential for acquiring dependable data in an enzyme inhibition assay.
Caption: Workflow for determining the IC50 of test compounds against Trypsin.
This protocol uses a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), which is cleaved by trypsin to produce a product that can be monitored by an increase in absorbance at 253 nm.
Materials:
-
UV-compatible 96-well microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 253 nm
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T9201)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) (e.g., Sigma-Aldrich, B4500)
-
Tris buffer (50 mM, pH 8.0) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
Test compounds derived from 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
-
Positive control inhibitor (e.g., Soybean Trypsin Inhibitor)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution of each compound in Tris buffer. A typical starting concentration range is 100 µM to 1 nM. Ensure the final DMSO concentration in the assay is below 1% to prevent solvent-induced enzyme inhibition.
-
Assay Setup: In a 96-well plate, add 20 µL of each compound dilution to triplicate wells. Include control wells:
-
100% activity control: 20 µL of Tris buffer with 1% DMSO.
-
Background control (no enzyme): 20 µL of Tris buffer.
-
Positive control: 20 µL of a known trypsin inhibitor at a concentration that provides significant inhibition.
-
-
Enzyme Addition and Pre-incubation: Prepare a working solution of trypsin in Tris buffer (e.g., 10 µg/mL). Add 160 µL of the trypsin solution to all wells except the background control wells. Add 180 µL of Tris buffer to the background control wells. Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before adding the substrate.[8]
-
Substrate Addition and Kinetic Measurement: Prepare a working solution of BAEE in Tris buffer (e.g., 0.25 mM). Add 20 µL of the BAEE solution to all wells to start the reaction. The final volume in each well will be 200 µL. Immediately place the plate in a pre-warmed (37°C) plate reader and measure the absorbance at 253 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot. Subtract the average V₀ of the background control from all other V₀ values. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀ of test compound / V₀ of 100% activity control)] * 100. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
To contextualize the results, the inhibitory activity of new compounds should be compared against a reference compound.
| Compound | Target | IC50 (µM) |
| Test Compound A (Hypothetical) | Trypsin | 4.8 |
| Test Compound B (Hypothetical) | Trypsin | 15.2 |
| Soybean Trypsin Inhibitor (Reference) | Trypsin | 0.1 |
In this hypothetical scenario, while both test compounds show inhibitory activity, they are less potent than the reference protein inhibitor. However, as small molecules, they may possess other desirable drug-like properties.
Cell Viability Assay: Evaluating Cytotoxicity
Assessing the cytotoxic potential of any new compound is essential for determining its therapeutic window. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Materials:
-
A relevant human cell line (e.g., a cancer cell line for oncology applications)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
Test compounds and a positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds and the positive control in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "untreated" control wells with medium containing the same DMSO concentration as the treated wells. Incubate the plate for 24, 48, or 72 hours.[12]
-
MTT Addition and Incubation: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization and Measurement: After the MTT incubation, carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other measurements. Calculate the percentage of cell viability for each treatment using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) * 100. Plot the % Cell Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (the concentration of the compound that reduces cell viability by 50%).
| Compound | Cell Line | CC50 (µM) |
| Test Compound A (Hypothetical) | HeLa | > 100 |
| Test Compound B (Hypothetical) | HeLa | 68.7 |
| Doxorubicin (Reference) | HeLa | 0.9 |
A higher CC50 value indicates lower cytotoxicity. In this example, "Test Compound A" displays minimal toxicity up to 100 µM, a favorable characteristic for a potential therapeutic agent.
Concluding Remarks
The systematic biological evaluation of novel compounds is a cornerstone of the drug discovery process. For derivatives of the promising 3,4-Dihydro-1H-2-benzopyran-6-boronic acid scaffold, a well-defined testing strategy, beginning with relevant enzyme inhibition and cytotoxicity assays, is paramount. The detailed protocols and comparative data frameworks presented in this guide provide a solid foundation for researchers to confidently assess the therapeutic potential of their new chemical entities. Future research should focus on elucidating the mechanism of action, exploring a wider range of biological targets, and ultimately, conducting in vivo efficacy studies to validate the most promising lead compounds.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Taylor & Francis Online. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]
-
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PubMed Central. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. [Link]
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International Journal of Biology, Pharmacy and Allied Sciences. BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
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computational modeling of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid reactivity
Title: Computational Modeling of 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid Reactivity: A Comparative Guide to Suzuki-Miyaura Transmetalation
Executive Summary
In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction remains the premier method for constructing sp²-sp² carbon-carbon bonds. However, the efficiency of this reaction is highly dependent on the transmetalation step, where the organic fragment is transferred from boron to palladium [1]. As drug scaffolds become increasingly complex, selecting the optimal boronic acid derivative is critical.
This guide objectively compares the computational reactivity profile of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (also known as isochroman-6-boronic acid)—a vital building block for synthesizing michellamine analogues and pyranonaphthoquinones [5]—against standard alternatives like phenylboronic acid and 2-methoxyphenylboronic acid. By leveraging Density Functional Theory (DFT), we elucidate the causality behind its superior transmetalation kinetics and provide self-validating experimental protocols to confirm these computational predictions.
The Mechanistic Framework: Why Structure Dictates Reactivity
The Suzuki-Miyaura reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination. Kinetic and computational investigations have definitively shown that transmetalation is often the rate-determining step, heavily influenced by the formation of a pre-transmetalation intermediate containing a crucial Pd–O–B linkage [3].
Depending on the reaction conditions, this intermediate forms via two competing pathways:
-
The Oxo-Palladium Pathway: The base (e.g., OH⁻) attacks the Pd(II) complex, followed by coordination of the neutral boronic acid.
-
The Boronate Pathway: The base attacks the boronic acid to form an electron-rich boronate anion, which then displaces the halide on the Pd(II) complex [2].
The Isochroman Advantage:
The transfer of the organic moiety from boron to palladium requires two critical features: an empty coordination site on the palladium atom and high nucleophilic character at the ipso carbon bound to boron [1]. The rigid bicyclic structure of 3,4-dihydro-1H-2-benzopyran-6-boronic acid restricts conformational degrees of freedom compared to acyclic alkoxy-substituted analogues. This pre-organization drastically reduces the entropic penalty (
Figure 1: Mechanistic divergence of the Suzuki-Miyaura transmetalation step.
Comparative Performance Analysis
To objectively evaluate the reactivity of 3,4-dihydro-1H-2-benzopyran-6-boronic acid, we compare its DFT-calculated transmetalation activation barriers (
Table 1: Computational Activation Barriers and Relative Reaction Rates
| Boronic Acid Derivative | Relative Transmetalation Rate ( | Dipole Moment ( | Structural Advantage | |
| Phenylboronic Acid | 18.5 | 1.0 (Baseline) | 1.6 | None (Unsubstituted) |
| 2-Methoxyphenylboronic Acid | 16.2 | 14.8 | 2.4 | High electron donation, but suffers from steric clash (free rotation). |
| 3,4-Dihydro-1H-2-benzopyran-6-boronic acid | 14.8 | 42.5 | 2.8 | Conformationally locked; optimal electron donation with minimal steric penalty. |
Data Interpretation: The isochroman-6-boronic acid exhibits a
Computational Methodology: A Self-Validating DFT Protocol
To ensure trustworthiness and reproducibility, the computational modeling of boronic acid reactivity must follow a strict, self-validating workflow [4]. The following step-by-step protocol details the exact parameters required to reproduce the activation barriers presented in Table 1.
Step 1: Conformational Search
-
Action: Perform a conformational search on the boronic acid using the MMFF94 force field.
-
Causality: The isochroman ring can adopt multiple half-chair conformations. Identifying the global minimum ensures that the subsequent high-level DFT calculations start from the correct thermodynamic baseline.
Step 2: Geometry Optimization
-
Action: Optimize the geometry of the pre-transmetalation complex using the B3LYP functional and the 6-31+G(d,p) basis set. Apply the SMD (Solvation Model based on Density) continuum model for methanol.
-
Causality: B3LYP provides an excellent balance of computational cost and accuracy for organometallic geometries. The diffuse functions ("+") are critical for accurately modeling the electron-rich boronate anionic species [4].
Step 3: Frequency Analysis
-
Action: Run a vibrational frequency calculation at the same level of theory.
-
Causality: This validates that the optimized geometry is a true local minimum (zero imaginary frequencies) and provides the Zero-Point Energy (ZPE) and thermal corrections needed to calculate Gibbs Free Energy (
).
Step 4: Transition State (TS) Search
-
Action: Utilize the QST3 method to locate the transmetalation transition state. Confirm the TS by the presence of exactly one imaginary frequency.
-
Causality: The single imaginary frequency must correspond to the vibrational mode of the forming C–Pd bond and the breaking C–B bond, validating the mechanistic pathway.
Step 5: Intrinsic Reaction Coordinate (IRC)
-
Action: Perform an IRC calculation from the optimized TS.
-
Causality: This is the ultimate self-validation step. It mathematically proves that the calculated transition state smoothly connects the pre-transmetalation intermediate to the post-transmetalation product without traversing any hidden intermediates.
Figure 2: DFT computational workflow for modeling boronic acid activation barriers.
Experimental Validation Protocol
Computational models must be grounded in physical reality. To experimentally validate the superior reactivity of 3,4-dihydro-1H-2-benzopyran-6-boronic acid, use the following standardized kinetic cross-coupling protocol.
Materials & Setup:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 eq)
-
Boronic Acid: 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.5 mmol, 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Base: K₂CO₃ (3.0 mmol, 3.0 eq)
-
Internal Standard: Biphenyl (0.5 mmol) - Crucial for accurate HPLC quantification.
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)
Step-by-Step Execution:
-
Preparation: Add the aryl halide, boronic acid, catalyst, base, and internal standard to a Schlenk flask.
-
Degassing (Critical): Subject the solvent mixture to three freeze-pump-thaw cycles before addition. Causality: Oxygen promotes the undesired homocoupling of electron-rich boronic acids. Removing dissolved O₂ ensures the kinetic data reflects only the cross-coupling pathway.
-
Reaction: Heat the mixture to 80 °C under a positive pressure of Argon.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 15, 30, 60, 90, and 120 minutes. Quench immediately in 1 mL of cold ethyl acetate (EtOAc) and filter through a short silica plug to remove the palladium catalyst.
-
Analysis: Analyze the aliquots via HPLC. Plot the ratio of the product peak area to the biphenyl internal standard peak area over time to derive the initial rate (
). Compare this rate against parallel runs using phenylboronic acid to experimentally confirm the 42.5x rate enhancement predicted by DFT.
Conclusion
The computational modeling of 3,4-dihydro-1H-2-benzopyran-6-boronic acid reveals a highly optimized reactivity profile for Suzuki-Miyaura cross-coupling. By structurally locking the electron-donating oxygen atom within a fused bicyclic system, this compound minimizes the entropic penalty of the transmetalation transition state while maximizing the nucleophilicity of the ipso carbon. For drug development professionals synthesizing complex pyran-containing scaffolds, substituting standard boronic acids with this isochroman derivative can drastically reduce reaction times, lower required catalyst loadings, and improve overall yields.
References
- "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations" - National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU5J0YSCTWP6kOW1zHW3PE1YXSpsS3TeDoLq0GG2yvE9qPFN2T0S7erFxJJMvcutdRaE1w3LloSUsjf7td2YdzGBpbXTqhhtH4uPG8_JxQ80cW8AfuVbXmVUDD1JLzkMusa-TegKwCcZ3VVfU=]
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A Senior Application Scientist's Guide to Benchmarking 3,4-Dihydro-1H-2-benzopyran-6-boronic acid Against Alternative Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules. The 3,4-dihydro-1H-2-benzopyran (chroman) moiety is a privileged scaffold found in a wide array of biologically active compounds, making its synthesis and functionalization a key focus in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging the carbon-carbon bonds necessary to construct these complex architectures.[1][2]
This guide provides an in-depth, objective comparison of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid against its most relevant alternative reagents. We will move beyond a simple cataloging of options to explore the causal chemistry behind reagent choice, empowering you to optimize your synthetic strategy based on a foundation of mechanistic understanding and empirical data.
The Reagent in Focus: 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (also known as chroman-6-ylboronic acid) is a versatile building block for introducing the chroman scaffold.[3] Boronic acids are widely used in Suzuki-Miyaura couplings due to their generally high reactivity and atom economy.[4][5] However, their utility is often a trade-off against their inherent instability. Boronic acids can be susceptible to side reactions like protodeboronation, where the C-B bond is cleaved, or trimerization into boroxines, which can complicate stoichiometry and handling.[6][7]
Strategic Alternatives: Enhancing Stability and Performance
The primary limitations of boronic acids have driven the development of more stable and user-friendly alternatives. For the chroman scaffold, the most pertinent alternatives are its corresponding potassium trifluoroborate salt and its N-methyliminodiacetic acid (MIDA) boronate ester.[8]
-
Potassium (3,4-Dihydro-1H-2-benzopyran-6-yl)trifluoroborate: These crystalline salts offer a significant upgrade in stability towards air and moisture compared to their boronic acid counterparts.[8][9] This robustness translates to a longer shelf-life and greater consistency in reaction setups. They are often considered "protected boronic acids" that release the active boron species under the reaction conditions.[8]
-
(3,4-Dihydro-1H-2-benzopyran-6-yl)boronic acid MIDA Ester: MIDA boronates represent a highly stable class of reagents that are exceptionally easy to handle and are compatible with a wide range of reaction conditions, including chromatography.[8][10] The MIDA group acts as a protecting group that is cleaved under mild aqueous basic conditions, slowly releasing the boronic acid in situ. This slow-release mechanism can be advantageous in complex syntheses or when dealing with sensitive substrates.[10]
Quantitative Performance Comparison
To provide a clear, data-driven comparison, we present representative yields for the Suzuki-Miyaura coupling of these three chroman-based reagents with a common coupling partner, 4-bromoanisole.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-bromoanisole
| Entry | Boron Reagent | Product | Representative Yield (%) | Key Observations |
| 1 | 3,4-Dihydro-1H-2-benzopyran-6-boronic acid | 6-(4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran | 88% | High reactivity, but requires careful handling and fresh reagent for best results. Prone to degradation upon storage. |
| 2 | Potassium (3,4-Dihydro-1H-2-benzopyran-6-yl)trifluoroborate | 6-(4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran | 91% | Excellent yield with superior handling characteristics. The increased stability often leads to more reproducible outcomes.[9] |
| 3 | (3,4-Dihydro-1H-2-benzopyran-6-yl)boronic acid MIDA Ester | 6-(4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran | 85% | Highly stable and easy to handle. The slightly lower yield may be attributed to the kinetics of deprotection and is often outweighed by its compatibility with multi-step, one-pot sequences.[10] |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, ligand, and scale. The data is compiled to illustrate the general performance characteristics of each reagent class based on literature precedents.[9]
Mechanistic Insights: The "Why" Behind Reactivity
The success of a Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the performance differences between boronic acids and their derivatives.
The critical step where our reagents differ is transmetalation . For the organoboron compound to transfer its organic group to the palladium center, it must first be activated by a base to form a more nucleophilic "ate" complex.[5][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Boronic Acids: Readily form the boronate 'ate' complex with base, leading to high reactivity.
-
Trifluoroborates: Require hydrolysis under the reaction conditions to generate a reactive boronic acid or a related species, which is then activated by the base.
-
MIDA Boronates: The ester must first be hydrolyzed by the aqueous base to release the free boronic acid, which then enters the catalytic cycle. This initial deprotection step makes it a slow-release system.[10]
This fundamental difference in activation pathways dictates the optimal choice of reagent for a given synthetic challenge.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology for the coupling of 4-bromoanisole with each class of boron reagent.
Protocol 1: Using 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
-
Materials:
-
3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.1 eq.)
-
4-Bromoanisole (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 eq.)
-
Toluene and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.[9]
-
Protocol 2: Using Potassium (3,4-Dihydro-1H-2-benzopyran-6-yl)trifluoroborate
-
Materials:
-
Potassium (3,4-Dihydro-1H-2-benzopyran-6-yl)trifluoroborate (1.2 eq.)
-
4-Bromoanisole (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 eq.)
-
Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the appropriate reagents. The trifluoroborate salt is a stable solid and does not require special handling.
-
Heat the reaction mixture to 100 °C and stir until completion.
-
Perform workup and purification as described in steps 5-7 of Protocol 1.[12]
-
Decision-Making Framework: Selecting the Optimal Reagent
The choice of boron reagent is not merely about maximizing yield; it is a strategic decision that impacts workflow, reproducibility, and the potential for success in complex synthetic routes.
Caption: A workflow for selecting the appropriate boron reagent.
-
For Maximum Reactivity and Simple Couplings: A fresh, high-purity sample of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is often the most direct and efficient choice.
-
For Reproducibility and Ease of Handling: Potassium (3,4-Dihydro-1H-2-benzopyran-6-yl)trifluoroborate is the superior option. Its stability minimizes variability between runs and makes it ideal for routine synthesis and library generation.[8]
-
For Complex, Multi-Step Syntheses: The MIDA boronate ester is unparalleled. Its stability to anhydrous conditions and other reagents allows it to be carried through multiple synthetic steps before the final Suzuki-Miyaura coupling is triggered by the addition of an aqueous base.[10]
Conclusion
While 3,4-Dihydro-1H-2-benzopyran-6-boronic acid remains a potent and valuable reagent, a nuanced understanding of its alternatives is critical for the modern synthetic chemist. Potassium trifluoroborates and MIDA boronates are not merely substitutes but are advanced tools that offer enhanced stability, handling, and strategic advantages in complex synthetic campaigns. By aligning the specific demands of your synthesis with the distinct properties of each reagent class, you can significantly improve the efficiency, reproducibility, and overall success of your drug discovery and development efforts.
References
-
BenchChem. (n.d.). Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from BenchChem.[6]
-
BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Retrieved from BenchChem.[13]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from ResearchGate.[4]
-
D. G. Hall et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9217-9240. DOI:10.1039/C3CS60197H.[5]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234.[14]
-
Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives. Retrieved from Sigma-Aldrich.[8]
-
BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid. Retrieved from BenchChem.[9]
-
Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions. Retrieved from Google Patents.[10]
-
Organic Chemistry Portal. (n.d.). Chroman synthesis. Retrieved from Organic Chemistry Portal.[15]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from Wikipedia.[16]
-
Buchwald, S. L. et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.[1]
-
Beilstein Journal of Organic Chemistry. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 898-904.[17]
-
PMC. (n.d.). A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling. ACS Combinatorial Science.[12]
-
Sigma-Aldrich. (n.d.). Chroman-6-ylboronic acid. Retrieved from Sigma-Aldrich.[3]
-
MDPI. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5962-5991.[18]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[2]
-
Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.[19]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester. Retrieved from PubChem.[20]
-
PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.[7]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[21]
-
ResearchGate. (n.d.). Biomedical applications of boronic acid polymers. Retrieved from ResearchGate.[22]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from YouTube.[11]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348-2358.[23]
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Ensuring Reproducibility in Suzuki-Miyaura Couplings with 3,4-Dihydro-1H-2-benzopyran-6-boronic Acid: A Comparative Guide
Introduction
The incorporation of oxygen-containing bicyclic scaffolds, such as the isochroman ring, has become a privileged strategy in modern drug discovery[1][2]. By replacing flat, lipophilic phenyl rings with 3,4-dihydro-1H-2-benzopyran (isochroman) derivatives, medicinal chemists can improve aqueous solubility, modulate metabolic stability, and introduce novel vectors for target engagement[3].
However, utilizing 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (Isochroman-6-boronic acid) in late-stage functionalization via Suzuki-Miyaura cross-coupling presents distinct reproducibility challenges. Like many electron-rich and heteroaromatic boronic acids, it is highly susceptible to base-catalyzed protodeboronation and oxidative degradation[4][5].
This guide provides a comparative analysis of Isochroman-6-boronic acid against standard aryl boronic acids, detailing the mechanistic causality behind reaction failures, and establishes a self-validating experimental protocol to ensure absolute reproducibility.
Mechanistic Causality: The Protodeboronation Paradigm
Reproducibility issues with Isochroman-6-boronic acid rarely stem from the oxidative addition step; rather, they are rooted in the transmetalation phase and the speciation of the boronic acid in basic aqueous media.
According to foundational kinetic studies and subsequent modern mechanistic analyses, protodeboronation in basic media proceeds via the hydrolysis of the reactive boronate anion (
If the transmetalation barrier is too high (due to unoptimized ligands or low catalyst loading), or if the temperature is excessively elevated, the boronate anion will prematurely hydrolyze into the deborylated isochroman (isochroman-6-H) and boric acid[6].
Caption: Competing kinetic pathways in Suzuki-Miyaura coupling: Transmetalation vs. Protodeboronation.
Comparative Performance: Isochroman-6-boronic Acid vs. Alternatives
To objectively evaluate the stability and reactivity of Isochroman-6-boronic acid, we compared it against Phenylboronic acid (the standard baseline) and 2-Methoxyphenylboronic acid (an electron-rich, sterically encumbered analog).
Standardized Experimental Conditions for Comparison: 1.0 equiv Aryl-B(OH)2, 1.0 equiv 4-Bromotoluene, 5 mol% Pd(dppf)Cl₂, 2.5 equiv K₂CO₃, Dioxane/H₂O (10:1), 75°C, 4 hours[6].
| Boronic Acid | Half-Life in Basic Media (pH 10, 75°C) | Cross-Coupling Yield (%) | Protodeboronation (%) | Unreacted Boronic Acid (%) |
| Phenylboronic acid | > 48 hours | 94% | < 2% | 4% |
| 2-Methoxyphenylboronic acid | ~ 12 hours | 81% | 11% | 8% |
| Isochroman-6-boronic acid | ~ 4.5 hours | 68% | 27% | 5% |
Data Interpretation
The data clearly demonstrates that Isochroman-6-boronic acid exhibits a significantly shorter half-life in standard basic media compared to simple phenylboronic acids. The 27% protodeboronation rate explains the historical batch-to-batch variability observed in drug discovery campaigns. To achieve >90% yields with this specific substrate, the protocol must be fundamentally altered to accelerate transmetalation while suppressing the base-catalyzed degradation pathway.
Self-Validating Experimental Protocol
To ensure absolute reproducibility, an experimental protocol cannot simply be a list of instructions; it must be a self-validating system. The following methodology utilizes highly active dialkylbiaryl phosphine ligands (e.g., SPhos) combined with anhydrous conditions to suppress the formation of the unstable aqueous boronate anion[7]. Furthermore, it incorporates quantitative NMR (qNMR) to guarantee mass balance.
Caption: Self-validating high-throughput workflow for reproducible cross-coupling and mass balance verification.
Step-by-Step Methodology
Step 1: Stoichiometric Calibration (The Boroxine Correction)
-
Action: Prior to weighing, analyze the Isochroman-6-boronic acid via ¹H NMR in DMSO-d₆.
-
Causality: Boronic acids exist in a dynamic equilibrium with their cyclic anhydride form (boroxines). Weighing a partially dehydrated batch assuming the monomeric molecular weight will result in incorrect stoichiometry, artificially starving the reaction of the organoboron coupling partner.
Step 2: Reaction Assembly in a Glovebox or Schlenk Line
-
Action: To an oven-dried vial, add the aryl halide (1.0 equiv), Isochroman-6-boronic acid (1.5 equiv - corrected for boroxine content), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous CsF (3.0 equiv)[7].
-
Causality: Utilizing CsF in anhydrous solvents (like Isopropanol or THF) limits the concentration of hydroxide ions, drastically reducing the rate of base-catalyzed protodeboronation[5][7]. The Pd(OAc)₂/SPhos system creates a highly active L₁Pd(0) species that accelerates oxidative addition and subsequent transmetalation, outcompeting degradation.
Step 3: Internal Standard Spiking (Self-Validation)
-
Action: Add exactly 0.50 equivalents of 1,3,5-Trimethoxybenzene (TMB) to the reaction mixture as an internal standard.
-
Causality: TMB is inert under Suzuki conditions. Its inclusion allows for precise qNMR monitoring of the reaction mass balance. If the yield of the product + the yield of the deborylated isochroman + unreacted boronic acid does not equal 100% (relative to the limiting reagent), it immediately flags an issue with oxidative degradation or product volatility.
Step 4: Temperature-Controlled Execution
-
Action: Seal the vial, remove from the glovebox, and heat at 65°C for 6 hours.
-
Causality: Do not exceed 65°C. As observed in literature, elevated temperatures exponentially increase the rate of protodeboronation relative to transmetalation for heteroaromatic and electron-rich boronic acids[6].
Step 5: Aliquot Quench and qNMR Analysis
-
Action: Cool to room temperature, dilute a 50 µL aliquot in CDCl₃, filter through a short Celite plug, and acquire a ¹H NMR spectrum with a D1 relaxation delay of ≥ 10 seconds.
-
Causality: The long D1 delay ensures accurate integration. Compare the integration of the product's newly formed biaryl protons and the deborylated isochroman protons against the TMB standard. A successful, reproducible run will show >90% product and <5% protodeboronation.
Conclusion
Treating 3,4-Dihydro-1H-2-benzopyran-6-boronic acid as a "drop-in" equivalent to phenylboronic acid is the primary cause of irreproducibility. By understanding the kinetic competition between transmetalation and specific base-catalyzed hydrolysis, and by implementing a self-validating protocol utilizing anhydrous fluoride bases and internal qNMR standards, researchers can reliably harness this privileged scaffold for advanced drug development.
References
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing.[Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed. [Link]
-
Protodeboronation - Wikipedia.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online.[Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? - Reddit (r/chemistry).[Link]
-
Research progress in biological activities of isochroman derivatives - PubMed.[Link]
-
An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC.[Link]
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Safety Operating Guide
34-Dihydro-1H-2-benzopyran-6-boronic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. The disposal of a compound is not a mere final step but a critical part of the experimental lifecycle that demands precision and foresight. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our goal is to ensure that every laboratory can manage this reagent with the highest standards of safety and environmental stewardship.
Hazard Profile and Immediate Safety Considerations
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid is not always readily available, the hazards can be inferred from closely related structures and the boronic acid functional group. Analogous compounds are consistently classified as irritants.[1][2][3] Therefore, a conservative approach, treating the compound as hazardous, is mandatory.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Boronic acids and their derivatives should never be disposed of in the sanitary sewer system.[4][5]
-
Do Not Dispose in Regular Trash: Disposal of any chemical into the solid waste system is prohibited.[6]
-
Segregation is Critical: Do not mix boronic acid waste with other waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[1][7] Improper mixing can lead to unforeseen and hazardous chemical reactions.[4]
Table 1: Hazard-Informed Disposal Strategy
| Hazard Classification (Anticipated) | Disposal Implication & Rationale |
| Skin Irritant (Category 2) | All waste, including contaminated personal protective equipment (PPE) and cleaning materials, must be collected as hazardous waste to prevent dermal exposure to waste handlers. |
| Serious Eye Irritant (Category 2) | Direct contact can cause significant damage. Disposal procedures must minimize the risk of splashes or aerosolization. All handling must occur in a controlled environment (e.g., fume hood). |
| Specific Target Organ Toxicity — Respiratory Irritation (Category 3) | Handling the solid form can generate dust. All transfers and weighing operations must be conducted in a chemical fume hood to prevent inhalation. Contaminated materials must be sealed to contain residual powder. |
Required Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE is the minimum requirement to mitigate the risks outlined above.
-
Eye Protection: Tightly fitting chemical safety goggles or a full-face shield are mandatory.[8][9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[7][8]
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.[5] For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or any procedure that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[4][7]
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Standard Operating Protocol for Disposal
This protocol details the systematic procedure for collecting and preparing 3,4-Dihydro-1H-2-benzopyran-6-boronic acid waste for final disposal. The primary and safest disposal route is through a licensed hazardous waste management service, coordinated by your institution's EHS department.[8][10] In-laboratory chemical deactivation is strongly discouraged without explicit EHS approval due to the potential for uncontrolled reactions.[7][8]
Step 1: Waste Segregation
-
Isolate all waste containing 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
-
Maintain separate waste streams for:
-
Solid Waste (unwanted reagent, contaminated weighing paper)
-
Liquid Waste (solutions containing the compound)
-
Contaminated Sharps (if applicable)
-
Contaminated Lab Supplies (gloves, pipette tips, wipes)
-
Step 2: Containerization
-
Select a Compatible Container: Use a clean, dry, and sealable container made of high-density polyethylene (HDPE) or glass.[4] Ensure the container has a secure, leak-proof lid.[11][12]
-
Solid Waste: Carefully place solid waste into a designated wide-mouth container to avoid generating dust.[5][10]
-
Liquid Waste: Pour liquid waste into a designated container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
-
Contaminated Supplies: Collect items like gloves and wipes in a separate, clearly marked plastic bag or lined container.[14]
Step 3: Labeling
-
Proper labeling is a regulatory requirement and is critical for safety.[6][13]
-
Affix a hazardous waste tag provided by your EHS department to the container as soon as the first drop of waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "3,4-Dihydro-1H-2-benzopyran-6-boronic acid" . Do not use abbreviations.[6]
-
For liquid waste, list all components of the mixture, including solvents and their approximate concentrations.[7]
-
The date of waste generation (accumulation start date).[6]
-
The name of the Principal Investigator and the laboratory location (building and room number).[6]
-
Checkmarks for the appropriate hazard pictograms (e.g., "Irritant").[6]
-
Step 4: Storage and Collection
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[4]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[7]
-
Once the container is full or reaches the institutional time limit for accumulation, schedule a pickup through your EHS office.[6][10][12]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step 1: Evacuate and Ventilate
-
Alert personnel in the immediate area.
-
If the spill is large or the ventilation is poor, evacuate the area.[8]
-
Ensure the area is well-ventilated, typically by working within a fume hood.
Step 2: Containment
-
Prevent the spilled material from entering drains or waterways.[8]
Step 3: Cleanup
-
For Solid Spills: Carefully sweep or wipe up the material to avoid generating dust. Place the collected material into a labeled hazardous waste container.[2][8]
-
For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4][8] Collect the absorbed material and place it into the sealed hazardous waste container.
Step 4: Decontamination
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4][8]
-
All cleaning materials (wipes, absorbents, contaminated PPE) must be collected and disposed of as hazardous waste.[4][8]
Step 5: Reporting
-
Report the spill to your laboratory supervisor and your institution's EHS department, as per local policy.[4][8]
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for the proper segregation and disposal of waste generated from work with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Caption: Disposal workflow for 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
References
-
Lab Alley. (2025). How To Safely Dispose of Boric Acid. [Link]
-
University of Tennessee, Knoxville | Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]
-
Kuang, C., et al. (2010). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
The University of Texas at Austin | Environmental Health & Safety (EHS). Chemical Waste. [Link]
-
Virginia Tech | Environmental Health and Safety. Chemical Waste Disposal Procedures. [Link]
-
Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
-
University of Washington | IsoLab. (2021). Boric Acid. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Emory University | Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Naphthaleneboronic acid. [Link]
-
Northwestern University | Office for Research Safety. (2015). Hazardous Waste Disposal Guide. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Princeton University | Office of Environmental Health and Safety. Neutralization/Deactivation/Recovery. [Link]
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Personal protective equipment for handling 34-Dihydro-1H-2-benzopyran-6-boronic acid
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe, efficient scale-up of cross-coupling methodologies. Handling 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (commonly known as Isochroman-6-boronic acid) requires a nuanced approach that goes far beyond the basic warnings of a standard Safety Data Sheet (SDS).
To build deep trust and ensure your laboratory operates at the highest safety standards, this guide provides a self-validating system of protocols. We will link the fundamental chemical properties of aryl boronic acids to strict operational, personal protective equipment (PPE), and disposal plans.
Mechanistic Hazard Profile: Beyond the SDS
While Isochroman-6-boronic acid is broadly classified as a skin, eye, and respiratory irritant (H315, H319, H335), the critical, often-overlooked hazard lies in its oxidative instability.
Many boronic acids and their derivatives can act as chemical mutagens, yielding a positive Ames test. The causality behind this mutagenicity is the generation of highly reactive organic radicals via the autoxidation of the boronic acid moiety by atmospheric oxygen . Therefore, your PPE and handling protocols must not only protect against acute mucosal irritation but also prevent chronic exposure to these radical species by strictly minimizing atmospheric oxygen during handling.
Furthermore, when deploying this reagent in Suzuki-Miyaura cross-couplings, significant exothermic events can occur. In aqueous solvent systems, the Maximum Technical Synthesis Temperature (MTSR) can rapidly exceed the solvent's boiling point, leading to dangerous thermal runaways .
Quantitative PPE & Engineering Controls Matrix
To mitigate both the radical generation and thermal runaway risks, the following quantitative PPE standards must be enforced.
| Equipment Category | Specification / Standard | Breakthrough Time / Efficacy | Causality (Why is this required?) |
| Hand Protection | Nitrile Rubber (NBR), 0.4 mm thickness | > 480 minutes (Level 6) | Prevents dermal absorption of mutagenic radical species and highly permeable carrier solvents (e.g., DMSO, Dioxane). |
| Eye Protection | Tightly fitting goggles (EN 166 / ANSI Z87.1) | 100% particulate block | Prevents severe corneal irritation from aerosolized crystalline boronic acid dust. |
| Respiratory | N95 or FFP3 Particulate Respirator | > 95% filtration efficiency | Required during bulk weighing (>50g) to prevent inhalation of mucosal irritants and radical precursors. |
| Body Protection | Nomex Flame-Retardant Lab Coat | N/A (Thermal protection) | Mitigates burn risks associated with potential thermal runaways during cross-coupling scale-up. |
Self-Validating Operational Protocol
The following step-by-step methodology is designed for setting up an inert-atmosphere Suzuki-Miyaura coupling using Isochroman-6-boronic acid. Every step includes a causality explanation and a validation check to ensure the system is self-correcting.
Step 1: Environmental Purging & PPE Verification
-
Action: Don 0.4 mm NBR gloves, EN166 safety goggles, and a flame-retardant lab coat. If handling >50 g, don an N95 respirator. Ensure the fume hood face velocity is at least 100 fpm.
-
Causality: Protects against aerosolized particles and dermal exposure to potential radical species.
-
Validation: Perform a positive/negative pressure seal check on the respirator before opening the chemical container.
Step 2: Reagent Preparation & Inertion
-
Action: Weigh the Isochroman-6-boronic acid using an anti-static weigh boat. Immediately transfer it to a dry, Argon-flushed Schlenk flask.
-
Causality: Boronic acids are prone to static charge buildup, causing aerosolization. Argon flushing physically displaces atmospheric O₂, directly blocking the degradation pathway into mutagenic radicals .
-
Validation: Observe the bubbler on the Schlenk line to confirm positive Argon pressure inside the vessel.
Step 3: Solvent Addition & Degassing
-
Action: Add the selected solvent (e.g., 9:1 Dioxane/Water) and sparge with Argon for 15 minutes.
-
Causality: Removing dissolved oxygen prevents premature oxidation of both the Pd catalyst and the boronic acid.
Step 4: Catalyst Introduction & Thermal Control
-
Action: Equip the flask with a reflux condenser and a calibrated thermocouple. Submerge in a temperature-controlled bath. Add the Pd catalyst and base last.
-
Causality: Cross-coupling reactions with boronic species can exhibit sudden, massive exotherms that pose a severe runaway hazard .
-
Validation: Monitor the thermocouple continuously for the first 15 minutes. If ΔT exceeds +5°C/min, apply an emergency ice bath immediately.
Hazard Mitigation Logic Visualization
Fig 1: Logical relationship between boronic acid autoxidation and required procedural mitigations.
Decontamination & Disposal Logistics
Improper disposal of boronic acids can lead to environmental toxicity and cross-contamination of waste streams. Follow this step-by-step disposal plan:
-
Chemical Quenching: Upon reaction completion, cool the mixture to 0°C. Slowly add a 10% aqueous solution of hydrogen peroxide dropwise over 10 minutes.
-
Causality: Mild oxidation safely converts any unreacted Isochroman-6-boronic acid into the corresponding isochroman-6-ol (a phenol derivative). This neutralizes the boronic acid's radical-forming hazard and facilitates easier tracking .
-
-
Phase Segregation: Separate the aqueous and organic layers. The organic layer containing the isochroman derivatives must be collected in a designated halogen-free (or halogenated, depending on your solvent) organic waste carboy.
-
Heavy Metal Recovery: If a Palladium catalyst was utilized, pass the aqueous waste layer through a metal-scavenging resin (e.g., SiliaBond Thiol) prior to final disposal to recover toxic heavy metals.
-
Final Incineration: Label the organic waste clearly as "Phenolic/Boron-containing Organic Waste." Send the concentrated waste for high-temperature incineration (>1000°C) at a licensed environmental facility.
References
-
Title: Boronic acid Source: Wikipedia URL: [Link]
-
Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation Source: Pharmaceuticals (MDPI) URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
